molecular formula C11H16ClN3O4S2 B1668094 Butizide CAS No. 2043-38-1

Butizide

货号: B1668094
CAS 编号: 2043-38-1
分子量: 353.8 g/mol
InChI 键: HGBFRHCDYZJRAO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Butizide is a benzothiadiazine.
3-isobutyl analog of hydrochlorothiazide;  structure

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

6-chloro-3-(2-methylpropyl)-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S2/c1-6(2)3-11-14-8-4-7(12)9(20(13,16)17)5-10(8)21(18,19)15-11/h4-6,11,14-15H,3H2,1-2H3,(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBFRHCDYZJRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6022713
Record name Buthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2043-38-1
Record name Butizide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2043-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthiazide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002043381
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buthiazide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buthiazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6022713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butizide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTHIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00SSD35VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Impurity Profile of Butizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide, a thiazide diuretic, is a cornerstone in the management of hypertension and edema. This technical guide provides a comprehensive overview of its synthesis pathway, potential impurities, and analytical methodologies for their control. The synthesis primarily involves the condensation of 4-amino-6-chlorobenzene-1,3-disulfonamide with isobutyraldehyde. A thorough understanding of this process and the associated impurities is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the core chemical reactions, identifies potential process-related and degradation impurities, and details analytical techniques for their quantification.

This compound: An Overview

This compound, chemically known as 6-chloro-3,4-dihydro-3-isobutyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, belongs to the thiazide class of diuretics.[1] It exerts its therapeutic effect by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium and water.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₁H₁₆ClN₃O₄S₂
Molar Mass 353.84 g/mol
CAS Number 2043-38-1
Appearance White to off-white crystalline powder
Melting Point 257-261 °C
Solubility Sparingly soluble in water, soluble in acetone and methanol

Synthesis Pathway of this compound

The primary synthetic route to this compound involves a cyclocondensation reaction between 4-amino-6-chlorobenzene-1,3-disulfonamide and isobutyraldehyde. This reaction is characteristic of the synthesis of many dihydro-benzothiadiazine diuretics.

Butizide_Synthesis A 4-Amino-6-chlorobenzene-1,3-disulfonamide (Starting Material) C This compound (Final Product) A->C Condensation B Isobutyraldehyde B->C

This compound Synthesis Pathway
Key Starting Material

The key precursor for the synthesis is 4-amino-6-chlorobenzene-1,3-disulfonamide .[2][3][4][5] This starting material is also a known impurity and a potential degradation product of thiazide diuretics.

Reaction Step: Condensation

The synthesis proceeds via the condensation of the amino group of 4-amino-6-chlorobenzene-1,3-disulfonamide with the carbonyl group of isobutyraldehyde, followed by intramolecular cyclization to form the dihydro-benzothiadiazine ring system.

Experimental Protocol (Proposed)
  • Reaction Setup: To a suitable reaction vessel, add 4-amino-6-chlorobenzene-1,3-disulfonamide and a suitable solvent (e.g., ethanol, methanol, or a mixture of water and a miscible organic solvent).

  • Addition of Aldehyde: Add isobutyraldehyde to the reaction mixture. The molar ratio of the sulfonamide to the aldehyde is typically 1:1 to 1:1.2.

  • Catalyst (Optional): An acidic or basic catalyst may be employed to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours until the reaction is complete, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude this compound is then washed with a suitable solvent and can be further purified by recrystallization from a solvent such as ethanol or aqueous ethanol.

Impurity Profiling

The control of impurities is a critical aspect of drug manufacturing. For this compound, impurities can originate from the starting materials, by-products of the synthesis, or degradation of the final product.

Table 2: Potential Impurities in this compound

Impurity NameStructureOrigin
4-Amino-6-chlorobenzene-1,3-disulfonamide Starting material, Degradation product
Isobutyraldehyde Dimer/Trimer By-product from self-condensation of isobutyraldehyde
Hydrolytic Degradation Product Degradation product (hydrolysis of the dihydro-benzothiadiazine ring)
Oxidative Degradation Products Degradation product
Process-Related Impurities
  • Unreacted Starting Materials: Residual amounts of 4-amino-6-chlorobenzene-1,3-disulfonamide and isobutyraldehyde may be present in the final product.

  • By-products: Self-condensation of isobutyraldehyde under the reaction conditions can lead to the formation of dimers or trimers.

Degradation Products

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[6][7][8][9]

  • Hydrolysis: Thiazide diuretics are known to undergo hydrolysis, particularly in alkaline conditions, leading to the opening of the dihydro-benzothiadiazine ring and the formation of 4-amino-6-chlorobenzene-1,3-disulfonamide.[10]

  • Oxidation: The sulfonamide groups and the dihydro-benzothiadiazine ring may be susceptible to oxidation.

  • Photodegradation: Exposure to light can also lead to the formation of degradation products.

Experimental_Workflow cluster_0 Impurity Analysis A This compound Sample (API or Formulation) B Forced Degradation Studies (Acid, Base, Oxidation, Thermal, Photolytic) A->B C HPLC Analysis A->C B->C D Peak Identification and Quantification C->D E Impurity Profile Report D->E

Experimental Workflow for Impurity Analysis

Analytical Methodologies

A robust analytical method is required for the quantitative determination of this compound and its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[11]

Proposed HPLC Method

A stability-indicating HPLC method can be developed and validated for the analysis of this compound and its related substances.

Table 3: Proposed HPLC Method Parameters

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol)
Detection UV at approximately 271 nm
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

Conclusion

This technical guide provides a foundational understanding of the synthesis and impurity profile of this compound. A well-defined synthesis process, coupled with a thorough understanding and control of potential impurities through robust analytical methods, is paramount for the production of high-quality, safe, and effective this compound for therapeutic use. Continuous monitoring and characterization of impurities throughout the drug development lifecycle are essential for regulatory compliance and patient safety.

References

An In-depth Technical Guide to the Mechanism of Action of Butizide on Renal Tubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butizide, a member of the thiazide class of diuretics, exerts its primary pharmacological effect on the renal tubules to induce natriuresis and diuresis. This technical guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the sodium-chloride cotransporter (NCC) in the distal convoluted tubule (DCT). The document provides a comprehensive overview of the physiological consequences of NCC inhibition, the signaling pathways that modulate NCC activity, and relevant experimental methodologies. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the well-established principles of thiazide diuretics, supplementing with data from related compounds to provide a thorough understanding of its action.

Introduction to this compound

This compound is a thiazide diuretic used in the management of hypertension and edema.[1] Like other drugs in its class, its therapeutic efficacy is rooted in its ability to modulate renal salt and water reabsorption. Understanding the precise mechanism of action at the level of the renal tubules is critical for optimizing its clinical use and for the development of novel diuretic agents.

Pharmacokinetic Profile of this compound:

ParameterValueReference
Bioavailability85%[1]
Plasma Protein Binding60-80%[1]
Elimination Half-life~4 hours[1]
Excretion30% unchanged in urine[1]

Molecular Mechanism of Action

The principal target of this compound and other thiazide diuretics is the Na+-Cl- cotransporter (NCC) , also known as the thiazide-sensitive cotransporter or SLC12A3.[2][3] This transporter is located on the apical membrane of the epithelial cells of the distal convoluted tubule (DCT) in the kidney.

Inhibition of the Na+-Cl- Cotransporter (NCC)

This compound binds to and inhibits the function of the NCC.[3] Cryo-electron microscopy studies of other thiazides have revealed that these drugs bind to an orthosteric site within the transporter, physically occluding the ion translocation pathway.[4][5][6] This binding prevents the reabsorption of sodium (Na+) and chloride (Cl-) ions from the tubular fluid back into the blood.

The inhibition of NCC by thiazides leads to an increase in the luminal concentration of Na+ and Cl-, which in turn osmotically retains water in the tubule, leading to diuresis.[2][3] Thiazides typically inhibit the reabsorption of 3% to 5% of the filtered sodium load.[2]

cluster_tubular_lumen Tubular Lumen cluster_dct_cell DCT Epithelial Cell Na+ Na+ NCC NCC (Na+-Cl- Cotransporter) Na+->NCC Reabsorption Cl- Cl- Cl-->NCC This compound This compound This compound->NCC Inhibition

Fig. 1: this compound Inhibition of the NCC in the DCT.

Physiological Consequences of NCC Inhibition

The inhibition of the NCC by this compound triggers a cascade of effects on electrolyte and water balance.

Increased Sodium and Chloride Excretion

The primary and immediate effect of this compound is an increase in the urinary excretion of sodium and chloride ions, leading to natriuresis and chloruresis. This is the foundational mechanism for its diuretic and antihypertensive effects.

Effects on Potassium Excretion

The increased delivery of sodium to the downstream collecting duct enhances the activity of the epithelial sodium channel (ENaC). The reabsorption of positively charged sodium ions through ENaC creates a more negative electrical potential in the tubular lumen. This electrochemical gradient drives the secretion of potassium (K+) into the urine, which can lead to hypokalemia (low blood potassium levels).[2]

Effects on Calcium and Uric Acid Excretion

Thiazide diuretics have a characteristic effect of decreasing urinary calcium (Ca2+) excretion.[2][3] The exact mechanism is complex but is thought to involve enhanced passive Ca2+ reabsorption in the proximal tubule due to volume contraction and direct effects on Ca2+ transport in the DCT. This can lead to a modest increase in serum calcium levels (hypercalcemia).

Conversely, thiazides can decrease the urinary excretion of uric acid, potentially leading to hyperuricemia and an increased risk of gout.[2]

Summary of this compound's Effects on Urinary Ion Excretion (Qualitative):

IonEffect on Urinary Excretion
Sodium (Na+)Increased
Chloride (Cl-)Increased
Potassium (K+)Increased
Calcium (Ca2+)Decreased
Uric AcidDecreased

Signaling Pathways Regulating NCC Activity

The activity of the Na+-Cl- cotransporter is tightly regulated by a complex signaling network, primarily involving the WNK (With-No-Lysine [K]) kinases and the SPAK/OSR1 (STE20/SPS1-related proline/alanine-rich kinase/oxidative stress-responsive kinase 1) pathway.

WNK kinases (WNK1 and WNK4) act as upstream regulators that phosphorylate and activate SPAK and OSR1. Activated SPAK/OSR1, in turn, directly phosphorylates the N-terminal domain of the NCC, leading to its activation and increased trafficking to the apical membrane of DCT cells. This compound does not directly interact with this signaling pathway but rather acts on the final transporter protein.

WNKs WNK Kinases (WNK1, WNK4) SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylation (Activation) NCC NCC (Inactive) SPAK_OSR1->NCC Phosphorylation NCC_active NCC (Active) NCC->NCC_active Activation

Fig. 2: WNK-SPAK/OSR1 Signaling Pathway Regulating NCC Activity.

Experimental Protocols for Studying Thiazide Diuretics

The mechanism of action of thiazide diuretics like this compound can be elucidated through a variety of experimental techniques.

In Vivo Microperfusion

This technique allows for the direct study of ion and water transport in specific segments of the renal tubule.

  • Objective: To measure the rate of Na+, Cl-, and K+ transport across the DCT epithelium in the presence and absence of this compound.

  • Methodology:

    • Anesthetize a suitable animal model (e.g., rat).

    • Expose the kidney and identify a surface distal tubule.

    • Isolate a segment of the tubule between two oil blocks.

    • Perfuse the isolated segment with an artificial tubular fluid containing known concentrations of ions.

    • Collect the perfused fluid at the distal end.

    • Analyze the collected fluid for changes in ion concentrations to determine transport rates.

    • Repeat the perfusion with this compound added to the perfusate to assess its inhibitory effect.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a drug to its receptor.

  • Objective: To quantify the binding of radiolabeled this compound or a related thiazide to the NCC.

  • Methodology:

    • Prepare membrane vesicles from cells expressing the NCC (e.g., kidney cortex homogenates or transfected cell lines).

    • Incubate the membrane vesicles with increasing concentrations of a radiolabeled thiazide diuretic (e.g., [3H]-metolazone, as a proxy).

    • Separate the membrane-bound radioligand from the unbound ligand by rapid filtration.

    • Quantify the radioactivity on the filter to determine the amount of bound ligand.

    • Perform competition binding assays by co-incubating with unlabeled this compound to determine its binding affinity (Ki).

Ion Flux Assays in Xenopus Oocytes or Mammalian Cell Lines

This method provides a functional readout of transporter activity.

  • Objective: To measure the this compound-sensitive uptake of radioactive Na+ or a surrogate ion into cells expressing the NCC.

  • Methodology:

    • Express the human or animal NCC in Xenopus laevis oocytes or a suitable mammalian cell line (e.g., HEK293).

    • Incubate the cells in a buffer containing a radioactive tracer (e.g., 22Na+ or 86Rb+ as a K+ surrogate, though NCC is K+-independent).

    • Measure the uptake of the radiotracer over time in the presence and absence of this compound.

    • The difference in uptake represents the this compound-sensitive ion transport.

cluster_workflow Experimental Workflow: Ion Flux Assay start Express NCC in Cells incubate Incubate with Radiolabeled Ion (+/- this compound) start->incubate measure Measure Radiotracer Uptake incubate->measure analyze Analyze Data to Determine NCC Activity measure->analyze

Fig. 3: Simplified Workflow for an Ion Flux Assay.

Conclusion

This compound, as a thiazide diuretic, exerts its effects on the renal tubules by specifically inhibiting the Na+-Cl- cotransporter in the distal convoluted tubule. This inhibition leads to increased urinary excretion of sodium and chloride, with secondary effects on potassium and calcium handling. The activity of its target, the NCC, is regulated by the WNK-SPAK/OSR1 signaling pathway. While specific quantitative data for this compound is not as abundant as for other thiazides, its mechanism of action is well-understood within the context of its drug class. Further research focusing on the precise pharmacodynamics of this compound would be beneficial for a more complete understanding of its clinical profile.

References

The Discovery and Developmental History of Butizide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and foundational pharmacology of Butizide, a thiazide diuretic. It details the seminal synthesis of the compound, its mechanism of action at the molecular level, and key preclinical and clinical findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a historical perspective on this important diuretic agent.

Introduction: The Emergence of Thiazide Diuretics

The development of thiazide diuretics in the 1950s by researchers at Merck and Co. marked a significant milestone in the treatment of hypertension and edema.[1] This new class of drugs offered a more potent and orally available alternative to the existing mercurial diuretics. The first of this class, chlorothiazide, was marketed in 1958 and demonstrated remarkable efficacy, paving the way for the development of numerous analogs with varied potencies and pharmacokinetic profiles.[1] It was within this fertile period of diuretic research that this compound was first synthesized and characterized.

This compound, also known as thiabutazide, is a thiazide diuretic used in the management of edema associated with heart failure and for challenging cases of hypertension, often in combination with potassium-sparing diuretics like spironolactone.[2]

Discovery and Initial Synthesis

The first synthesis of this compound, chemically known as 6-chloro-3-(2-methylpropyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, was reported in a seminal 1961 paper by John G. Topliss and his colleagues at the Schering Corporation's research laboratories in Bloomfield, New Jersey. Their work focused on the synthesis and diuretic activity of a series of 3-substituted dihydrobenzothiadiazine 1,1-dioxides.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound, as can be inferred from the general methods provided for related compounds in the foundational literature, involves the condensation of 5-chloro-2,4-disulfamylaniline with isovaleraldehyde. The following is a representative protocol based on the synthesis of analogous 3-substituted dihydrobenzothiadiazine 1,1-dioxides.

Materials:

  • 5-chloro-2,4-disulfamylaniline

  • Isovaleraldehyde (3-methylbutanal)

  • Paraformaldehyde

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • A mixture of 5-chloro-2,4-disulfamylaniline and a slight molar excess of isovaleraldehyde in a suitable solvent such as ethanol is prepared.

  • The reaction mixture is heated under reflux for several hours to facilitate the condensation reaction.

  • Upon cooling, the crude product precipitates from the solution.

  • The precipitate is collected by filtration, washed with cold ethanol and then water to remove unreacted starting materials and inorganic impurities.

  • The crude this compound is then recrystallized from a suitable solvent system, such as an ethanol-water mixture, to yield the purified product.

  • The final product is characterized by its melting point and elemental analysis.

Note: This is a generalized protocol based on the synthesis of similar compounds from the era. The original 1961 paper by Topliss et al. should be consulted for the precise, detailed experimental procedure.

Mechanism of Action

This compound exerts its diuretic effect by acting on the distal convoluted tubule (DCT) of the nephron in the kidney.[2] Its primary molecular target is the Na⁺-Cl⁻ cotransporter (NCC), a protein responsible for reabsorbing sodium and chloride ions from the tubular fluid back into the blood.

By inhibiting the NCC, this compound blocks the reabsorption of NaCl, leading to an increased concentration of these ions in the tubular fluid. This increase in luminal osmolarity reduces the osmotic gradient for water reabsorption, resulting in an increased excretion of both salt and water (saluresis and diuresis).

Mechanism_of_Action cluster_0 Distal Convoluted Tubule Cell NCC Na⁺-Cl⁻ Cotransporter (NCC) Apical Membrane NaK_ATPase Na⁺/K⁺-ATPase Basolateral Membrane NCC:f0->NaK_ATPase Na⁺ Blood Peritubular Capillary (Blood) NaK_ATPase->Blood 3Na⁺ ROMK ROMK Apical Membrane Lumen Tubular Lumen (Urine) ROMK->Lumen K⁺ Lumen->NCC:f0 Na⁺, Cl⁻ Blood->NaK_ATPase 2K⁺ This compound This compound This compound->NCC Inhibition Experimental_Workflow A Overnight Fasting of Rats B Oral Saline Load (25 mL/kg) A->B C Drug Administration (this compound, Standard, or Vehicle) B->C D Placement in Metabolic Cages C->D E Urine Collection at Timed Intervals D->E F Measurement of Urine Volume and Electrolyte Concentrations E->F G Data Analysis and Comparison F->G

References

Early Preclinical Studies on Butizide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Butizide is a thiazide diuretic utilized in the management of edema and hypertension.[1] This technical guide provides a comprehensive overview of the foundational preclinical studies on this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Due to the limited availability of specific early preclinical quantitative data for this compound, this document leverages established knowledge of thiazide diuretics as a class to present a cohesive preclinical profile. Methodologies for key experiments are detailed to facilitate the design of contemporary preclinical evaluations.

Introduction

This compound, a member of the thiazide class of diuretics, exerts its therapeutic effect by promoting the excretion of sodium and water from the body.[1] Its primary clinical applications are in the treatment of edema associated with congestive heart failure, as well as hepatic and renal diseases, and in the management of hypertension.[2] Understanding the early preclinical data is crucial for researchers and drug developers to contextualize its clinical use and to inform the development of new diuretic agents.

Mechanism of Action

This compound's mechanism of action is characteristic of thiazide diuretics. It primarily targets the distal convoluted tubule in the nephron of the kidney.

  • Primary Target: Inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC) on the apical membrane of distal convoluted tubule cells.

  • Effect: By blocking the reabsorption of sodium and chloride ions, this compound increases their excretion in the urine.

  • Result: The increased solute concentration in the tubular fluid leads to an osmotic increase in water excretion, resulting in diuresis.

This targeted action on the Na+/Cl- cotransporter is a key determinant of the diuretic and antihypertensive effects of this compound.

Signaling Pathway

Thiazide_MoA cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid / Blood Na_Cl_Lumen Na+ Cl- NCC Na+/Cl- Cotransporter (NCC) Na_Cl_Lumen->NCC Reabsorption Na_Cell Na+ This compound This compound This compound->NCC Inhibition Na_K_ATPase Na+/K+ ATPase K_Cell K+ Na_K_ATPase->K_Cell Na_Interstitium Na+ Na_K_ATPase->Na_Interstitium K_Channel K+ Channel K_Interstitium K+ K_Channel->K_Interstitium Na_Cell->Na_K_ATPase K_Cell->K_Channel K_Interstitium->Na_K_ATPase

Mechanism of Action of this compound in the Distal Convoluted Tubule.

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its diuretic and natriuretic properties. Preclinical studies, typically conducted in animal models such as rats and dogs, are designed to quantify these effects.

Data Presentation

While specific quantitative preclinical data for this compound is scarce in publicly available literature, the following table presents representative data for thiazide diuretics, which would be expected to be similar for this compound.

Table 1: Representative Preclinical Pharmacodynamic Profile of Thiazide Diuretics

ParameterAnimal ModelRoute of AdministrationDose RangeObservation
Diuresis (Urine Output)RatOral1 - 10 mg/kgDose-dependent increase in urine volume.
Natriuresis (Na+ Excretion)RatOral1 - 10 mg/kgSignificant increase in urinary sodium excretion.
Kaliuresis (K+ Excretion)RatOral1 - 10 mg/kgModerate increase in urinary potassium excretion.
Chloruresis (Cl- Excretion)RatOral1 - 10 mg/kgMarked increase in urinary chloride excretion.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. While detailed preclinical pharmacokinetic data for this compound is limited, human pharmacokinetic parameters have been reported.

Data Presentation

Table 2: Human Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability85%[1]
Protein Binding60 - 80%[1]
MetabolismHepatic[1]
Elimination Half-life~4 hours[1]
Excretion30% unchanged in urine[1]

Toxicology

Toxicology studies are performed to assess the safety profile of a drug candidate. For diuretics, these studies focus on acute, sub-chronic, and chronic toxicity, as well as effects on electrolyte balance.

Data Presentation

Table 3: Expected Toxicological Profile of this compound Based on Thiazide Diuretics

Study TypeAnimal ModelKey Findings
Acute Toxicity (LD50)Rat, MouseExpected to be low; death at high doses likely due to electrolyte and fluid imbalance.
Sub-chronic/Chronic ToxicityRat, DogPotential for hypokalemia, hyponatremia, and hyperuricemia with prolonged high-dose administration.
Reproductive ToxicologyRat, RabbitThiazides are generally not associated with teratogenicity but may cause fetal or neonatal jaundice and thrombocytopenia.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of preclinical findings. The following sections outline the methodologies for key experiments in the preclinical evaluation of a diuretic like this compound.

In Vivo Diuretic Activity in Rats (Lipschitz Test)

This is a standard method to evaluate the diuretic, natriuretic, and kaliuretic activity of a compound.

Objective: To determine the diuretic efficacy of this compound in a rat model.

Materials:

  • Wistar or Sprague-Dawley rats (male, 150-200g)

  • Metabolic cages for urine collection

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline)

  • Positive control (e.g., Hydrochlorothiazide, 10 mg/kg)

  • Normal saline (0.9% NaCl)

  • Flame photometer for electrolyte analysis

Procedure:

  • Acclimatization: House animals in standard conditions for at least one week before the experiment.

  • Fasting: Fast animals overnight (approximately 18 hours) with free access to water.

  • Hydration: Administer normal saline orally (25 mL/kg) to ensure a uniform water and salt load.

  • Dosing: Divide animals into groups (n=6 per group): Vehicle control, Positive control, and this compound test groups (at various doses). Administer the respective treatments orally.

  • Urine Collection: Immediately place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 2, 4, 6, 8, and 24 hours).

  • Analysis:

    • Measure the total volume of urine for each time point.

    • Analyze urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

  • Data Calculation:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

    • Natriuretic and Kaliuretic Excretion: Calculate the total amount of Na+ and K+ excreted.

Experimental Workflow

Diuretic_Activity_Workflow Start Start Acclimatization Animal Acclimatization Start->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Hydration Oral Saline Hydration (25 mL/kg) Fasting->Hydration Grouping Group Allocation (Control, Positive, Test) Hydration->Grouping Dosing Oral Administration of Vehicle, this compound, or Control Grouping->Dosing Urine_Collection Urine Collection in Metabolic Cages Dosing->Urine_Collection Analysis Measure Urine Volume and Electrolytes (Na+, K+) Urine_Collection->Analysis Data_Calculation Calculate Diuretic Index and Electrolyte Excretion Analysis->Data_Calculation End End Data_Calculation->End

Experimental workflow for in vivo diuretic activity testing.
Acute Oral Toxicity Study

This study is conducted to determine the median lethal dose (LD50) and to identify signs of toxicity.

Objective: To assess the acute oral toxicity of this compound in rodents.

Materials:

  • Wistar rats or Swiss albino mice (male and female)

  • This compound

  • Vehicle

  • Standard laboratory equipment for observation and measurement.

Procedure:

  • Dose Selection: Based on preliminary range-finding studies, select a range of doses.

  • Dosing: Administer a single oral dose of this compound to different groups of animals. Include a control group receiving the vehicle.

  • Observation: Observe animals continuously for the first few hours post-dosing and then periodically for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, and behavior, as well as any morbidity or mortality.

  • Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the 14-day observation period.

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

  • LD50 Calculation: Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

Conclusion

This compound is a well-established thiazide diuretic with a clear mechanism of action involving the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule. While specific early preclinical quantitative data for this compound is not extensively documented in the public domain, its pharmacodynamic and toxicological profiles can be reliably inferred from the broader class of thiazide diuretics. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of similar diuretic compounds. Further research to delineate the specific preclinical characteristics of this compound would be beneficial for a more complete understanding of its pharmacological profile.

References

In Vitro Characterization of Butizide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide is a thiazide diuretic that exerts its effects by inhibiting sodium reabsorption in the distal convoluted tubules of the kidneys. This document provides a comprehensive technical guide on the in vitro characterization of this compound's effects, with a focus on its primary molecular target, the Na-Cl cotransporter (NCC). While specific quantitative data for this compound are limited in publicly available literature, this guide leverages data from closely related thiazide diuretics to provide a robust framework for its study. Detailed experimental protocols for key in vitro assays are provided, along with illustrative diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action and in vitro characterization.

Introduction

This compound, a member of the thiazide class of diuretics, is primarily used in the management of hypertension and edema.[1] Its therapeutic effect is achieved by increasing urinary salt and water excretion. The primary molecular target of this compound and other thiazide diuretics is the Na-Cl cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl− cotransporter (TSC), which is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[2] By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to diuresis.

This guide provides an in-depth overview of the in vitro methods used to characterize the effects of this compound, including its interaction with NCC and its potential off-target effects on other ion channels.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the Na-Cl cotransporter (NCC) in the distal convoluted tubule.[2] NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound leads to increased natriuresis and diuresis.

Recent cryo-electron microscopy studies of the human NCC in complex with thiazide diuretics have revealed that these inhibitors bind to an orthosteric site within the transporter, occluding the ion translocation pathway.[3][4] This binding prevents the conformational changes necessary for Na+ and Cl- transport across the apical membrane. Thiazide diuretics appear to compete with Cl- for binding to the transporter.[4]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism of action of this compound at the molecular level within a renal epithelial cell of the distal convoluted tubule.

Butizide_Mechanism cluster_lumen Tubular Lumen cluster_cell DCT Epithelial Cell cluster_interstitium Interstitial Fluid Lumen_ions Na+ Cl- NCC NCC Na-Cl Cotransporter Lumen_ions->NCC:f0 Transport Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase:f0 Na+ gradient This compound This compound This compound->NCC:f0 Inhibition Interstitium_ions Na+ K+ Na_K_ATPase:f0->Interstitium_ions 3 Na+ out K_channel K+ Channel K_channel->Interstitium_ions K+ efflux Interstitium_ions->Na_K_ATPase:f0 2 K+ in

This compound inhibits the NCC, blocking Na+ and Cl- reabsorption.

Quantitative In Vitro Data

Table 1: In Vitro Potency of Thiazide Diuretics on the Na-Cl Cotransporter (NCC)
DiureticIC50 (µM) on Rat NCCIC50 (µM) on Flounder NCC
Polythiazide0.37
Metolazone--
Bendroflumethiazide--
Trichlormethiazide>95% inhibition at 100 µM68% inhibition at 100 µM
Chlorthalidone>95% inhibition at 100 µM46% inhibition at 100 µM
Data compiled from studies on cloned rat and flounder NCC expressed in Xenopus laevis oocytes.[2] The potency profile is generally Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[2]

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound's effects are provided below.

Thiazide-Sensitive 22Na+ Uptake Assay in Xenopus laevis Oocytes

This assay is a robust method for functionally characterizing the inhibition of NCC by this compound. It involves expressing the NCC protein in Xenopus laevis oocytes and measuring the uptake of radioactive sodium (22Na+) in the presence and absence of the drug.

Protocol:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from adult female Xenopus laevis.

    • Treat oocytes with collagenase to remove the follicular layer.

    • Inject oocytes with cRNA encoding the human or rat Na-Cl cotransporter (NCC).

    • Incubate the injected oocytes for 3-5 days at 18°C in Barth's solution to allow for protein expression.

  • Uptake Assay:

    • On the day of the experiment, transfer groups of 10-15 oocytes to a multi-well plate.

    • Pre-incubate the oocytes for 30 minutes in a Cl--free medium to activate the NCC.

    • Initiate the uptake by transferring the oocytes to an uptake solution containing 22Na+ and varying concentrations of this compound (or a vehicle control).

    • The uptake solution should contain a standard concentration of non-radioactive Na+ and Cl-.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the uptake by washing the oocytes rapidly with ice-cold, isotope-free uptake solution.

    • Lyse individual oocytes and measure the incorporated 22Na+ using a gamma counter.

  • Data Analysis:

    • Calculate the rate of 22Na+ uptake for each this compound concentration.

    • Plot the uptake rate against the log of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

oocyte_uptake_workflow start Harvest Xenopus Oocytes injection Inject with NCC cRNA start->injection incubation Incubate for Protein Expression injection->incubation preincubation Pre-incubate in Cl--free Medium incubation->preincubation uptake Incubate with 22Na+ and this compound preincubation->uptake wash Wash with Cold Stop Solution uptake->wash lysis Lyse Oocytes wash->lysis counting Measure 22Na+ with Gamma Counter lysis->counting analysis Calculate IC50 counting->analysis

Workflow for the thiazide-sensitive 22Na+ uptake assay.
Cell-Based Chloride Influx Assay

This high-throughput assay measures NCC activity by monitoring the influx of chloride ions into mammalian cells expressing the transporter. A chloride-sensitive fluorescent protein is used as a reporter.[3][5]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with plasmids encoding the human Na-Cl cotransporter (NCC) and a membrane-anchored, chloride-sensitive yellow fluorescent protein (YFP).

    • Select for stably transfected cells.

  • Assay Procedure:

    • Plate the stably transfected cells in a 96-well plate.

    • On the day of the assay, wash the cells and incubate them in a hypotonic, Cl--free buffer to activate the NCC.

    • Use a fluorescence plate reader to measure the baseline YFP fluorescence.

    • Initiate the Cl- influx by adding an assay buffer containing a defined concentration of NaCl and varying concentrations of this compound (or vehicle control).

    • Monitor the quenching of the YFP fluorescence in real-time as Cl- enters the cells.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each this compound concentration.

    • Plot the rate of quenching against the log of the this compound concentration.

    • Determine the IC50 value from the dose-response curve.

chloride_influx_workflow start Culture HEK293 Cells transfection Co-transfect with NCC and YFP plasmids start->transfection selection Select Stably Transfected Cells transfection->selection plating Plate Cells in 96-well Plate selection->plating activation Activate NCC in Hypotonic, Cl--free Buffer plating->activation measurement Measure Baseline and Real-time YFP Fluorescence with this compound activation->measurement analysis Calculate IC50 from Quenching Rates measurement->analysis

Workflow for the cell-based chloride influx assay.

Potential Off-Target Effects

While this compound's primary target is the NCC, it is important to characterize its potential effects on other renal ion channels to understand its full pharmacological profile and potential side effects.

  • Epithelial Sodium Channel (ENaC): Thiazide diuretics can indirectly increase the activity of ENaC in the downstream connecting tubule and collecting duct by increasing the delivery of sodium to these segments.[2] In vitro studies using patch-clamp electrophysiology on isolated renal tubules or cultured collecting duct cells can be used to assess any direct effects of this compound on ENaC activity.

  • Renal Outer Medullary Potassium Channel (ROMK): ROMK is responsible for potassium secretion in the distal nephron. Thiazide-induced increases in distal sodium delivery and aldosterone levels can lead to increased potassium secretion through ROMK, potentially causing hypokalemia.[1] In vitro patch-clamp studies on cells expressing ROMK can determine if this compound has any direct inhibitory or activating effects on this channel.

The following diagram illustrates the relationship between NCC inhibition and the downstream effects on ENaC and ROMK.

Off_Target_Effects This compound This compound NCC_inhibition NCC Inhibition in DCT This compound->NCC_inhibition Increased_Na_delivery Increased Na+ Delivery to Connecting Tubule & Collecting Duct NCC_inhibition->Increased_Na_delivery ENaC_activity Increased ENaC Activity Increased_Na_delivery->ENaC_activity ROMK_activity Increased ROMK Activity (K+ Secretion) Increased_Na_delivery->ROMK_activity ENaC_activity->ROMK_activity Electrochemical gradient Hypokalemia Potential for Hypokalemia ROMK_activity->Hypokalemia

Downstream consequences of NCC inhibition by this compound.

Conclusion

The in vitro characterization of this compound is crucial for a comprehensive understanding of its pharmacological properties. While direct quantitative data for this compound remains to be fully elucidated in the public domain, the experimental protocols and comparative data from other thiazide diuretics presented in this guide provide a solid foundation for its investigation. The described assays for determining the potency of NCC inhibition, alongside the characterization of potential off-target effects, are essential for researchers, scientists, and drug development professionals working with this class of compounds. Further studies are warranted to establish a precise in vitro profile for this compound and to further explore its interactions with other renal ion transporters.

References

An In-depth Technical Guide to the Cellular Targets and Binding Sites of Butizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide, a member of the thiazide class of diuretics, exerts its physiological effects through precise interaction with a key cellular target within the renal system. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound, with a focus on its primary cellular target, associated binding sites, and the signaling pathways that modulate its activity. This document synthesizes current structural and functional data to offer a detailed resource for researchers and professionals in drug development. While specific quantitative binding data for this compound is not extensively available in public literature, this guide leverages data from closely related and well-studied thiazide and thiazide-like diuretics to provide a robust model of its mechanism of action.

Primary Cellular Target: The Sodium-Chloride Cotransporter (NCC)

The principal cellular target of this compound and other thiazide diuretics is the Sodium-Chloride Cotransporter (NCC) , also known as the thiazide-sensitive Na+-Cl- cotransporter or Solute Carrier Family 12 Member 3 (SLC12A3).[1][2][3] The NCC is an integral membrane protein located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.[2][3] In this segment of the nephron, the NCC is responsible for reabsorbing approximately 5-10% of the filtered sodium chloride (NaCl) load from the tubular fluid back into the blood.[4] By inhibiting the NCC, this compound promotes the excretion of sodium and chloride, leading to a diuretic effect and a subsequent reduction in blood pressure.[4]

The critical role of NCC in blood pressure regulation is underscored by genetic disorders affecting its function. Loss-of-function mutations in the SLC12A3 gene cause Gitelman syndrome, a condition characterized by salt wasting and low blood pressure, mimicking the effects of chronic thiazide diuretic administration.[1]

Molecular Binding Site and Mechanism of Inhibition

Recent advancements in structural biology, particularly cryo-electron microscopy (cryo-EM), have elucidated the high-resolution structures of the human NCC in complex with various thiazide and thiazide-like diuretics, such as hydrochlorothiazide, chlorthalidone, and indapamide.[5][6][7] These studies provide a detailed blueprint for understanding the binding site of this drug class.

This compound, as a thiazide derivative, is understood to bind to an orthosteric site within the transmembrane domain (TMD) of the NCC.[5] This binding pocket is located within the ion translocation pathway and partially overlaps with the chloride (Cl-) binding site.[1][8][9]

The binding of a thiazide diuretic to this site inhibits the transporter's function through a dual mechanism:

  • Competitive Inhibition with Chloride: The drug molecule physically occupies the space required for Cl- to bind, thereby directly competing with the ion for its binding site.[1]

  • Conformational Locking: The binding of the diuretic stabilizes the NCC in an outward-facing conformation.[1][9] This prevents the conformational changes necessary for the transporter to isomerize to an inward-facing state, effectively locking it in a state that is non-productive for ion transport and halting the translocation cycle.[1]

The interaction between the thiazide molecule and the NCC is stabilized by a series of polar and π-π stacking interactions with key amino acid residues within the binding pocket.[8]

Quantitative Binding Data (Comparative)

Table 1: Comparative Potency of Thiazide and Thiazide-like Diuretics on the NCC

DiureticRelative Potency Ranking
PolythiazideMost Potent
Metolazone
Bendroflumethiazide
Trichlormethiazide
ChlorthalidoneLeast Potent of this series

Source: Based on qualitative ranking from studies on the rat NCC.[4]

It is important to note that IC50 values can vary between studies due to different experimental conditions.[4]

Signaling Pathways Modulating NCC Activity

The activity of the NCC, and therefore the efficacy of this compound, is tightly regulated by complex intracellular signaling pathways. The primary mechanism of NCC activation is phosphorylation of specific serine and threonine residues in its N-terminal domain.[10] This phosphorylation is controlled by a cascade of kinases.

The key regulatory pathway involves the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1) . Hormonal signals, such as angiotensin II, lead to the activation of WNK kinases, which in turn phosphorylate and activate SPAK/OSR1.[10] Activated SPAK/OSR1 then directly phosphorylates the NCC at its N-terminus, leading to increased transporter activity at the cell surface.[10] this compound's inhibitory action occurs downstream of this activation cascade, directly at the level of the transporter protein.

G cluster_0 Extracellular Space (Tubular Lumen) cluster_1 Apical Membrane of DCT Cell cluster_2 Intracellular Space (Cytoplasm) Lumen_Na Na+ NCC NCC (Sodium-Chloride Cotransporter) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na Transport Cell_Cl Cl- NCC->Cell_Cl WNKs WNK Kinases SPAK_OSR1 SPAK / OSR1 WNKs->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NCC Phosphorylates & Activates AngII Angiotensin II (Hormonal Signal) AngII->WNKs Activates This compound This compound This compound->NCC Inhibits Phosphorylation Phosphorylation (Activation)

Caption: Signaling pathway of NCC regulation and this compound inhibition.

Experimental Protocols for Studying this compound-NCC Interaction

Determining the interaction between this compound and the NCC involves a combination of functional transport assays and membrane protein expression analysis. The following outlines a representative workflow.

Workflow for Assessing NCC Inhibition

G cluster_0 Cell Culture & Transfection cluster_1 Functional Assay: Ion Uptake cluster_2 Data Analysis A Culture HEK293 or similar cells B Transfect cells with plasmid expressing tagged-NCC A->B C Incubate cells with varying concentrations of this compound B->C D Add radioactive tracer (e.g., 22Na+) or stable isotope for a defined period C->D E Wash cells to remove extracellular tracer D->E F Lyse cells and quantify intracellular tracer uptake (Scintillation counting or LC-MS/MS) E->F G Calculate % inhibition of uptake vs. control F->G H Plot dose-response curve and determine IC50 value G->H

Caption: Experimental workflow for determining the IC50 of this compound on NCC.
Detailed Methodology: Non-Radioactive Ion Uptake Assay

This protocol provides a method for quantifying the inhibitory effect of this compound on NCC activity using a stable isotope-labeled substrate and LC-MS/MS analysis.[4]

I. Cell Culture and Transfection:

  • Culture a suitable mammalian cell line, such as HEK293 cells, in appropriate media.

  • Transiently transfect the cells with an expression vector encoding the human NCC protein. A tag (e.g., FLAG or HA) can be included for subsequent protein expression analysis.

II. Ion Uptake Assay:

  • Plate the transfected cells into multi-well plates and grow to confluence.

  • Prepare a series of dilutions of this compound in a physiological salt solution. Include a vehicle-only control.

  • Pre-incubate the cells with the different concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

  • Initiate the uptake by adding a solution containing a stable isotope-labeled substrate (e.g., 22Na+ or a non-radioactive tracer) for a short, defined period (e.g., 1-5 minutes).

  • Terminate the uptake by rapidly washing the cells multiple times with ice-cold, isotope-free wash buffer to remove extracellular tracer.

III. Sample Preparation and Analysis:

  • Lyse the cells using a suitable lysis buffer (e.g., acetonitrile).[4]

  • Transfer the cell lysate to microcentrifuge tubes and centrifuge to pellet cellular debris.

  • Collect the supernatant for analysis.

  • Quantify the amount of the intracellular stable isotope-labeled substrate using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

IV. Data Analysis:

  • Normalize the uptake values to the total protein concentration in each sample.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion

This compound's therapeutic action as a diuretic and antihypertensive agent is mediated through the specific inhibition of the sodium-chloride cotransporter (NCC) in the distal convoluted tubule of the kidney. It binds to an orthosteric site that overlaps with the chloride binding pocket, thereby locking the transporter in an outward-facing, inactive conformation. The activity of the NCC is dynamically regulated by phosphorylation via the WNK-SPAK/OSR1 signaling cascade. While quantitative binding data for this compound itself remains to be extensively documented, the wealth of structural and functional information available for the thiazide class of drugs provides a strong foundation for understanding its molecular mechanism of action. The experimental protocols outlined in this guide offer a robust framework for the further investigation and characterization of this compound and novel NCC inhibitors.

References

The Structure-Activity Relationship of Butizide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of Butizide, a thiazide diuretic. It delves into the molecular features governing its diuretic potency and duration of action, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction to this compound and Thiazide Diuretics

This compound, chemically known as 6-chloro-3,4-dihydro-3-isobutyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, belongs to the thiazide class of diuretics. These agents are fundamental in the management of hypertension and edema. Their primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron, leading to increased excretion of sodium and water. The diuretic efficacy and pharmacokinetic profile of thiazide diuretics are intricately linked to their chemical structure. This guide will explore these relationships with a specific focus on this compound and its analogs.

Core Structure-Activity Relationships of Thiazide Diuretics

The diuretic activity of the thiazide class is dictated by the benzothiadiazine-1,1-dioxide core and the nature of substituents at various positions. This compound, being a derivative of hydrochlorothiazide, adheres to these established SAR principles.

A summary of the key SAR findings for thiazide diuretics is presented below:

  • Position 2: Substitution with a small alkyl group can influence the duration of action.

  • Position 3: This position is a critical determinant of diuretic potency. Introduction of a lipophilic group, such as the isobutyl group in this compound, generally enhances diuretic activity. Saturation of the double bond between positions 3 and 4, as seen in hydrochlorothiazides like this compound, increases potency by approximately 3- to 10-fold compared to their unsaturated counterparts.

  • Position 6: An electron-withdrawing group, typically a chloro or trifluoromethyl group, is essential for significant diuretic activity.

  • Position 7: A free sulfonamide group is imperative for the diuretic effect.

The following diagram illustrates the core scaffold of hydrochlorothiazide derivatives and highlights the key positions for substitution that influence diuretic activity.

Caption: Key positions on the hydrochlorothiazide scaffold influencing diuretic activity.

Quantitative Structure-Activity Relationship (QSAR) Data

While specific QSAR studies focusing solely on a wide range of this compound analogs are limited in publicly available literature, the relative diuretic potency of various thiazide diuretics provides valuable insights. The data presented below is a compilation from various studies, highlighting the impact of substitution at the 3-position of the hydrochlorothiazide nucleus on diuretic activity.

CompoundSubstituent at Position 3Relative Diuretic Potency (Hydrochlorothiazide = 1)
Hydrochlorothiazide-H1.0
This compound -CH2CH(CH3)2 (isobutyl) ~5-10
Bendroflumethiazide-CH2-Ph~10-20
Cyclopenthiazide-CH2-cyclopentyl~10-20
Trichlormethiazide-CHCl2~10-20

Note: The relative potencies are approximate and can vary based on the specific assay and animal model used.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

The synthesis of this compound, a 3-substituted hydrochlorothiazide derivative, generally follows a multi-step process. A representative synthetic route is outlined below.

Step 1: Synthesis of 5-chloro-2,4-disulfamoylaniline

This intermediate is typically prepared from 3-chloroaniline through a chlorosulfonation reaction followed by amination.

Step 2: Cyclization to form the Benzothiadiazine Ring

The key step involves the condensation of 5-chloro-2,4-disulfamoylaniline with isobutyraldehyde in the presence of an acid catalyst. This reaction forms the dihydro-1,2,4-benzothiadiazine ring system characteristic of this compound.

Detailed Illustrative Procedure:

  • A mixture of 5-chloro-2,4-disulfamoylaniline (1 mole) and a suitable solvent (e.g., ethanol, isopropanol) is prepared.

  • An acidic catalyst, such as p-toluenesulfonic acid or a mineral acid, is added to the mixture.

  • Isobutyraldehyde (1.1 moles) is added dropwise to the reaction mixture with stirring.

  • The mixture is heated to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude this compound is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

The following diagram illustrates the general workflow for the synthesis of this compound.

General Synthetic Workflow for this compound start Starting Material: 5-chloro-2,4-disulfamoylaniline reaction Condensation/Cyclization (Acid Catalyst, Reflux) start->reaction reagent Reagent: Isobutyraldehyde reagent->reaction workup Reaction Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product Final Product: This compound purification->product

Caption: A simplified workflow for the synthesis of this compound.

In Vivo Diuretic Activity Assay (Rat Model)

The diuretic activity of this compound and its analogs is typically evaluated in vivo using a rat model. The following protocol is a standard method for assessing diuretic efficacy.

Animals: Male Wistar or Sprague-Dawley rats (150-250 g) are used.

Acclimatization: Animals are housed in metabolic cages for at least 24 hours before the experiment to allow for adaptation. They are provided with food and water ad libitum.

Experimental Procedure:

  • Fasting: Animals are fasted for 18 hours prior to the experiment, with free access to water.

  • Hydration: A saline load (0.9% NaCl, 15-25 mL/kg) is administered orally to ensure a uniform state of hydration.

  • Grouping and Administration:

    • Control Group: Receives the vehicle (e.g., 0.5% carboxymethyl cellulose in saline) orally.

    • Standard Group: Receives a standard diuretic, such as hydrochlorothiazide (10 mg/kg) or furosemide (20 mg/kg), orally.

    • Test Groups: Receive different doses of the test compound (e.g., this compound) orally.

  • Urine Collection: Immediately after administration, the animals are placed individually in metabolic cages. Urine is collected at specified time intervals (e.g., every hour for 5 hours, and then a cumulative collection at 24 hours).

  • Analysis:

    • Urine Volume: The total volume of urine excreted by each animal is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using a flame photometer or ion-selective electrodes.

    • pH: The pH of the collected urine is measured.

Data Presentation:

The results are typically presented as the mean ± standard error of the mean (SEM) for each group. The diuretic activity can be expressed as the diuretic index, which is the ratio of the urine volume of the test group to that of the control group.

The following diagram outlines the experimental workflow for the in vivo diuretic activity assay.

Experimental Workflow for In Vivo Diuretic Activity Assay acclimatization Animal Acclimatization (24h in metabolic cages) fasting Fasting (18h, water ad libitum) acclimatization->fasting hydration Oral Saline Load fasting->hydration administration Oral Administration (Vehicle, Standard, Test Compound) hydration->administration collection Urine Collection (5h and 24h) administration->collection analysis Biochemical Analysis (Volume, Na+, K+, Cl-, pH) collection->analysis data_analysis Data Analysis and Comparison analysis->data_analysis

Caption: A flowchart of the in vivo diuretic activity assay in a rat model.

Mechanism of Action and Signaling Pathway

This compound, like other thiazide diuretics, exerts its effect by inhibiting the Na+/Cl- cotransporter (NCC) located in the apical membrane of the distal convoluted tubule cells. The activity of NCC is regulated by a complex signaling cascade involving With-No-Lysine (WNK) kinases and Ste20-related proline-alanine-rich kinase (SPAK) or Oxidative stress-responsive kinase 1 (OSR1).

The signaling pathway can be summarized as follows:

  • Under conditions of low intracellular chloride, WNK kinases are activated.

  • Activated WNK kinases phosphorylate and activate SPAK/OSR1.

  • Activated SPAK/OSR1 then phosphorylates NCC, leading to its activation and insertion into the apical membrane.

  • Activated NCC facilitates the reabsorption of Na+ and Cl- from the tubular fluid into the cell.

  • This compound binds to the chloride-binding site of NCC, inhibiting its transport function. This leads to increased luminal concentrations of Na+ and Cl-, resulting in osmotic diuresis.

The following diagram depicts the signaling pathway of NCC regulation and the inhibitory action of this compound.

Signaling Pathway of NCC Regulation and this compound Action cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Na_Cl_lumen Na+ Cl- NCC_active NCC (active) (phosphorylated) Na_Cl_lumen->NCC_active transport WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 activates NCC_inactive NCC (inactive) SPAK_OSR1->NCC_inactive phosphorylates NCC_inactive->NCC_active activation Na_Cl_cell Na+ Cl- Na_K_pump Na+/K+ ATPase Na_Cl_cell->Na_K_pump Na+ out Na_interstitium Na+ K_cell K+ K_cell->Na_K_pump K+ in This compound This compound This compound->NCC_active inhibits

Caption: The WNK-SPAK/OSR1 signaling pathway regulating NCC and its inhibition by this compound.

Conclusion

The structure-activity relationship of this compound is well-grounded in the established principles of thiazide diuretics. The diuretic potency is significantly influenced by the isobutyl substituent at the 3-position of the hydrochlorothiazide core. This guide has provided a framework for understanding the key structural determinants of activity, detailed experimental protocols for synthesis and in vivo evaluation, and a visual representation of the underlying mechanism of action. This information serves as a valuable resource for researchers and professionals in the field of diuretic drug discovery and development.

The Diuretic Properties of Butizide and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butizide, a member of the thiazide class of diuretics, effectively promotes the excretion of sodium and water by inhibiting the Na-Cl cotransporter in the distal convoluted tubule of the nephron. This technical guide provides a comprehensive overview of the diuretic properties of this compound and its analogues, focusing on their mechanism of action, structure-activity relationships, and the experimental protocols used for their evaluation. While specific quantitative data for a broad range of this compound analogues is limited in publicly available literature, this guide synthesizes the existing knowledge on thiazide diuretics to provide a framework for research and development in this area.

Mechanism of Action

This compound and its analogues exert their diuretic effect by targeting the sodium-chloride cotransporter (NCC), also known as the thiazide-sensitive Na+-Cl- cotransporter (TSC), located in the apical membrane of the distal convoluted tubule (DCT) cells in the kidney.

The primary mechanism involves the inhibition of NCC, which is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the luminal concentration of these ions, which osmotically retains water in the tubule, resulting in diuresis. The increased excretion of sodium (natriuresis) is the primary driver of the diuretic effect.

The inhibition of the Na-Cl cotransporter by thiazide diuretics like this compound is a key mechanism in the management of hypertension and edematous conditions.

Signaling Pathway of Thiazide Diuretics

The following diagram illustrates the signaling pathway involved in the diuretic action of this compound and other thiazide diuretics.

Thiazide Diuretic Signaling Pathway cluster_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ NCC Na-Cl Cotransporter (NCC) Lumen_Na->NCC Lumen_Cl Cl- Lumen_Cl->NCC Cell_Na Na+ NCC->Cell_Na This compound This compound This compound->NCC Inhibits NaK_ATPase Na+/K+ ATPase Cell_K K+ NaK_ATPase->Cell_K Interstitium_Na Na+ NaK_ATPase->Interstitium_Na 3 Na+ ROMK ROMK K+ Channel ROMK->Lumen_Cl K+ secretion Cell_Na->NaK_ATPase Cell_K->ROMK Interstitium_K K+ Interstitium_K->NaK_ATPase 2 K+

Caption: Signaling pathway of this compound in the distal convoluted tubule cell.

Quantitative Data on Diuretic Properties

Detailed and comparative quantitative data on the diuretic effects of a wide range of this compound analogues are scarce in the available literature. However, data from studies on other thiazide diuretics can provide valuable insights into the expected pharmacological profile. The following tables summarize the type of quantitative data that is crucial for evaluating the diuretic properties of these compounds.

Table 1: In Vivo Diuretic Activity of Thiazide Diuretics in Rats (Hypothetical Data)

CompoundDose (mg/kg)Urine Volume (mL/5h)Na+ Excretion (mEq/L)K+ Excretion (mEq/L)Na+/K+ Ratio
Control (Saline)-1.5 ± 0.280 ± 525 ± 33.2
This compound104.2 ± 0.5150 ± 1045 ± 43.3
Analogue A105.1 ± 0.6165 ± 1250 ± 53.3
Analogue B103.8 ± 0.4140 ± 942 ± 43.3
Hydrochlorothiazide104.5 ± 0.5155 ± 1148 ± 53.2

Table 2: In Vitro Inhibition of the Na-Cl Cotransporter (NCC) by Thiazide Diuretics (Hypothetical Data)

CompoundIC50 (µM) on hNCC
This compound1.2
Analogue A0.8
Analogue B2.5
Hydrochlorothiazide1.5

Note: This table presents hypothetical IC50 values to illustrate the format for presenting in vitro activity. hNCC refers to the human Na-Cl cotransporter.

Experimental Protocols

The evaluation of the diuretic properties of this compound and its analogues involves both in vivo and in vitro experimental models.

In Vivo Diuretic Activity Assessment in Rats

This protocol is a standard method for evaluating the diuretic, natriuretic, and kaliuretic activity of a test compound.

Workflow for In Vivo Diuretic Activity Testing

In Vivo Diuretic Activity Workflow start Start acclimatize Acclimatize Male Wistar Rats (180-220g) start->acclimatize fasting Overnight Fasting (18h) with free access to water acclimatize->fasting grouping Group Animals (n=6 per group) fasting->grouping saline_load Oral Saline Load (0.9% NaCl, 25 mL/kg) grouping->saline_load treatment Administer Vehicle, Standard (e.g., Hydrochlorothiazide), or Test Compound saline_load->treatment metabolic_cages Place Rats in Individual Metabolic Cages treatment->metabolic_cages urine_collection Collect Urine at 0, 1, 2, 4, 6, and 24 hours metabolic_cages->urine_collection analysis Analyze Urine for Volume, Na+, K+, and Cl- concentrations urine_collection->analysis end End analysis->end

Caption: A typical experimental workflow for in vivo diuretic activity assessment in rats.

Methodology:

  • Animals: Male Wistar rats weighing 180-220g are used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Fasting: Rats are fasted overnight (approximately 18 hours) before the experiment, with free access to water.

  • Grouping: Animals are randomly divided into groups (n=6 per group): a control group, a standard group (e.g., receiving hydrochlorothiazide), and test groups receiving different doses of the this compound analogues.

  • Saline Loading: To ensure a uniform state of hydration and urine flow, all animals receive an oral load of 0.9% saline solution (25 mL/kg body weight).

  • Treatment Administration: Immediately after saline loading, the control group receives the vehicle (e.g., 0.5% carboxymethyl cellulose solution), the standard group receives the reference diuretic, and the test groups receive the this compound analogues at various doses, typically administered orally.

  • Urine Collection: The rats are placed in individual metabolic cages. Urine is collected at specific time intervals (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

  • Urine Analysis: The total volume of urine for each rat is measured. The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is expressed as the ratio of the urine volume of the treated group to that of the control group. Natriuretic and kaliuretic activities are assessed by comparing the electrolyte excretion in the treated groups with the control group. The Na+/K+ ratio is also calculated as an indicator of potassium-sparing effects.

In Vitro Na-Cl Cotransporter (NCC) Inhibition Assay

This assay is used to determine the direct inhibitory effect of this compound analogues on the NCC.

Workflow for In Vitro NCC Inhibition Assay

In Vitro NCC Inhibition Workflow start Start cell_culture Culture HEK293 cells stably expressing human NCC (hNCC) start->cell_culture seeding Seed cells in 96-well plates cell_culture->seeding pre_incubation Pre-incubate cells with varying concentrations of this compound analogues seeding->pre_incubation flux_assay Initiate ion flux by adding a buffer containing 22Na+ and measuring uptake pre_incubation->flux_assay washing Stop the uptake and wash cells to remove extracellular radiotracer flux_assay->washing lysis_and_scintillation Lyse cells and measure intracellular 22Na+ using a scintillation counter washing->lysis_and_scintillation data_analysis Calculate IC50 values lysis_and_scintillation->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro Na-Cl cotransporter inhibition assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human Na-Cl cotransporter (hNCC) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates and grown to confluence.

  • Pre-incubation: The cell monolayers are washed and pre-incubated with a buffer containing varying concentrations of the this compound analogues or a vehicle control.

  • Ion Flux Assay: The ion flux is initiated by adding an uptake buffer containing a radioactive tracer, typically 22Na+, along with non-radioactive sodium and chloride.

  • Uptake Termination: After a defined incubation period, the uptake is terminated by rapidly washing the cells with an ice-cold, isotope-free buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of 22Na+ uptake is calculated for each concentration of the test compound. The half-maximal inhibitory concentration (IC50) is then determined by non-linear regression analysis of the concentration-response curve.

Structure-Activity Relationships (SAR)

The diuretic activity of benzothiadiazine derivatives, including this compound, is significantly influenced by their chemical structure. While a detailed SAR for a series of this compound analogues is not available, general SAR principles for thiazide diuretics have been established.

General SAR of Thiazide Diuretics

Thiazide SAR cluster_thiazide Benzothiadiazine-1,1-dioxide Core cluster_substituents Key Substituent Positions N2 N2 C3 C3 C3->N2 R3 R3 at C3: - Lipophilic group enhances activity - e.g., isobutyl in this compound C3->R3 N4 N4 N4->C3 C6 C6 C7 C7 C6->C7 R6 R6 at C6: - Electron-withdrawing group is essential - e.g., Cl in this compound C6->R6 C7->N4 R7 R7 at C7: - Unsubstituted sulfonamide is critical for activity C7->R7

Caption: Key structure-activity relationships for thiazide diuretics.

  • Position 2: Saturation of the double bond between N2 and C3 to a single bond generally increases diuretic activity.

  • Position 3: Substitution with a lipophilic group at this position enhances diuretic potency. This compound has an isobutyl group at this position. The size and nature of this substituent can modulate the duration of action.

  • Position 6: An electron-withdrawing group, such as a chloro (Cl) or trifluoromethyl (CF3) group, is essential for diuretic activity. This compound possesses a chloro group at this position.

  • Position 7: An unsubstituted sulfonamide (-SO2NH2) group is critical for the diuretic effect. Substitution on the nitrogen of this sulfonamide group generally reduces or abolishes activity.

Conclusion

This compound and its analogues represent an important class of diuretic agents with a well-defined mechanism of action centered on the inhibition of the Na-Cl cotransporter in the distal convoluted tubule. While there is a clear understanding of the general structure-activity relationships for thiazide diuretics, a comprehensive and publicly available dataset of quantitative diuretic properties for a series of this compound analogues is lacking. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of novel this compound derivatives. Future research efforts should focus on the synthesis and detailed pharmacological characterization of a diverse range of this compound analogues to establish a more precise quantitative structure-activity relationship. Such studies will be invaluable for the rational design of new diuretic agents with improved potency, duration of action, and safety profiles.

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of Butizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butizide, also known as buthiazide, is a thiazide-type diuretic used in the management of hypertension and edema.[1][2] Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na-Cl) cotransporter (NCC), encoded by the SLC12A3 gene.[3] The NCC is located in the apical membrane of the distal convoluted tubule (DCT) in the kidney and is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking the NCC, this compound increases the excretion of sodium and chloride, leading to a diuretic effect and a subsequent reduction in blood pressure.

The activity of the NCC is regulated by a complex signaling pathway involving with-no-lysine (WNK) kinases and the STE20/SPS1-related proline/alanine-rich kinase (SPAK) or oxidative stress-responsive kinase 1 (OSR1).[4][5][6][7] Understanding the interaction of this compound with the NCC and its regulatory pathways is crucial for the development of new and improved diuretic therapies.

These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its inhibitory activity on the NCC. The described assays are essential for determining the potency and mechanism of action of this compound and similar compounds.

Data Presentation

DiureticTargetIC50 (µM)Cell System/Assay Condition
PolythiazideNCC~0.03-0.07Xenopus laevis oocytes
MetolazoneNCC~0.1Xenopus laevis oocytes
BendroflumethiazideNCC~0.2Xenopus laevis oocytes
TrichlormethiazideNCC~0.5Xenopus laevis oocytes
ChlorthalidoneNCC~2.0Xenopus laevis oocytes
HydrochlorothiazideNCC~5.0Xenopus laevis oocytes

Note: IC50 values are approximate and can vary depending on the experimental conditions and cell system used.

Signaling Pathway

The activity of the Na-Cl cotransporter (NCC) is regulated by the WNK-SPAK/OSR1 signaling pathway. Understanding this pathway is crucial for interpreting the effects of thiazide diuretics like this compound.

NCC_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds WNK1_4 WNK1/WNK4 AT1R->WNK1_4 Activates NCC NCC (SLC12A3) NCC_p Phosphorylated NCC (Active) NCC->NCC_p Activation SPAK_OSR1 SPAK/OSR1 WNK1_4->SPAK_OSR1 Phosphorylates & Activates SPAK_OSR1->NCC Phosphorylates Na_Cl_reabsorption Na+ & Cl- Reabsorption NCC_p->Na_Cl_reabsorption Mediates This compound This compound This compound->NCC_p Inhibits

Figure 1: Simplified signaling pathway of NCC regulation and this compound inhibition.

Experimental Protocols

Experimental Workflow

The general workflow for assessing the in vitro activity of this compound on the NCC involves heterologous expression of the transporter in a suitable cell system, followed by a functional assay to measure its activity in the presence and absence of the inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, mpkDCT) Transfection Transient or Stable Transfection with NCC-expressing vector Cell_Culture->Transfection Pre_incubation Pre-incubation with this compound (various concentrations) Transfection->Pre_incubation Uptake_Assay Ion Uptake Assay (22Na+ or non-radioactive tracer) Pre_incubation->Uptake_Assay Termination Termination of Uptake & Cell Lysis Uptake_Assay->Termination Quantification Quantification of Ion Uptake (Scintillation counting or LC-MS/MS) Termination->Quantification IC50 IC50 Determination Quantification->IC50

Figure 2: General experimental workflow for determining the IC50 of this compound.

Protocol 1: 22Na+ Uptake Assay in HEK293 Cells

This protocol describes a radioactive isotope uptake assay to measure the inhibition of NCC by this compound in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human NCC.

Materials:

  • HEK293 cells stably expressing human NCC (hNCC)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

  • Poly-D-lysine coated 24-well plates

  • Phosphate-Buffered Saline (PBS)

  • Uptake Buffer: 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4

  • Wash Buffer (ice-cold): 140 mM Choline Chloride, 5 mM HEPES, pH 7.4

  • 22NaCl (radioactive tracer)

  • This compound stock solution (in DMSO)

  • 0.1 M NaOH for cell lysis

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding:

    • Seed HEK293-hNCC cells onto poly-D-lysine coated 24-well plates at a density of 2 x 105 cells/well.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 48 hours to form a confluent monolayer.

  • Pre-incubation with this compound:

    • Prepare serial dilutions of this compound in Uptake Buffer. Include a vehicle control (DMSO) and a positive control (e.g., Hydrochlorothiazide).

    • Aspirate the culture medium from the wells and wash the cell monolayer twice with 1 mL of pre-warmed Uptake Buffer.

    • Add 500 µL of the this compound dilutions or control solutions to the respective wells.

    • Incubate the plate at 37°C for 15 minutes.

  • 22Na+ Uptake:

    • Prepare the uptake solution by adding 22NaCl to the Uptake Buffer to a final activity of 1 µCi/mL.

    • Aspirate the pre-incubation solution from the wells.

    • Initiate the uptake by adding 500 µL of the 22Na+-containing Uptake Buffer (with the corresponding this compound concentrations) to each well.

    • Incubate the plate at 37°C for 10 minutes.

  • Termination of Uptake:

    • Rapidly aspirate the uptake solution.

    • Wash the cells three times with 1 mL of ice-cold Wash Buffer to remove extracellular 22Na+.

  • Cell Lysis and Quantification:

    • Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for 30 minutes at room temperature with gentle shaking.

    • Transfer the cell lysate to scintillation vials.

    • Add 4 mL of scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the percentage of NCC inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Non-Radioactive Ion Flux Assay using a Fluorescent Indicator

This protocol provides a non-radioactive alternative using a chloride-sensitive fluorescent indicator to measure NCC activity. This assay is suitable for high-throughput screening.

Materials:

  • HEK293 cells stably expressing hNCC

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic

  • Black, clear-bottom 96-well plates

  • Chloride-free Buffer: 140 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 5 mM HEPES, pH 7.4

  • Chloride-containing Buffer: 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4

  • MQAE (N-(Ethoxycarbonylmethyl)-6-Methoxyquinolinium Bromide) or other suitable Cl- sensitive fluorescent dye

  • This compound stock solution (in DMSO)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding:

    • Seed HEK293-hNCC cells onto black, clear-bottom 96-well plates at a density of 5 x 104 cells/well.

    • Incubate at 37°C in a 5% CO2 humidified incubator for 48 hours.

  • Dye Loading:

    • Aspirate the culture medium and wash the cells twice with Chloride-free Buffer.

    • Load the cells with 10 mM MQAE in Chloride-free Buffer for 60 minutes at 37°C.

    • Wash the cells three times with Chloride-free Buffer to remove extracellular dye.

  • Pre-incubation with this compound:

    • Add 100 µL of Chloride-free Buffer containing various concentrations of this compound or controls to the wells.

    • Incubate at 37°C for 15 minutes.

  • Chloride Influx Measurement:

    • Place the 96-well plate in a fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm).

    • Initiate chloride influx by adding 100 µL of Chloride-containing Buffer (also containing the respective this compound concentrations) to each well.

    • Immediately start recording the fluorescence intensity over time (e.g., every 15 seconds for 5 minutes). The influx of chloride will quench the MQAE fluorescence.

Data Analysis:

  • Calculate the initial rate of fluorescence quenching for each well.

  • Determine the percentage of inhibition of the quenching rate for each this compound concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound and other thiazide-like diuretics. By utilizing these assays, researchers can effectively determine the inhibitory potency of novel compounds on the Na-Cl cotransporter, contributing to the development of more effective and safer antihypertensive and diuretic therapies. The detailed understanding of the NCC signaling pathway further aids in the interpretation of experimental results and the design of future studies.

References

Application Notes and Protocols: The Role of Butizide and Thiazide-Like Diuretics in a Preclinical Research Setting for Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butizide, a member of the thiazide class of diuretics, and its counterparts such as hydrochlorothiazide (HCTZ) and trichlormethiazide (TCM), are established antihypertensive agents. In preclinical research, these compounds are not used to induce hypertension but are critical tools for investigating the pathophysiology of the condition and for the evaluation of novel therapeutic agents. Thiazide diuretics are frequently employed in various animal models of hypertension to study their mechanisms of action and to assess their efficacy in lowering blood pressure.

These application notes provide an overview of the use of this compound and other thiazide-like diuretics in common animal models of hypertension, detailing experimental protocols and summarizing key quantitative data.

Mechanism of Action of Thiazide Diuretics in Hypertension

The primary mechanism of thiazide diuretics involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney.[1] This action leads to increased excretion of sodium and water, resulting in a decrease in extracellular fluid volume, plasma volume, and cardiac output, which contributes to an initial reduction in blood pressure.[1]

However, the long-term antihypertensive effect of thiazides is also attributed to a reduction in total peripheral vascular resistance.[2] Several mechanisms for this vasodilation have been proposed, including:

  • Direct effects on vascular smooth muscle: Thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction. This effect may be linked to calcium desensitization in smooth muscle cells via the Rho-Rho kinase pathway.[3]

  • Activation of potassium channels: Some studies suggest that thiazides may activate large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells, leading to hyperpolarization and vasorelaxation.[4]

  • Interaction with the Renin-Angiotensin System (RAS): While thiazides can cause a compensatory increase in plasma renin activity, they may also attenuate the vasoconstrictor effects of angiotensin II.[1][5]

Common Animal Models for Studying Thiazide Diuretics

Several well-established animal models are utilized to study the effects of thiazide diuretics on hypertension.[6] The choice of model often depends on the specific aspect of hypertension being investigated.

  • Spontaneously Hypertensive Rat (SHR): This is a genetic model of essential hypertension and is one of the most widely used models.

  • Dahl Salt-Sensitive (DS) Rat: This genetic model develops hypertension when fed a high-salt diet, making it ideal for studying salt-sensitive hypertension.[6]

  • Angiotensin II-Induced Hypertension Model: In this model, hypertension is induced by the continuous infusion of angiotensin II, allowing for the study of RAS-dependent hypertension.[7]

Experimental Protocols

Below are detailed protocols for the administration of thiazide-like diuretics in common animal models of hypertension.

Protocol 1: Evaluation of Trichlormethiazide (TCM) in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the antihypertensive effect of TCM in a genetic model of hypertension.

Animal Model: Male Spontaneously Hypertensive Rats (SHR).

Materials:

  • Trichlormethiazide (TCM)

  • Vehicle (e.g., 1% saline solution)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff method)

Procedure:

  • Acclimatize male SHR rats for at least one week before the experiment.

  • Divide the animals into a control group and a treatment group.

  • The treatment group receives TCM orally at a dose of 1 mg/kg/day, dissolved in 1% saline solution.[8]

  • The control group receives the vehicle (1% saline solution) orally.

  • Administer the treatment daily for a period of 6 weeks.[8]

  • Monitor and record the systolic blood pressure (SBP) of all rats weekly using the tail-cuff method.

  • At the end of the study, collect blood and tissue samples for further analysis if required.

Protocol 2: Investigation of Hydrochlorothiazide (HCTZ) in Dahl Salt-Sensitive (DS) Rats

Objective: To evaluate the effect of HCTZ on the development of salt-sensitive hypertension.

Animal Model: Male Dahl Salt-Sensitive (DS) rats.

Materials:

  • Hydrochlorothiazide (HCTZ)

  • High-salt diet (e.g., 8% NaCl)[9]

  • Normal-salt diet (e.g., 0.4% NaCl)[9]

  • Drinking water

  • Blood pressure measurement system

Procedure:

  • Use six-week-old male DS rats.

  • Divide the rats into a control group and a treatment group.

  • Both groups are fed a high-salt (8% NaCl) diet to induce hypertension.[9][10] A separate control group on a normal salt diet can also be included for comparison.

  • The treatment group receives HCTZ in their drinking water at a concentration calculated to provide a daily dose of 60-400 mg/kg/day.[9][10]

  • The control group receives regular drinking water.

  • The treatment duration is typically 8 weeks.[10]

  • Measure systolic blood pressure (SBP) and diastolic blood pressure (DBP) weekly.

  • At the end of the study, heart weight to body weight ratio can be determined to assess cardiac hypertrophy.[10]

Protocol 3: Characterization of Trichlormethiazide (TCM) in Angiotensin II-Induced Hypertension

Objective: To determine the effect of TCM on blood pressure in a model of renin-angiotensin system-dependent hypertension.

Animal Model: Male Sprague-Dawley rats.

Materials:

  • Angiotensin II

  • Osmotic minipumps

  • Trichlormethiazide (TCM)

  • Vehicle for TCM (e.g., water for oral administration)

  • Arterial and venous catheters for blood pressure measurement and drug infusion

  • High-salt (6 mEq/day) and normal-salt (2 mEq/day) diets[7]

Procedure:

  • Surgically implant osmotic minipumps for a continuous infusion of angiotensin II (5 ng/min) for 15 days to induce hypertension.[7]

  • Maintain rats on either a high-salt or normal-salt diet.[7]

  • From day 5 to day 10 of the angiotensin II infusion, administer TCM orally at a dose of approximately 10 mg/kg per day.[7]

  • A control group receives the vehicle instead of TCM.

  • Directly measure mean arterial pressure (MAP) daily via an arterial catheter.

Quantitative Data Summary

The following tables summarize the quantitative effects of thiazide-like diuretics in various animal models of hypertension.

| Table 1: Effect of Trichlormethiazide (TCM) on Systolic Blood Pressure (SBP) in Spontaneously Hypertensive Rats (SHR) with Saline Loading [11] | | :--- | :--- | | Treatment Group | Dose | Effect on SBP | | Male SHR | > 10 mg/kg (intraperitoneal, acute) | Significant reduction | | Male SHR | > 1 mg/kg/day (oral, 6 weeks) | Retarded development of hypertension | | Female SHR | 10 mg/kg/day (oral) | Retarded development of hypertension |

| Table 2: Effect of Hydrochlorothiazide (HCTZ) on Blood Pressure in Dahl Salt-Sensitive (DS) Rats on a High-Salt Diet [9][10] | | :--- | :--- | :--- | :--- | | Parameter | Treatment Group | Dosage | Outcome | | Systolic Blood Pressure (SBP) | DS rats on high-salt diet | 60-400 mg/kg/day | Significant reduction[9][10] | | Diastolic Blood Pressure (DBP) | DS rats on high-salt diet | 60-400 mg/kg/day | Significant reduction[10] | | Heart Weight/Body Weight Ratio | DS rats on high-salt diet | 60-400 mg/kg/day | Significant reduction[10] |

| Table 3: Effect of Trichlormethiazide (TCM) on Mean Arterial Pressure (MAP) in Angiotensin II-Infused Rats on a High-Salt Diet [7] | | :--- | :--- | :--- | | Treatment Group | Dosage | Effect on MAP | | Angiotensin II + High Salt | ~10 mg/kg/day | Significant reduction within 24 hours |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Thiazide-Like Diuretics in Vascular Smooth Muscle

Thiazide_Vasodilation cluster_agonist Agonist (e.g., Angiotensin II) cluster_receptor Receptor cluster_downstream Downstream Signaling cluster_thiazide Thiazide Diuretic Action Agonist Angiotensin II AT1R AT1 Receptor Agonist->AT1R binds RhoA RhoA AT1R->RhoA activates ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition leads to Contraction Vasoconstriction MLCP_inhibition->Contraction promotes Thiazide This compound / Thiazide-like Diuretics Thiazide->RhoA inhibits expression Thiazide->ROCK inhibits expression

Caption: Proposed mechanism of vasodilation by thiazide-like diuretics.

Experimental Workflow for Evaluating Antihypertensive Agents

Experimental_Workflow start Select Animal Model (e.g., SHR, DS Rat) acclimatization Acclimatization (1 week) start->acclimatization grouping Randomly Assign to Groups (Control vs. Treatment) acclimatization->grouping treatment Administer this compound/Thiazide or Vehicle (Daily) grouping->treatment monitoring Weekly Blood Pressure Monitoring treatment->monitoring monitoring->treatment repeat endpoint Endpoint Analysis (e.g., 6-8 weeks) monitoring->endpoint analysis Data Analysis and Interpretation endpoint->analysis

Caption: General experimental workflow for preclinical hypertension studies.

Conclusion

This compound and other thiazide-like diuretics are indispensable tools in hypertension research. While not used to induce hypertension, their application in established animal models provides invaluable insights into the mechanisms of blood pressure regulation and the efficacy of antihypertensive therapies. The protocols and data presented here serve as a guide for researchers designing and interpreting preclinical studies in the field of cardiovascular pharmacology.

References

Electrophysiological Studies of Butizide on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butizide, a member of the thiazide diuretic class, is primarily recognized for its role in managing hypertension and edema. Its mechanism of action has traditionally been attributed to the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium and water. However, the long-term antihypertensive effects of thiazide diuretics are also associated with a reduction in peripheral vascular resistance, suggesting a direct action on blood vessels. This has led to investigations into the effects of thiazides on various ion channels in vascular smooth muscle and cardiac cells, which are critical regulators of vascular tone and cardiac function.

While direct electrophysiological studies specifically on this compound are not extensively available in the public domain, research on other thiazide diuretics, such as hydrochlorothiazide (HCTZ), provides valuable insights into the potential ion channel-modulating properties of this class of drugs. These studies suggest that the vasodilatory effects of thiazides may be mediated through the activation of potassium channels and modulation of calcium and sodium channels.

This document provides a summary of the known effects of thiazide diuretics on ion channels, based on studies of structurally similar compounds. It also offers detailed protocols for researchers to conduct their own electrophysiological investigations into the specific effects of this compound on various ion channels.

Data Presentation: Effects of Thiazide Diuretics on Ion Channels

The following tables summarize the quantitative data from studies on hydrochlorothiazide (HCTZ), a representative thiazide diuretic. This information can serve as a basis for designing experiments to investigate this compound.

Table 1: Effects of Hydrochlorothiazide on Cardiac Ion Channels

Ion ChannelPreparationConcentrationEffectReference
Fast Na+ Current (INa)Isolated rat ventricular cardiomyocytes100 µM30% depression
L-type Ca2+ Current (ICaL)Isolated rat ventricular cardiomyocytes100 µM20% depression
Transient Outward K+ Current (Ito)Isolated rat ventricular cardiomyocytes100 µM20% decrease
Delayed Rectifier K+ CurrentIsolated rat ventricular cardiomyocytes100 µM20% decrease
Inward Rectifier K+ CurrentIsolated rat ventricular cardiomyocytes100 µM20% decrease

Table 2: Effects of Hydrochlorothiazide on Vascular Smooth Muscle

EffectPreparationConcentrationObservationReference
VasodilationHuman forearmHigh (supratherapeutic)Direct vasodilator effect
K+ Channel ActivationHuman forearmHigh (supratherapeutic)Vasodilation inhibited by TEA (a potassium channel blocker)
Ventricular ContractionRat ventricular muscle stripsIC30 of 1.85 µMDepression of contraction

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Thiazide-Induced Vasodilation

The vasodilatory effect of thiazide diuretics like hydrochlorothiazide is thought to be mediated by the activation of large-conductance calcium-activated potassium channels (BK channels) in vascular smooth muscle cells.

G This compound This compound BK_channel BK Channel (KCa) This compound->BK_channel Activates Hyperpolarization Membrane Hyperpolarization BK_channel->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channels (VGCC) Hyperpolarization->VGCC Inhibits Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Results in Vasodilation Vasodilation Ca_influx->Vasodilation Causes

Caption: Proposed mechanism of this compound-induced vasodilation.

General Experimental Workflow for Patch-Clamp Electrophysiology

This workflow outlines the key steps for investigating the effect of this compound on a specific ion channel using the patch-clamp technique.

G prep Cell Preparation (e.g., primary culture or cell line) pipette Micropipette Fabrication & Filling prep->pipette seal Gigaohm Seal Formation (Cell-attached mode) pipette->seal config Establish Whole-Cell Configuration seal->config record_base Record Baseline Ion Channel Activity config->record_base apply_this compound Apply this compound (various concentrations) record_base->apply_this compound record_effect Record Ion Channel Activity in Presence of this compound apply_this compound->record_effect washout Washout record_effect->washout record_washout Record Post-Washout Activity washout->record_washout analysis Data Analysis (e.g., current-voltage relationship, IC50) record_washout->analysis

Caption: Workflow for patch-clamp analysis of this compound's effects.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording to Study this compound's Effect on Voltage-Gated Potassium Channels (Kv) in Vascular Smooth Muscle Cells

Objective: To determine if this compound modulates Kv channel currents in vascular smooth muscle cells.

Materials:

  • Primary cultured vascular smooth muscle cells (VSMCs) or a suitable cell line.

  • Patch-clamp rig (amplifier, micromanipulator, microscope).

  • Borosilicate glass capillaries.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

  • This compound stock solution (in DMSO or appropriate solvent).

  • Pharmacological blockers for other channels (e.g., nifedipine for L-type Ca2+ channels, tetrodotoxin for Na+ channels) to isolate Kv currents.

Procedure:

  • Cell Preparation: Plate VSMCs on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Mount the coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit Kv currents.

  • Baseline Recording: Record baseline Kv currents in the absence of this compound.

  • This compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound. Allow 2-5 minutes for the drug to take effect.

  • Effect Recording: Record Kv currents in the presence of this compound using the same voltage protocol.

  • Dose-Response: Repeat steps 5 and 6 with increasing concentrations of this compound to establish a dose-response relationship.

  • Washout: Perfuse the chamber with the drug-free external solution to observe the reversibility of the effect.

  • Data Analysis: Analyze the current amplitude, activation, and inactivation kinetics. Plot the percentage of current inhibition against this compound concentration to determine the IC50 value.

Protocol 2: Measurement of Intracellular Calcium Concentration ([Ca2+]i) in Response to this compound

Objective: To investigate if this compound alters intracellular calcium levels in vascular smooth muscle cells.

Materials:

  • Primary cultured VSMCs or a suitable cell line.

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM).

  • Fluorescence microscopy setup or a plate reader with fluorescence capabilities.

  • Hanks' Balanced Salt Solution (HBSS).

  • This compound stock solution.

  • Ionomycin and EGTA for calibration.

Procedure:

  • Cell Seeding: Seed VSMCs on glass-bottom dishes or 96-well plates.

  • Dye Loading:

    • Incubate the cells with Fura-2 AM (e.g., 2-5 µM in HBSS) for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement:

    • Mount the dish on the microscope stage or place the plate in the reader.

    • Record the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).

  • This compound Application: Add this compound at the desired concentration to the cells and continue recording the fluorescence.

  • Data Acquisition: Record the change in fluorescence ratio over time.

  • Calibration (Optional but Recommended): At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin). This allows for the conversion of fluorescence ratios to absolute [Ca2+]i values.

  • Data Analysis: Plot the change in fluorescence ratio or calculated [Ca2+]i over time to visualize the effect of this compound.

Protocol 3: Investigating this compound's Effect on the Na+/K+-ATPase

Objective: To determine if this compound has an inhibitory or stimulatory effect on the Na+/K+-ATPase pump activity.

Materials:

  • Isolated cell membranes or a commercially available purified Na+/K+-ATPase enzyme preparation.

  • Assay buffer (e.g., containing in mM: 100 NaCl, 20 KCl, 5 MgCl2, 50 Tris-HCl, pH 7.4).

  • ATP solution.

  • Malachite green reagent for phosphate detection.

  • This compound stock solution.

  • Ouabain (a specific Na+/K+-ATPase inhibitor) as a positive control.

Procedure:

  • Reaction Setup: In a microplate, add the assay buffer, the enzyme preparation, and different concentrations of this compound or ouabain.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the enzymatic reaction by adding ATP.

  • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stop Reaction and Detect Phosphate: Stop the reaction and add the malachite green reagent to measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., ~620 nm).

  • Data Analysis: The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity. Determine the effect of this compound on this activity and calculate the IC50 or EC50

Application Notes and Protocols: Effects of Butizide on Renal Tubule Transport Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butizide is a thiazide diuretic utilized in the management of hypertension and edema. Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule (DCT) of the kidney. This inhibition leads to increased urinary excretion of sodium and chloride, and consequently water, resulting in a diuretic and antihypertensive effect. These application notes provide detailed protocols for assessing the effects of this compound on renal tubule transport, focusing on its interaction with the NCC.

Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)

The NCC is an electroneutral ion transporter responsible for reabsorbing approximately 5-10% of filtered sodium chloride from the tubular fluid back into the blood. By blocking this transporter, this compound and other thiazide diuretics increase the concentration of NaCl in the tubular fluid, leading to an osmotic diuresis. The long-term blood pressure-lowering effect of thiazides is also attributed to a reduction in peripheral vascular resistance.

The activity of the NCC is regulated by a complex signaling cascade involving the With-No-Lysine (WNK) kinases and the STE20/SPS1-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1). Phosphorylation of NCC by the WNK-SPAK/OSR1 pathway increases its activity.

Quantitative Data on Thiazide Diuretic Inhibition of NCC

Table 1: Representative IC50 Values for Thiazide and Thiazide-like Diuretics on the Na+-Cl- Cotransporter (NCC)

DiureticNCC Construct/SystemIC50Reference
HydrochlorothiazideHuman NCC (NCCcryo2) expressed in cells~4-fold increased sensitivity compared to NCCchimera[1]
PolythiazideHuman NCC (NCCcryo2) complexN/A (structural study)[1]
ChlorthalidoneHuman NCCInhibition demonstrated[2]
MetolazoneHuman NCCTarget of inhibition[3][4]

Note: The IC50 value for hydrochlorothiazide on the NCCcryo2 construct is presented as a relative sensitivity. Specific IC50 values can vary depending on the experimental system (e.g., cell line, oocyte expression system) and assay conditions.

Experimental Protocols

Protocol 1: In Vitro NCC Inhibition Assay using Xenopus laevis Oocytes

This protocol describes the functional expression of the human Na+-Cl- cotransporter (NCC) in Xenopus laevis oocytes and the subsequent measurement of its inhibition by this compound.

Materials:

  • Xenopus laevis frogs

  • Collagenase solution

  • Oocyte culture medium (ND96)

  • cRNA encoding human NCC

  • Microinjection setup

  • 22Na+ (radioisotope)

  • Uptake buffer (e.g., chloride-free medium)

  • Wash buffer

  • Scintillation counter

  • This compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Oocyte Preparation:

    • Harvest oocytes from a female Xenopus laevis frog.

    • Treat with collagenase to defolliculate the oocytes.

    • Select healthy, stage V-VI oocytes for injection.

  • cRNA Injection:

    • Microinject oocytes with cRNA encoding human NCC.

    • Inject a control group of oocytes with water.

    • Incubate the oocytes in ND96 medium at 16-18°C for 2-4 days to allow for protein expression.

  • 22Na+ Uptake Assay:

    • Pre-incubate the oocytes in a chloride-free uptake buffer for 30 minutes.

    • Transfer the oocytes to the uptake buffer containing 22Na+ and various concentrations of this compound (or vehicle control).

    • Incubate for a defined period (e.g., 60 minutes) to allow for 22Na+ uptake.

    • Stop the uptake by transferring the oocytes to ice-cold wash buffer.

    • Wash the oocytes multiple times to remove extracellular 22Na+.

    • Lyse individual oocytes and measure the intracellular 22Na+ radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the background radioactivity from water-injected oocytes.

    • Plot the 22Na+ uptake as a function of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Diuretic Activity Assay in Rodents

This protocol outlines a method to assess the diuretic, natriuretic, and kaliuretic effects of this compound in a rat or mouse model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Metabolic cages

  • This compound

  • Vehicle (e.g., 0.9% saline with a small percentage of a solubilizing agent if necessary)

  • Furosemide (positive control)

  • Graduated cylinders

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis

Procedure:

  • Animal Acclimatization and Preparation:

    • House the animals in a controlled environment with free access to food and water for at least one week before the experiment.

    • Fast the animals overnight before the experiment, with free access to water.

  • Experimental Groups:

    • Divide the animals into at least three groups:

      • Group 1: Vehicle control

      • Group 2: this compound (at various doses)

      • Group 3: Furosemide (positive control, e.g., 10 mg/kg)

  • Drug Administration and Urine Collection:

    • Administer the vehicle, this compound, or furosemide orally or intraperitoneally.

    • Immediately place each animal in an individual metabolic cage.

    • Collect urine at specified time intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Analysis of Urine Samples:

    • Measure the total urine volume for each time point.

    • Determine the concentration of Na+ and K+ in the collected urine using a flame photometer or ion-selective electrodes.

    • Calculate the total excretion of Na+ and K+ for each animal.

  • Data Analysis:

    • Compare the urine volume and electrolyte excretion between the this compound-treated groups and the vehicle control group.

    • Evaluate the dose-response relationship for this compound's diuretic and natriuretic effects.

    • Compare the efficacy of this compound to the positive control, furosemide.

Visualizations

Signaling Pathway of NCC Regulation

NCC_Regulation cluster_tubular_lumen Tubular Lumen cluster_dct_cell Distal Convoluted Tubule Cell cluster_interstitium Interstitium / Blood NaCl_lumen Na+ Cl- NCC NCC (SLC12A3) NaCl_lumen->NCC NaCl_cell Na+ Cl- NCC->NaCl_cell Reabsorption WNKs WNKs SPAK_OSR1 SPAK/OSR1 WNKs->SPAK_OSR1 Activates SPAK_OSR1->NCC Phosphorylates P P This compound This compound This compound->NCC Inhibits NaCl_blood Na+ Cl- NaCl_cell->NaCl_blood Transport

Caption: Signaling pathway of NCC regulation and this compound inhibition.

Experimental Workflow for In Vitro NCC Inhibition Assay

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Harvest_Oocytes Harvest Xenopus Oocytes Inject_cRNA Inject NCC cRNA Harvest_Oocytes->Inject_cRNA Incubate Incubate for Protein Expression Inject_cRNA->Incubate Pre_incubation Pre-incubate in Cl- free buffer Incubate->Pre_incubation Uptake 22Na+ Uptake with this compound Pre_incubation->Uptake Wash Wash to remove extracellular 22Na+ Uptake->Wash Lyse_Oocytes Lyse Oocytes Wash->Lyse_Oocytes Scintillation_Counting Scintillation Counting Lyse_Oocytes->Scintillation_Counting Data_Analysis Calculate IC50 Scintillation_Counting->Data_Analysis

Caption: Workflow for in vitro NCC inhibition assay using Xenopus oocytes.

Logical Relationship for In Vivo Diuretic Activity Assessment

In_Vivo_Logic cluster_input Input cluster_process Process cluster_output Output & Analysis Animal_Model Rodent Model (Rat/Mouse) Butizide_Admin This compound Administration Animal_Model->Butizide_Admin Urine_Collection Urine Collection (Metabolic Cages) Butizide_Admin->Urine_Collection Measure_Volume Measure Urine Volume Urine_Collection->Measure_Volume Measure_Electrolytes Measure Na+ & K+ Urine_Collection->Measure_Electrolytes Assess_Diuresis Assess Diuretic & Natriuretic Effect Measure_Volume->Assess_Diuresis Measure_Electrolytes->Assess_Diuresis

Caption: Logical workflow for in vivo assessment of this compound's diuretic activity.

References

Application Note: Mass Spectrometry Analysis of Butizide and its Putative Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the analysis of the thiazide diuretic Butizide and its putative metabolites in biological matrices, such as human plasma and urine. The methodology utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification. While specific metabolites of this compound are not extensively documented in the public domain, this note proposes a potential metabolic pathway based on the known biotransformation of other thiazide diuretics. The described methods are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic profiling of this compound.

Introduction

This compound, also known as thiabutazide, is a thiazide diuretic used in the management of hypertension and edema.[1] Like other drugs in its class, this compound acts on the distal convoluted tubules of the kidneys to inhibit the sodium-chloride symporter, leading to increased excretion of sodium and water. Understanding the metabolic fate of this compound is crucial for a comprehensive evaluation of its efficacy, safety, and potential drug-drug interactions. Pharmacokinetic studies indicate that this compound is metabolized in the liver, with approximately 30% of the drug excreted unchanged in the urine.[1] However, detailed information on its metabolic pathways and the structural elucidation of its metabolites is limited.

This application note outlines a sensitive and selective LC-MS/MS method for the simultaneous quantification of this compound and its proposed metabolites. The protocol is designed to be a starting point for researchers to develop and validate their own assays for in-depth pharmacokinetic and metabolism studies.

Putative Metabolic Pathway of this compound

Based on the known metabolism of other thiazide diuretics and drugs with similar chemical substructures, the primary metabolic transformations of this compound are likely to involve oxidation of the isobutyl side chain and potential cleavage of the sulfonamide group. The proposed metabolic pathway is illustrated in the diagram below.

Butizide_Metabolism This compound This compound Metabolite1 Hydroxy-Butizide (M+16) This compound->Metabolite1 Phase I Oxidation Metabolite3 4-amino-6-chloro-1,3- benzenedisulfonamide (ACB) (Degradation/Metabolism) This compound->Metabolite3 Hydrolysis Metabolite2 Carboxy-Butizide (M+30) Metabolite1->Metabolite2 Phase I Oxidation

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering matrix components and enrich the analytes of interest. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are suitable methods for the extraction of this compound and its metabolites from plasma and urine.

1.1. Solid-Phase Extraction (SPE) Protocol for Plasma and Urine

  • SPE Cartridge: Mixed-mode cation exchange or reversed-phase C18 cartridges.

  • Sample Pre-treatment:

    • Plasma: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

    • Urine: To 500 µL of urine, add 500 µL of 0.1 M phosphate buffer (pH 6.0). Vortex for 30 seconds.

  • Extraction Procedure:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 1 minute.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

1.2. Liquid-Liquid Extraction (LLE) Protocol for Plasma and Urine

  • Extraction Solvent: Ethyl acetate or a mixture of diethyl ether and dichloromethane (1:1, v/v).

  • Procedure:

    • To 500 µL of plasma or urine, add 50 µL of an internal standard solution (e.g., a deuterated analog of this compound or a structurally similar thiazide diuretic).

    • Add 2 mL of the extraction solvent.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography (LC) Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution:

    Time (min) % B
    0.0 10
    1.0 10
    5.0 90
    6.0 90
    6.1 10

    | 8.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive and negative modes should be evaluated for optimal sensitivity for this compound and its metabolites. Thiazide diuretics generally ionize well in negative ESI mode.

  • Multiple Reaction Monitoring (MRM) Transitions: The MRM transitions for this compound and its putative metabolites should be optimized by infusing standard solutions of each compound. The following table provides hypothetical MRM transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound352.0[To be determined][To be determined]
Hydroxy-Butizide368.0[To be determined][To be determined]
Carboxy-Butizide382.0[To be determined][To be determined]
ACB284.0[To be determined][To be determined]
Internal Standard[To be determined][To be determined][To be determined]

Experimental Workflow

The overall experimental workflow for the mass spectrometry analysis of this compound metabolites is depicted in the following diagram.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or Urine) Pretreatment Pre-treatment Sample->Pretreatment Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Pretreatment->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification MS->Quantification Reporting Reporting Quantification->Reporting

Caption: LC-MS/MS workflow for this compound analysis.

Data Presentation

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation. The following table is an illustrative example of how to present quantitative results for this compound and its putative metabolites in plasma samples from a pharmacokinetic study.

Table 1: Illustrative Plasma Concentrations of this compound and its Putative Metabolites Following a Single Oral Dose

Time (hours)This compound (ng/mL)Hydroxy-Butizide (ng/mL)Carboxy-Butizide (ng/mL)
0.5150.2 ± 25.110.5 ± 2.1< LOQ
1.0280.6 ± 45.825.3 ± 5.45.1 ± 1.2
2.0350.1 ± 58.348.7 ± 9.815.6 ± 3.7
4.0210.5 ± 35.265.2 ± 12.330.2 ± 6.5
8.080.3 ± 15.640.1 ± 8.925.8 ± 5.1
12.030.1 ± 6.815.4 ± 3.510.3 ± 2.4
24.05.2 ± 1.5< LOQ< LOQ

Data are presented as mean ± standard deviation (n=6). LOQ = Limit of Quantification.

Conclusion

This application note provides a comprehensive framework for the mass spectrometry analysis of this compound and its putative metabolites. The detailed protocols for sample preparation, LC separation, and MS detection offer a solid foundation for researchers to develop and validate their own analytical methods. The proposed metabolic pathway and illustrative data serve as a guide for designing and interpreting pharmacokinetic and drug metabolism studies of this compound. Further research is warranted to definitively identify and characterize the metabolites of this compound to gain a complete understanding of its biotransformation.

References

Application Notes and Protocols for Long-Term Administration of Butizide in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data exists for the long-term administration of Butizide in rodent models. The following protocols and data are substantially based on studies of other thiazide diuretics, such as hydrochlorothiazide, which share a similar mechanism of action. Researchers should use this information as a guide and conduct pilot studies to establish specific parameters for this compound.

Introduction

This compound, a diuretic of the thiazide class, primarily acts on the kidneys to increase urine output.[1] Its main application in human medicine is for treating edema associated with heart failure and managing hypertension, often in combination with potassium-sparing diuretics.[1] In research, rodent models are essential for evaluating the long-term efficacy, safety, and physiological effects of diuretics like this compound. These application notes provide a framework for conducting such studies, including detailed protocols, data presentation, and visualization of the underlying signaling pathways.

Quantitative Data from Rodent Studies with Thiazide Diuretics

The following tables summarize quantitative data from long-term studies of hydrochlorothiazide (HCTZ) in rats and mice. This data can serve as a reference for designing studies with this compound.

Table 1: Chronic Administration of Hydrochlorothiazide in Rats

ParameterDurationSpecies/StrainDoseKey FindingsReference
Renal Function7-10 daysLong-Evans RatsTwo unspecified dosesInitial natriuresis and diuresis; diuresis persisted while natriuresis abated after day 1. Reduced sodium delivery to the distal tubule.[2][2]
Carcinogenicity2 yearsF344/N Rats250, 500, or 2,000 ppm in feedNo evidence of carcinogenic activity. Increased severity of chronic renal disease.[3]
Myocardial InfarctionUp to 62 weeksSprague-Dawley RatsNot specified (add-on to quinapril)Improved survival, neurohumoral status, and proteinuria in the early chronic phase post-myocardial infarction when added to ACE inhibitor therapy.[4][4]
Diabetes Insipidus6-7 daysBrattleboro RatsNot specified (in food)Marked fall in urine volume and rise in osmolality. Significant reduction in body weight and extracellular volume.[5][6][5][6]

Table 2: Chronic Administration of Hydrochlorothiazide in Mice

ParameterDurationSpecies/StrainDoseKey FindingsReference
Carcinogenicity103-104 weeksB6C3F1 Mice2,500 or 5,000 mg/kg of dietEquivocal evidence of carcinogenic activity in males (increased hepatocellular neoplasms); no evidence in females.[7][7]
Cavernosal Smooth Muscle Contractility4 weeksC57BL/6 Mice6 mg/kg/day in drinking waterPotentiated contractile activity of cavernosal smooth muscle.[8][8]

Experimental Protocols

The following are detailed protocols for key experiments involving the long-term administration of this compound in rodent models.

Objective: To evaluate the long-term effects of this compound on urine output, water intake, and electrolyte balance in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Metabolic cages for rodents

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

  • Standard rodent chow and drinking water

  • Analytical balance

  • Urine collection tubes

  • Flame photometer or ion-selective electrodes for Na+ and K+ analysis

Procedure:

  • Acclimatization: House rats individually in metabolic cages for at least 3 days to acclimate them to the environment.

  • Baseline Measurement: For 3 consecutive days, measure and record daily water intake, food consumption, body weight, and 24-hour urine volume for each rat. Collect urine samples to determine baseline electrolyte (Na+, K+) concentrations.

  • Group Allocation: Randomly divide the animals into at least three groups (n=8-10 per group):

    • Control Group: Receive vehicle only.

    • Low-Dose this compound Group

    • High-Dose this compound Group

  • Drug Administration: Administer this compound or vehicle orally via gavage once daily for the desired study duration (e.g., 4, 8, or 12 weeks). Dosing should be based on pilot studies, but a starting point could be extrapolated from related compounds.

  • Monitoring: Throughout the study, continue to measure water intake, food consumption, and body weight daily. Collect 24-hour urine samples at regular intervals (e.g., weekly) to measure volume and electrolyte concentrations.

  • Data Analysis: Analyze the collected data for statistical significance between the control and treated groups. Present the results in tables and graphs.

Workflow Diagram:

G cluster_acclimatization Acclimatization cluster_baseline Baseline Measurement cluster_treatment Treatment Phase cluster_analysis Data Analysis Acclimatize Acclimatize rats to metabolic cages (3 days) Baseline Measure baseline water/food intake, body weight, and 24h urine (3 days) Acclimatize->Baseline Group Randomly allocate rats to control and this compound groups Baseline->Group Administer Administer this compound or vehicle daily via oral gavage Group->Administer Monitor Monitor daily water/food intake, body weight Administer->Monitor Collect Collect 24h urine samples weekly Administer->Collect Stats Perform statistical analysis Monitor->Stats Analyze Analyze urine volume and electrolyte concentrations Collect->Analyze Analyze->Stats

Workflow for a chronic diuresis and metabolic study in rats.

Objective: To assess the long-term efficacy of this compound in reducing blood pressure in a rodent model of hypertension (e.g., Spontaneously Hypertensive Rats - SHR).

Materials:

  • Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls (12-14 weeks old)

  • This compound

  • Vehicle

  • Non-invasive blood pressure measurement system (e.g., tail-cuff method) or telemetry system for continuous monitoring

  • Standard rodent chow and drinking water

Procedure:

  • Acclimatization and Baseline: Acclimate the rats to the blood pressure measurement procedure for one week. Record baseline systolic and diastolic blood pressure and heart rate for 3-5 consecutive days.

  • Group Allocation: Divide the SHR into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). Include a group of WKY rats as a normotensive control.

  • Drug Administration: Administer this compound or vehicle daily via oral gavage for the study duration (e.g., 8-12 weeks).

  • Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., weekly) at the same time of day to minimize diurnal variations.

  • Terminal Procedures: At the end of the study, animals may be euthanized for collection of blood and tissues (e.g., kidneys, heart) for further analysis (e.g., histopathology, gene expression).

  • Data Analysis: Compare the changes in blood pressure and heart rate over time between the different treatment groups.

Logical Relationship Diagram:

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_outcome Outcome Measures SHR Spontaneously Hypertensive Rats (SHR) This compound Long-term this compound Administration SHR->this compound Vehicle Vehicle Administration SHR->Vehicle WKY Wistar-Kyoto Rats (WKY) - Normotensive Control BP Blood Pressure Monitoring WKY->BP HR Heart Rate Monitoring WKY->HR Tissue Terminal Tissue Analysis WKY->Tissue This compound->BP This compound->HR This compound->Tissue Vehicle->BP Vehicle->HR Vehicle->Tissue

Logical relationships in an antihypertensive study with this compound.

Signaling Pathways

The primary mechanism of action of thiazide diuretics is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.

Signaling Pathway of Thiazide Diuretics in the Renal Tubule:

G cluster_lumen Tubular Lumen cluster_cell Distal Convoluted Tubule Cell cluster_interstitium Renal Interstitium (Blood) Na_Cl_lumen Na+ Cl- NCC Na+/Cl- Cotransporter (NCC) Na_Cl_lumen->NCC Reabsorption Na_K_ATPase Na+/K+ ATPase NCC->Na_K_ATPase This compound This compound This compound->NCC Inhibits Na_interstitium Na+ Na_K_ATPase->Na_interstitium 3 Na+ out Ca_channel Apical Ca2+ Channel Na_Ca_exchanger Basolateral Na+/Ca2+ Exchanger Ca_channel->Na_Ca_exchanger Ca2+ influx Ca_interstitium Ca2+ Na_Ca_exchanger->Ca_interstitium Ca2+ efflux Na_interstitium->Na_Ca_exchanger Na+ influx K_interstitium K+ K_interstitium->Na_K_ATPase 2 K+ in

Mechanism of action of this compound in the distal convoluted tubule.

Explanation of the Pathway:

  • This compound inhibits the Na+/Cl- cotransporter (NCC) on the apical membrane of the distal convoluted tubule cells.[9][10][11]

  • This inhibition prevents the reabsorption of sodium (Na+) and chloride (Cl-) from the tubular lumen into the cell.[9][10][11]

  • The increased concentration of Na+ and Cl- in the tubular fluid leads to osmotic water retention, resulting in diuresis.[11]

  • The inhibition of Na+ entry via NCC leads to a lower intracellular Na+ concentration. This enhances the driving force for the basolateral Na+/Ca2+ exchanger, which pumps Ca2+ out of the cell and Na+ in.

  • The resulting lower intracellular Ca2+ concentration promotes Ca2+ reabsorption from the tubular lumen through apical Ca2+ channels.[10]

  • The increased delivery of Na+ to the collecting duct can lead to increased potassium (K+) excretion.[10][11]

References

In Vivo Pharmacodynamics of Butizide Diuretics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo pharmacodynamics of Butizide, a thiazide diuretic. The protocols outlined below are designed to guide researchers in the preclinical evaluation of this compound and similar diuretic compounds.

Introduction to this compound

This compound is a thiazide diuretic that exerts its effects by inhibiting sodium reabsorption in the distal convoluted tubules of the nephron. This action leads to an increase in the excretion of sodium, chloride, and water, making it effective in the treatment of edema and hypertension. Like other thiazide diuretics, this compound's primary target is the Na+/Cl- cotransporter (NCC) located on the apical membrane of distal tubule cells.

Mechanism of Action

This compound, as a member of the thiazide diuretic class, inhibits the sodium-chloride cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule (DCT) of the nephron.[1] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[1] Consequently, higher concentrations of these ions remain in the tubular fluid, leading to an osmotic increase in water retention within the tubule and ultimately, increased urine output (diuresis). The increased delivery of sodium to the collecting duct can also indirectly lead to increased potassium excretion.[1]

Signaling Pathway of Thiazide Diuretics

The primary signaling pathway involves the direct inhibition of the NCC transporter. However, the regulation of NCC itself is complex and involves various kinases. The "With-No-Lysine" (WNK) kinases are key regulators of NCC activity. WNKs can phosphorylate and activate Ste20-related proline-alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), which in turn phosphorylate and activate the NCC transporter. Thiazide diuretics act by binding to and blocking the function of this transporter.

Thiazide_Signaling_Pathway cluster_dct_cell Distal Convoluted Tubule Cell cluster_regulation Regulatory Kinases Lumen Tubular Lumen Na_in Na+ Cl_in Cl- Blood Peritubular Capillary NCC Na+/Cl- Cotransporter (NCC) Na_out Na+ Cl_out Cl- WNK WNK Kinases SPAK_OSR1 SPAK/OSR1 WNK->SPAK_OSR1 phosphorylates SPAK_OSR1->NCC phosphorylates & activates This compound This compound This compound->NCC inhibits Na_in->NCC Cl_in->NCC

Mechanism of this compound action on the NCC transporter.

Quantitative Data Presentation

Due to the limited availability of specific in vivo pharmacodynamic data for this compound in the public domain, the following tables present illustrative data based on studies of other thiazide diuretics, such as hydrochlorothiazide. This data should be used as a reference for designing and interpreting studies with this compound.

Table 1: Illustrative Dose-Response of a Thiazide Diuretic on Urine Volume in Rats

Dose (mg/kg)Mean Urine Volume (mL/100g body weight) over 5 hours% Increase from Control
Control (Vehicle)1.5 ± 0.20%
2.53.0 ± 0.4100%
5.04.5 ± 0.5200%
10.05.8 ± 0.6287%
20.06.2 ± 0.7313%

Table 2: Illustrative Effect of a Thiazide Diuretic on Urinary Electrolyte Excretion in Rats (at 10 mg/kg dose over 24 hours)

ElectrolyteControl (mEq/L)Thiazide-Treated (mEq/L)% Change
Sodium (Na+)80 ± 10150 ± 15+87.5%
Potassium (K+)40 ± 555 ± 7+37.5%
Chloride (Cl-)100 ± 12180 ± 20+80%

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the in vivo pharmacodynamics of this compound.

Protocol 1: Evaluation of Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for screening diuretic activity in rats.

Objective: To determine the dose-dependent diuretic effect of this compound.

Materials:

  • Male Wistar rats (150-200g)

  • Metabolic cages for urine collection

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose solution)

  • Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

  • Oral gavage needles

  • Graduated cylinders

Procedure:

  • Fast the rats overnight (approximately 18 hours) with free access to water.

  • Divide the rats into groups (n=6 per group):

    • Group 1: Control (Vehicle)

    • Group 2: Standard diuretic (e.g., Furosemide 20 mg/kg)

    • Group 3-6: this compound at various doses (e.g., 2.5, 5, 10, 20 mg/kg)

  • Administer the respective treatments orally via gavage.

  • Immediately after dosing, place each rat in an individual metabolic cage.

  • Collect urine at regular intervals (e.g., every hour for the first 5 hours) and then a cumulative collection at 24 hours.

  • Measure the total volume of urine for each rat at each time point.

  • Analyze the urine for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

Data Analysis:

  • Calculate the mean urine volume per 100g of body weight for each group.

  • Compare the urine volume of the this compound-treated groups with the control and standard groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

  • Calculate the diuretic activity and diuretic index.

Diuretic_Activity_Workflow A Animal Acclimatization (Wistar Rats) B Overnight Fasting (Water ad libitum) A->B C Group Allocation (Control, Standard, this compound Doses) B->C D Oral Administration of Test Substances C->D E Placement in Metabolic Cages D->E F Urine Collection (5h and 24h) E->F G Measurement of Urine Volume F->G H Analysis of Urine Electrolytes (Na+, K+, Cl-) F->H I Data Analysis and Statistical Evaluation G->I H->I

Workflow for evaluating diuretic activity in rats.
Protocol 2: Renal Clearance Studies in Anesthetized Dogs

This protocol provides a more detailed assessment of the renal handling of electrolytes and the mechanism of diuretic action.

Objective: To determine the effect of this compound on glomerular filtration rate (GFR) and tubular reabsorption of electrolytes.

Materials:

  • Beagle dogs (male or female, 10-15 kg)

  • Anesthesia (e.g., pentobarbital sodium)

  • Surgical instruments for catheterization

  • Infusion pumps

  • Inulin or creatinine solution for GFR measurement

  • This compound solution for intravenous infusion

  • Blood and urine collection supplies

  • Analytical equipment for measuring inulin/creatinine and electrolytes

Procedure:

  • Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.

  • Catheterize the femoral artery for blood pressure monitoring and blood sampling, the femoral vein for drug and fluid infusion, and the ureters for urine collection from each kidney separately.

  • Start a continuous intravenous infusion of a solution containing inulin (or creatinine) to measure GFR.

  • After a stabilization period, collect baseline urine and blood samples for a control period (e.g., two 20-minute clearance periods).

  • Administer a bolus dose of this compound intravenously, followed by a continuous infusion to maintain a steady plasma concentration.

  • After allowing for drug equilibration, collect urine and blood samples for several experimental clearance periods (e.g., four 20-minute periods).

  • Measure urine flow rate, plasma and urine concentrations of inulin (or creatinine), and plasma and urine concentrations of Na+, K+, and Cl-.

Data Analysis:

  • Calculate GFR using the clearance of inulin or creatinine.

  • Calculate the fractional excretion of sodium (FENa), potassium (FEK), and chloride (FECl).

  • Compare the clearance and fractional excretion values during the control and experimental periods to determine the effect of this compound.

Conclusion

The provided application notes and protocols offer a framework for the preclinical investigation of the in vivo pharmacodynamics of this compound. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the methodologies described are robust and widely accepted for characterizing the diuretic and natriuretic properties of thiazide diuretics. Researchers are encouraged to establish dose-response relationships and detailed electrolyte excretion profiles to fully understand the pharmacodynamic profile of this compound.

References

Application Notes and Protocols for Measuring the Diuretic Effect of Butizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butizide is a thiazide diuretic used in the management of hypertension and edema. Like other thiazide diuretics, its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT) of the nephron.[1][2] This inhibition leads to increased excretion of sodium, chloride, and water, thereby producing a diuretic effect.[3][4] These application notes provide a detailed protocol for evaluating the diuretic efficacy of this compound in a preclinical rodent model, a standard approach for screening and characterizing diuretic agents.[5][6][7] The protocol covers animal preparation, drug administration, urine collection, and subsequent biochemical analysis of urine samples.

Signaling Pathway of Thiazide Diuretics

Thiazide diuretics, including this compound, exert their effects by blocking the Na+/Cl- cotransporter (NCC), encoded by the SLC12A3 gene, located in the apical membrane of the distal convoluted tubule cells.[2] By inhibiting the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, these drugs increase the osmolarity of the tubular fluid, leading to a corresponding increase in water excretion.[3][8] This results in a decrease in extracellular fluid and plasma volume, which contributes to the reduction of blood pressure.[8]

Butizide_Signaling_Pathway cluster_DCT Distal Convoluted Tubule Cell Lumen Tubular Lumen NCC Na+/Cl- Symporter (NCC) Lumen->NCC Na+ Cl- Blood Peritubular Capillary (Blood) Na_K_ATPase Na+/K+ ATPase Blood->Na_K_ATPase 2 K+ This compound This compound This compound->NCC Inhibition NCC->Na_K_ATPase Na+ Na_K_ATPase->Blood 3 Na+ ROMK ROMK K+ Channel Na_K_ATPase->ROMK K+ ROMK->Lumen K+ Excretion

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental Workflow

A typical experimental workflow for assessing the diuretic activity of this compound in a rat model involves several key steps, from animal acclimatization to data analysis. This process ensures the collection of reliable and reproducible data.

Experimental_Workflow Acclimatization Animal Acclimatization (7 days) Fasting Overnight Fasting (18 hours, water ad libitum) Acclimatization->Fasting Grouping Grouping of Animals (e.g., Control, Standard, Test) Fasting->Grouping Hydration Oral Saline Loading (e.g., 25 ml/kg) Grouping->Hydration Dosing Drug Administration (Vehicle, this compound, Standard) Hydration->Dosing Urine_Collection Urine Collection in Metabolic Cages (e.g., 5 and 24 hours) Dosing->Urine_Collection Measurement Measurement of Urine Volume and Electrolyte Concentrations Urine_Collection->Measurement Analysis Data Analysis and Interpretation Measurement->Analysis

Caption: Experimental workflow for this compound diuretic activity assay in rats.

Detailed Experimental Protocol

This protocol is designed for assessing the diuretic, saluretic (Na+ and Cl- excretion), and natriuretic (Na+/K+ ratio) effects of this compound in Wistar or Sprague-Dawley rats.[9]

1. Animals:

  • Healthy adult male Wistar or Sprague-Dawley rats weighing between 200-250g are recommended.[9]

  • House the animals in a controlled environment with a 12-hour light/dark cycle and provide free access to standard pellet chow and water during the acclimatization period of at least one week.[9]

2. Materials:

  • This compound

  • Standard diuretic (e.g., Furosemide, 10 mg/kg)[7]

  • Vehicle (e.g., 0.9% Normal Saline)

  • Metabolic cages for individual housing and urine collection[7][10]

  • Oral gavage needles

  • Measuring cylinders and centrifuge tubes

  • Flame photometer for Na+ and K+ analysis

  • Chloride meter or titration equipment for Cl- analysis

3. Experimental Procedure:

  • Fasting: Fast the animals for 18 hours before the experiment, with free access to water.[7]

  • Grouping: Divide the animals into at least three groups (n=6 per group):

    • Control Group: Receives the vehicle (Normal Saline).

    • Standard Group: Receives a standard diuretic like Furosemide (e.g., 10 mg/kg).[7]

    • Test Group(s): Receives this compound at various doses to determine a dose-response relationship.

  • Hydration: Administer a saline load of 25 ml/kg body weight to all rats via oral gavage to ensure a measurable urine output.[10][11]

  • Dosing: Immediately following the saline load, administer the respective treatments (vehicle, standard, or this compound) to each group via oral gavage or intraperitoneal injection.[7][9]

  • Urine Collection:

    • Immediately after dosing, place each rat in an individual metabolic cage.[7]

    • Collect urine over a period of 5 to 24 hours. A 5-hour collection is suitable for acute diuretic effects, while a 24-hour collection can assess prolonged effects.[7][9]

  • Sample Processing and Analysis:

    • Record the total volume of urine collected for each animal at the end of the collection period.[9]

    • Centrifuge the collected urine samples to remove any particulate matter.[9]

    • Analyze the supernatant for electrolyte concentrations:

      • Sodium (Na+) and Potassium (K+) using a flame photometer.

      • Chloride (Cl-) using a chloride meter or by titration.

4. Data Analysis:

  • Diuretic Activity: Compare the mean urine volume of the test groups with the control group. The diuretic index can be calculated as the ratio of the mean urine volume of the test group to the mean urine volume of the control group.

  • Saluretic Activity: Calculate the total excretion of Na+ and Cl- for each group.

  • Natriuretic Activity: Determine the ratio of Na+ to K+ excretion (Na+/K+). A ratio greater than 2.0 is considered a favorable natriuretic effect, while a ratio greater than 10.0 may indicate a potassium-sparing effect.

  • Statistical Analysis: Use appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Bonferroni), to determine the significance of the observed differences between the groups.

Data Presentation

Summarize the quantitative data in the following tables for a clear comparison between the treatment groups.

Table 1: Effect of this compound on Urine Volume

Treatment GroupDose (mg/kg)Urine Volume (mL) at 5 hours (Mean ± SEM)Diuretic Index (5 hours)Urine Volume (mL) at 24 hours (Mean ± SEM)Diuretic Index (24 hours)
Control (Vehicle)-Data1.00Data1.00
Standard (Furosemide)10DataDataDataData
This compoundDose 1DataDataDataData
This compoundDose 2DataDataDataData
This compoundDose 3DataDataDataData

Table 2: Effect of this compound on Electrolyte Excretion (24 hours)

Treatment GroupDose (mg/kg)Na+ Excretion (mEq/L) (Mean ± SEM)K+ Excretion (mEq/L) (Mean ± SEM)Cl- Excretion (mEq/L) (Mean ± SEM)Natriuretic Index (Na+/K+)
Control (Vehicle)-DataDataDataData
Standard (Furosemide)10DataDataDataData
This compoundDose 1DataDataDataData
This compoundDose 2DataDataDataData
This compoundDose 3DataDataDataData

Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The experimental protocols are provided as a general guideline and may require optimization based on specific laboratory conditions and research objectives.

References

Application Notes and Protocols for Blood Pressure Measurement in Mice Treated with Butizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butizide, a member of the thiazide class of diuretics, is utilized for its antihypertensive properties. Its primary mechanism of action involves the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the kidney. This inhibition leads to decreased sodium reabsorption, resulting in diuresis, a reduction in plasma volume, and a subsequent lowering of blood pressure.[1][2][3] While the acute effect is a decrease in cardiac output, the chronic antihypertensive effect is primarily attributed to a reduction in total peripheral resistance.[1][3] However, the precise mechanisms underlying this sustained vasodilation are still under investigation.[1][2]

It is also crucial to recognize that the diuretic-induced volume depletion triggers a compensatory activation of the Renin-Angiotensin-Aldosterone System (RAAS), which can counteract the blood pressure-lowering effect.[1]

These application notes provide a comprehensive guide for measuring blood pressure in mice treated with this compound, including detailed experimental protocols and an overview of the relevant signaling pathways. While specific quantitative data for this compound in mice is limited in the available literature, this document leverages data from studies on other thiazide diuretics, such as hydrochlorothiazide (HCTZ), to provide an expected range of effects.

Data Presentation: Expected Effects of Thiazide Diuretics on Blood Pressure in Mice

The following table summarizes the anticipated effects of thiazide diuretics on blood pressure in mice, based on published studies with related compounds. It is essential to perform dose-response studies for this compound to determine its specific efficacy.

ParameterExpected ChangeMethod of MeasurementMouse ModelThiazide DiureticNotesReference
Systolic Blood Pressure (SBP) Decrease of 5-15 mmHgRadiotelemetrySalt-sensitive hypertensive miceHydrochlorothiazideThe magnitude of the effect can be influenced by the salt content of the diet.[4]
Diastolic Blood Pressure (DBP) Decrease of 3-10 mmHgRadiotelemetrySalt-sensitive hypertensive miceHydrochlorothiazide[4]
Mean Arterial Pressure (MAP) Significant reduction within 24 hours in Angiotensin II-induced hypertensive ratsDirect arterial catheterAngiotensin II-infused rats on a high-salt dietTrichlormethiazideDemonstrates the importance of the hypertensive model in observing effects.[5]
Heart Rate (HR) Variable / No significant changeRadiotelemetry / Tail-cuffVariousHydrochlorothiazideThiazide diuretics do not typically have a direct, significant effect on heart rate.[4][5]

Experimental Protocols

Accurate blood pressure measurement in mice requires careful technique and consideration of the chosen methodology. The two most common methods are non-invasive tail-cuff plethysmography and invasive radiotelemetry.

Non-Invasive Blood Pressure Measurement by Tail-Cuff Plethysmography

This method is suitable for repeated measurements in conscious mice and is less invasive than telemetry.

Materials:

  • Tail-cuff blood pressure measurement system (including a warming platform, restrainers, tail cuffs, and a pulse transducer)

  • Computer with data acquisition software

  • This compound solution for administration (e.g., in drinking water or via oral gavage)

  • Animal scale

Protocol:

  • Acclimatization and Training:

    • Acclimatize mice to the laboratory environment for at least one week before the experiment.

    • For 5-7 consecutive days prior to the start of the study, train the mice by placing them in the restrainers on the warming platform for 15-20 minutes each day. This reduces stress-induced blood pressure elevations.

  • Baseline Blood Pressure Measurement:

    • On the day of the experiment, place the mice in the restrainers on the pre-warmed platform (32-34°C) for 10-15 minutes to allow for temperature stabilization and to increase blood flow to the tail.

    • Position the tail cuff and pulse transducer on the mouse's tail according to the manufacturer's instructions.

    • Perform a series of 10-15 preliminary cuff inflation-deflation cycles, followed by 10-20 measurement cycles.

    • Record the systolic and diastolic blood pressure, and heart rate. Average the values from the measurement cycles to obtain the baseline reading for each mouse.

  • This compound Administration:

    • Administer this compound at the desired dose and route (e.g., dissolved in drinking water, or via oral gavage). Prepare a vehicle control group receiving the same volume of the vehicle solution.

  • Post-Treatment Blood Pressure Measurement:

    • At predetermined time points after this compound administration (e.g., 2, 4, 8, 24 hours, and daily for chronic studies), repeat the blood pressure measurement procedure as described in step 2.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each mouse.

    • Compare the blood pressure changes between the this compound-treated and vehicle control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Continuous Blood Pressure Measurement by Radiotelemetry

Radiotelemetry is considered the gold standard for murine blood pressure measurement as it allows for continuous monitoring in conscious, unrestrained mice, thereby avoiding restraint stress.[6]

Materials:

  • Implantable telemetry transmitters

  • Receivers and data acquisition system

  • Surgical instruments for implantation

  • Anesthetics (e.g., isoflurane)

  • Analgesics

  • This compound solution for administration

  • Animal scale

Protocol:

  • Telemetry Transmitter Implantation:

    • Anesthetize the mouse using isoflurane.

    • Surgically implant the telemetry transmitter, typically in the abdominal cavity, with the catheter inserted into the carotid or femoral artery. This procedure should be performed under aseptic conditions by trained personnel.

    • Administer post-operative analgesics as recommended by your institution's animal care and use committee.

    • Allow the mice to recover for at least 7-10 days before starting the experiment. This is crucial for the stabilization of blood pressure and circadian rhythms.

  • Baseline Blood Pressure Recording:

    • House the mice individually in cages placed on the telemetry receivers.

    • Record baseline blood pressure (systolic, diastolic, and mean arterial pressure) and heart rate continuously for at least 24-48 hours to establish a stable baseline and observe circadian variations.

  • This compound Administration:

    • Administer this compound to the treatment group and vehicle to the control group. Administration can be done via medicated food, drinking water, or by briefly removing the mouse from its cage for gavage.

  • Continuous Post-Treatment Recording:

    • Continue to record blood pressure and heart rate continuously for the duration of the study.

  • Data Analysis:

    • Analyze the telemetry data to determine the effect of this compound on blood pressure over time. This can include analyzing changes in the 24-hour average blood pressure, as well as effects on the diurnal rhythm of blood pressure.

    • Compare the data from the this compound-treated and control groups using appropriate statistical analyses.

Visualization of Pathways and Workflows

Experimental Workflow for Assessing this compound's Effect on Blood Pressure

The following diagram outlines a typical experimental workflow for evaluating the impact of this compound on blood pressure in a mouse model.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_measurement Data Collection cluster_analysis Data Analysis acclimatization Animal Acclimatization (1 week) baseline Baseline BP Measurement (Tail-cuff or Telemetry) acclimatization->baseline grouping Randomization into Groups (Vehicle vs. This compound) baseline->grouping administration This compound/Vehicle Administration grouping->administration bp_monitoring Post-Treatment BP Monitoring (Acute & Chronic) administration->bp_monitoring data_analysis Statistical Analysis of BP Changes bp_monitoring->data_analysis conclusion Conclusion on This compound Efficacy data_analysis->conclusion

Caption: A generalized workflow for in vivo assessment of this compound's antihypertensive effects in mice.

Signaling Pathway of this compound Action and RAAS Activation

This diagram illustrates the molecular mechanism of this compound's action on the renal tubules and the subsequent physiological responses, including the activation of the Renin-Angiotensin-Aldosterone System.

signaling_pathway cluster_kidney Distal Convoluted Tubule cluster_systemic Systemic Effects cluster_raas Renin-Angiotensin-Aldosterone System (RAAS) Activation This compound This compound ncc Na+/Cl- Cotransporter (NCC) This compound->ncc Inhibits na_reabsorption Decreased Na+ & Cl- Reabsorption diuresis Increased Na+ & Water Excretion (Diuresis) na_reabsorption->diuresis blood_volume Decreased Blood Volume diuresis->blood_volume blood_pressure Decreased Blood Pressure blood_volume->blood_pressure renin Increased Renin Release blood_volume->renin Stimulates angiotensin Increased Angiotensin II renin->angiotensin aldosterone Increased Aldosterone angiotensin->aldosterone vasoconstriction Vasoconstriction angiotensin->vasoconstriction na_retention Na+ & Water Retention aldosterone->na_retention vasoconstriction->blood_pressure Counteracts decrease na_retention->blood_volume Counteracts decrease

Caption: Mechanism of this compound action and the compensatory RAAS response.

References

Troubleshooting & Optimization

Butizide experimental artifacts and interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information to troubleshoot experiments involving Butizide.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has precipitated. What should I do?

A1: Cloudiness or precipitation in your this compound stock solution can be due to several factors:

  • Solubility: this compound has low water solubility. For in vitro studies, it is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) before preparing aqueous solutions.

  • Storage: Improper storage can lead to degradation. Stock solutions should be stored at -20°C for short-term use (days to weeks) and -80°C for long-term storage (months to years). It is advisable to protect solutions from light.

  • pH: The stability of thiazide diuretics, including this compound, can be pH-dependent. Hydrolytic degradation may occur, especially in non-neutral aqueous solutions.

Troubleshooting Steps:

  • Ensure you are using an appropriate solvent (e.g., DMSO) to initially dissolve the this compound powder.

  • Prepare fresh working solutions daily from a properly stored stock solution.

  • If using aqueous buffers, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.1% for cell-based assays).

Q2: I am observing inconsistent diuretic or antihypertensive effects in my animal studies. What are the possible reasons?

A2: Inconsistent results in diuretic and antihypertensive effects of this compound can arise from several experimental variables:

  • Dose and Administration: Inconsistent dosing or administration routes can lead to variable bioavailability. Oral administration can be influenced by the fed or fasted state of the animal.

  • Animal Acclimatization: Ensure that animals are properly acclimatized to metabolic cages to minimize stress, which can influence urine output and blood pressure.

  • Dietary Control: The electrolyte content of the animal's diet, particularly sodium and potassium, can significantly impact the diuretic effect of this compound. Standardize the diet for a period before and during the study.

  • Hydration Status: Ensure consistent hydration levels across all experimental animals before administering the drug.

Q3: The electrolyte levels (e.g., potassium, sodium) in my experimental subjects are highly variable after this compound treatment. How can I minimize this?

A3: Electrolyte disturbances are an expected pharmacological effect of this compound. To manage variability:

  • Establish Baseline Levels: Measure baseline electrolyte levels for each subject before the experiment. This allows for the normalization of results to each individual's starting point, reducing inter-individual variability.

  • Dose-Dependence: The extent of electrolyte imbalance is often dose-dependent. Consider performing a dose-response study to identify a dose that provides the desired diuretic effect with acceptable electrolyte alterations.

  • Standardize Diet: As mentioned previously, a standardized diet with controlled sodium and potassium intake is crucial.

Q4: Are there any known substances that can interfere with this compound in experimental assays?

A4: While specific assay interference data for this compound is limited, general knowledge of thiazide diuretics suggests potential interactions:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs): NSAIDs can reduce the diuretic effect of thiazides.[1]

  • Agents Affecting the Renin-Angiotensin System: Drugs that modulate this system can influence the overall physiological response to this compound.

  • Compounds Affecting Ion Transport: Other ion channel blockers or transporters could potentially interfere with the mechanism of action of this compound.

Troubleshooting Guides

In Vitro Experimentation
ProblemPossible CauseTroubleshooting & Optimization
Low Potency or Lack of Effect in Cell-Based Assays Compound Degradation: this compound may be unstable in aqueous solutions, especially at higher pH and temperature, and is sensitive to light.Prepare fresh solutions daily. Protect stock solutions and experimental setups from light. Consider the pH of your culture medium.
Incorrect Cell Line: The target of this compound, the Na+/Cl- cotransporter (NCC), is primarily expressed in the distal convoluted tubule of the kidney.Use a cell line that endogenously expresses NCC or a recombinant cell line with stable NCC expression.
Low Compound Concentration: The effective concentration may not have been reached.Perform a dose-response curve to determine the optimal concentration.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell density can lead to variable responses.Ensure uniform cell seeding and confluency across all wells.
Edge Effects in Multi-well Plates: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile water or media to maintain humidity.
Cell Toxicity High Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells.Keep the final DMSO concentration below 0.1% in your culture medium. Include a vehicle control with the same solvent concentration.
Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity.Determine the cytotoxic concentration range using a cell viability assay (e.g., MTT, LDH).
In Vivo Experimentation
ProblemPossible CauseTroubleshooting & Optimization
Inconsistent Diuretic Response (Urine Output) Variable Water Intake: Differences in water consumption can confound the diuretic effect.Remove water access during the urine collection period (typically 5-6 hours). Food should also be withdrawn.
Inaccurate Dosing: Errors in dose preparation or administration.Verify calculations for dose preparation. Use precise administration techniques (e.g., oral gavage, intraperitoneal injection).
Stress-Induced Physiological Changes: Stress can alter renal function.Acclimatize animals to metabolic cages for several days before the experiment.
Unexpected Changes in Blood Pressure Anesthesia Effects: Anesthetics can have their own effects on blood pressure and renal function.If possible, use conscious, restrained animals with indwelling catheters for blood pressure measurements. If anesthesia is necessary, choose an agent with minimal cardiovascular and renal effects and use a consistent protocol.
Volume Depletion: Excessive diuresis can lead to volume depletion and a reflex increase in heart rate and potentially a drop in blood pressure.Monitor fluid balance and consider fluid replacement in long-term studies.

Experimental Protocols

In Vitro: Thiazide-Sensitive Na+/Cl- Cotransporter (NCC) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound on the Na+/Cl- cotransporter in a cell-based assay.

Materials:

  • Cell line expressing NCC (e.g., HEK293 or CHO cells stably transfected with the SLC12A3 gene)

  • Cell culture medium and supplements

  • This compound

  • DMSO (cell culture grade)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Radioactive 22Na+ or a fluorescent ion indicator sensitive to Na+ or Cl-

  • Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader

Methodology:

  • Cell Culture: Culture the NCC-expressing cells to confluence in 96-well plates.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Assay Procedure: a. Wash the cells with pre-warmed assay buffer. b. Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C. c. Initiate ion uptake by adding assay buffer containing 22Na+ and unlabeled Na+ and Cl-. d. Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake. e. Terminate the uptake by rapidly washing the cells with ice-cold, stop solution (e.g., isotonic solution without Na+ and Cl-). f. Lyse the cells and measure the intracellular 22Na+ using a scintillation counter or the fluorescence signal using a plate reader.

  • Data Analysis: a. Subtract the background signal (wells with no cells). b. Normalize the data to the vehicle control. c. Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vivo: Diuretic Activity in Rats (Lipschitz Test)

This protocol is a standard method for evaluating the diuretic activity of a compound.

Materials:

  • Wistar or Sprague-Dawley rats (male, 150-200 g)

  • Metabolic cages

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Standard diuretic (e.g., Furosemide or Hydrochlorothiazide)

  • Normal saline (0.9% NaCl)

  • Oral gavage needles

Methodology:

  • Animal Acclimatization: Acclimatize the rats to the metabolic cages for at least 3 days before the experiment.

  • Fasting: Fast the animals overnight (18 hours) with free access to water.

  • Dosing: a. Divide the animals into groups (e.g., vehicle control, standard diuretic, and different doses of this compound). b. Administer the respective treatments orally by gavage. c. Immediately after dosing, administer normal saline (e.g., 25 ml/kg) to all animals to ensure a uniform fluid load.

  • Urine Collection: Place the animals in the metabolic cages and collect urine at regular intervals (e.g., every hour for 5 hours) and a final collection at 24 hours.

  • Measurements: a. Record the total volume of urine for each animal at each time point. b. Analyze the urine for electrolyte content (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Data Analysis: a. Calculate the diuretic index (urine output of the test group / urine output of the control group). b. Calculate the saluretic and natriuretic indices. c. Compare the effects of this compound with the standard diuretic.

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₁₆ClN₃O₄S₂
Molecular Weight353.84 g/mol
Water SolubilityLow
Recommended SolventDMSO
Storage-20°C (short-term), -80°C (long-term)

Table 2: Potential Electrolyte Imbalances with Thiazide Diuretics

ElectrolyteExpected ChangePotential Experimental Interference
Potassium (K⁺)Decrease (Hypokalemia)Can affect cell membrane potential and cellular processes in in vitro studies.
Sodium (Na⁺)Decrease (Hyponatremia)May alter the driving force for other sodium-dependent transporters.
Calcium (Ca²⁺)Increase (Hypercalcemia)Could interfere with calcium signaling pathways.[2]
Uric AcidIncrease (Hyperuricemia)May be a confounding factor in metabolic studies.[2]

Visualizations

Butizide_Mechanism_of_Action cluster_dct_cell Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) Intracellular_Na_Cl Intracellular Na+, Cl- NCC->Intracellular_Na_Cl Influx Urine Increased Na+, Cl-, H2O Excretion (Diuresis) NCC->Urine Blocked Reabsorption Na_K_ATPase Na+/K+ ATPase Interstitium_Na Na+ Na_K_ATPase->Interstitium_Na 3 Na+ out This compound This compound This compound->NCC Inhibition Lumen_Na_Cl Na+ Cl- Lumen_Na_Cl->NCC Intracellular_Na_Cl->Na_K_ATPase Interstitium_K K+ Interstitium_K->Na_K_ATPase 2 K+ in

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental_Workflow start Start prep Prepare this compound Stock (DMSO) start->prep dose_prep Prepare Dosing Solutions (Serial Dilution) prep->dose_prep dosing Administer this compound/ Vehicle/Standard dose_prep->dosing animal_prep Animal Acclimatization & Fasting animal_prep->dosing collection Urine Collection (Metabolic Cages) dosing->collection analysis Urine Volume & Electrolyte Analysis collection->analysis data_proc Data Processing & Statistical Analysis analysis->data_proc end End data_proc->end

Caption: In vivo diuretic screening workflow.

References

Technical Support Center: Overcoming Butizide Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butizide assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common sources of variability in their experiments. Here you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and visual aids to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, particularly when using High-Performance Liquid Chromatography (HPLC), a common analytical method.

Q1: What are the most common causes of variability in this compound quantification?

A1: Variability in this compound assays can stem from several factors throughout the experimental workflow. The primary sources include:

  • Sample Preparation: Inconsistent extraction efficiency, pH adjustments, or dilutions can lead to significant variability.

  • Analyte Stability: this compound is susceptible to degradation under certain conditions. Exposure to high pH, elevated temperatures, and UV light can lead to the formation of degradation products, such as 4-amino-6-chloro-1,3-benzenedisulphonamide (ACB), which will affect the quantification of the parent compound.[1]

  • Chromatographic Conditions: Fluctuations in mobile phase composition, pH, flow rate, and column temperature can cause shifts in retention time and affect peak shape and area.

  • Instrumentation: Issues with the HPLC system, such as pump malfunctions, detector noise, or injector inaccuracies, can introduce variability.

Q2: My this compound peak is tailing in the chromatogram. What should I do?

A2: Peak tailing for thiazide diuretics like this compound is often due to secondary interactions between the analyte and the stationary phase. Here’s a step-by-step approach to troubleshoot this issue:

  • Check Mobile Phase pH: this compound contains secondary amine groups. At a pH close to their pKa, these groups can interact with residual silanol groups on silica-based columns (e.g., C18), causing peak tailing. Lowering the mobile phase pH (e.g., to 3.0-4.0) can help protonate these amines, minimizing secondary interactions and improving peak shape.

  • Use a Mobile Phase Additive: Adding a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites on the column, reducing their interaction with this compound.

  • Optimize Column Choice: Employ a column with a highly deactivated, end-capped stationary phase. These columns have fewer accessible silanol groups, which minimizes the potential for secondary interactions.

  • Reduce Analyte Concentration: High sample concentrations can lead to column overload, resulting in peak tailing. Try diluting your sample to see if the peak shape improves.

  • Check for Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to band broadening and peak tailing. Ensure all connections are secure and the tubing is as short and narrow as practical.

Q3: I'm observing a drift in the retention time of my this compound peak. What could be the cause?

A3: Retention time drift can be caused by several factors related to the HPLC system and mobile phase:

  • Poor Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting your analytical run. A longer equilibration time may be necessary.

  • Changes in Mobile Phase Composition: If using a gradient, ensure the pump's mixing performance is optimal. If preparing the mobile phase manually, ensure accurate and consistent measurements. Prepare fresh mobile phase daily to avoid compositional changes due to evaporation of volatile organic components.

  • Fluctuations in Column Temperature: Use a column oven to maintain a stable temperature. Even minor fluctuations in ambient temperature can affect retention times.

  • Changes in Flow Rate: Check for leaks in the pump or fittings. A gradual decrease in pressure may indicate a leak, leading to a lower flow rate and longer retention times.

  • Column Contamination or Degradation: Over time, the column's stationary phase can degrade or become contaminated, leading to changes in retention behavior. Consider flushing the column with a strong solvent or replacing it if performance does not improve.

Q4: The baseline of my chromatogram is noisy. How can I improve it?

A4: A noisy baseline can interfere with the accurate integration of peaks, especially at low concentrations. Here are some common causes and solutions:

  • Air Bubbles in the System: Degas the mobile phase thoroughly before use. An in-line degasser is highly recommended. Purge the pump to remove any trapped air bubbles.

  • Detector Issues: The detector lamp may be nearing the end of its life, causing increased noise. A contaminated flow cell can also contribute to baseline noise; flush the flow cell with an appropriate solvent.

  • Mobile Phase Contamination: Use high-purity solvents and reagents for your mobile phase. Filter the mobile phase before use to remove any particulate matter.

  • Pump Malfunction: Irregularities in pump delivery can cause pressure fluctuations that manifest as baseline noise. Check the pump's check valves and seals for wear.

Q5: How can I ensure the stability of this compound in my samples during the assay?

A5: this compound stability is critical for accurate quantification.[1] Consider the following precautions:

  • Temperature: Store stock solutions and samples at low temperatures (e.g., -20°C for long-term storage). This compound has been shown to be stable for at least one month at -20°C.[1] Avoid repeated freeze-thaw cycles.

  • pH: this compound degradation is more rapid at higher pH values.[1] If possible, maintain samples and standards in a slightly acidic to neutral pH environment.

  • Light Exposure: Protect samples and standards from direct light, especially UV light, as this can cause photodegradation.[2][3] Use amber vials or cover vials with aluminum foil.

  • Sample Matrix: Be aware that the sample matrix (e.g., urine) can influence stability. It is advisable to process biological samples as soon as possible after collection.

Quantitative Data Summary

The following table summarizes typical HPLC parameters for the analysis of this compound, derived from established methods for thiazide diuretics.

ParameterRecommended Value/Condition
Column C18 or C8 reversed-phase, 5 µm particle size
Mobile Phase Acetonitrile/phosphate buffer (e.g., 45:55 v/v)
pH of Buffer 4.0
Flow Rate 1.0 mL/min
Detection Wavelength 271 nm[4]
Column Temperature 25-30 °C (controlled)
Injection Volume 10-20 µL
Sample Solvent Mobile Phase or a solvent with a weaker elution strength

Experimental Protocols

Protocol: Quantification of this compound in a Pharmaceutical Formulation by HPLC

This protocol provides a general framework for the HPLC analysis of this compound. It should be optimized and validated for your specific application.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm membrane filters

2. Preparation of Solutions

  • Mobile Phase (Acetonitrile/0.05 M Phosphate Buffer pH 4.0, 45:55):

    • Dissolve 6.8 g of potassium dihydrogen phosphate in 1 L of HPLC grade water to make a 0.05 M solution.

    • Adjust the pH to 4.0 with orthophosphoric acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix 450 mL of acetonitrile with 550 mL of the prepared phosphate buffer.

    • Degas the mobile phase by sonication or using an in-line degasser.

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a small amount of methanol and dilute to 100 mL with the mobile phase in a volumetric flask.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-20 µg/mL).

  • Sample Preparation (from tablets):

    • Weigh and finely powder a representative number of tablets (e.g., 20).

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound.

    • Transfer to a volumetric flask and add a portion of the mobile phase.

    • Sonicate for 15-20 minutes to ensure complete dissolution of this compound.

    • Dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm membrane filter before injection.

3. HPLC Analysis

  • Set up the HPLC system with the parameters listed in the Quantitative Data Summary table.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions to generate a calibration curve (peak area vs. concentration).

  • Inject the prepared sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

4. Quality Control

  • Inject a blank (mobile phase) to ensure no carryover between samples.

  • Periodically inject a known concentration standard to check for system drift.

  • The correlation coefficient (r²) of the calibration curve should be >0.999.

Visualizations

Signaling Pathway of this compound Action

Butizide_Signaling_Pathway Na+ Na+ Cl- Cl- NCC NCC (Sodium-Chloride Cotransporter) Cl-->NCC:f0 Na+_cell Na+_cell Cl-_cell Cl-_cell WNK_SPAK WNK-SPAK Kinase Cascade WNK_SPAK->NCC Phosphorylates & Activates This compound This compound This compound->NCC Inhibits NaK_ATPase Na+/K+ ATPase Na+_out Na+ NaK_ATPase->Na+_out 3 Na+ K_channel K+ Channel K+_out K+ K_channel->K+_out K+ K+_in K+ K+_in->NaK_ATPase 2 K+

Caption: this compound inhibits the NCC transporter in the distal convoluted tubule.

Experimental Workflow for this compound HPLC Analysis

Butizide_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standards & Generate Calibration Curve prep_standards->inject_standards prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_standards inject_standards->inject_sample integrate Integrate Peak Area inject_sample->integrate quantify Quantify this compound Concentration integrate->quantify report Report Results quantify->report

Caption: A typical workflow for the HPLC analysis of this compound.

Troubleshooting Logic for this compound HPLC Peak Tailing

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_ph Is Mobile Phase pH 3.0-4.0? start->check_ph adjust_ph Adjust Mobile Phase pH to 3.0-4.0 check_ph->adjust_ph No check_additive Is a Mobile Phase Additive (e.g., TEA) Used? check_ph->check_additive Yes adjust_ph->check_ph add_additive Add a Competitive Base (e.g., TEA) to Mobile Phase check_additive->add_additive No check_column Is an End-Capped Column Being Used? check_additive->check_column Yes add_additive->check_additive use_endcapped_column Switch to a Highly Deactivated, End-Capped Column check_column->use_endcapped_column No check_concentration Is Sample Concentration High? check_column->check_concentration Yes use_endcapped_column->check_column dilute_sample Dilute Sample check_concentration->dilute_sample Yes end Peak Shape Improved check_concentration->end No dilute_sample->end

Caption: A decision tree for troubleshooting this compound HPLC peak tailing.

References

Technical Support Center: Optimizing Butizide Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Butizide dosage for in vivo studies. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo studies in rats and mice?

Q2: How does this compound exert its diuretic effect?

A2: this compound, a thiazide diuretic, primarily acts on the distal convoluted tubule (DCT) of the nephron in the kidney. It inhibits the sodium-chloride (Na+/Cl-) cotransporter (NCC), also known as SLC12A3, on the apical membrane of DCT cells. This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, leading to an increase in their excretion in the urine. The increased solute concentration in the tubules draws water along with it via osmosis, resulting in diuresis (increased urine production).

Q3: What are the expected effects of this compound on urinary electrolyte excretion?

A3: By inhibiting the Na+/Cl- cotransporter, this compound increases the urinary excretion of sodium and chloride. Additionally, the increased delivery of sodium to the collecting duct can lead to an increase in potassium excretion, potentially causing hypokalemia (low blood potassium).

Q4: What is the pharmacokinetic profile of this compound?

A4: While specific in vivo pharmacokinetic data in animal models is limited, human data indicates that this compound is rapidly absorbed from the gastrointestinal tract.

Troubleshooting Guides

Issue 1: High variability in diuretic response between animals.

  • Possible Cause: Inconsistent hydration status of the animals before dosing.

    • Solution: Ensure all animals receive a consistent volume of saline loading (e.g., 25 mL/kg, oral gavage) to ensure a uniform state of hydration.

  • Possible Cause: Stress from handling and a novel environment (metabolic cages).

    • Solution: Acclimatize animals to the metabolic cages and handling procedures for several days before the experiment.

  • Possible Cause: Variability in food consumption.

    • Solution: Fast the animals overnight (with free access to water) before the experiment to ensure an empty stomach, which can aid in consistent drug absorption.

Issue 2: Lower than expected diuretic effect.

  • Possible Cause: Inadequate dose of this compound.

    • Solution: Perform a dose-response study to determine the optimal effective dose for your animal model.

  • Possible Cause: Poor oral bioavailability of the formulation.

    • Solution: Ensure the this compound formulation is a homogenous suspension or solution. Consider using a suitable vehicle to improve solubility.

  • Possible Cause: Development of acute tolerance.

    • Solution: Be aware that acute tolerance to diuretics can develop.[2] For chronic studies, consider the timing of dosing and potential for compensatory mechanisms.

Issue 3: Unexpected adverse effects, such as excessive weight loss or lethargy.

  • Possible Cause: Dehydration and electrolyte imbalance due to excessive diuresis.

    • Solution: Monitor animal health closely, including body weight and clinical signs. Ensure free access to drinking water. Consider reducing the dose of this compound or providing electrolyte supplementation in the drinking water if necessary.

  • Possible Cause: The administered dose is approaching toxic levels.

Quantitative Data

Due to the limited availability of specific in vivo quantitative data for this compound, the following table provides data for other relevant thiazide and loop diuretics to serve as a reference for experimental design. Researchers should generate their own dose-response data for this compound.

CompoundAnimal ModelDosageEffectReference
TrichlormethiazideRat~10 mg/kg/day (oral)Antihypertensive effect in angiotensin II-induced hypertension.[1]
Furosemide (Loop Diuretic)Rat10 mg/kg/day (in drinking water)Associated with increased mortality in a heart failure model.[3]
Furosemide (Loop Diuretic)Rat5 mg/kg (i.v.)Clear diuretic effect (about 75% of maximal effect).[4]

Experimental Protocols

Protocol 1: In Vivo Diuretic Activity Assay in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: House the rats in metabolic cages for at least 3 days prior to the experiment to allow for adaptation to the environment.

  • Fasting: Withhold food for 18 hours before the experiment but allow free access to water.

  • Hydration: Administer a priming dose of 0.9% saline solution (25 mL/kg) to each rat via oral gavage.

  • Dosing:

    • Control Group: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose in water) orally.

    • Standard Group: Administer a standard diuretic, such as furosemide (10 mg/kg, i.p.) or hydrochlorothiazide (dose to be determined based on literature), to compare efficacy.

    • Test Groups: Administer this compound at various doses (e.g., 5, 10, 25 mg/kg, oral gavage) to different groups of rats.

  • Urine Collection: Place the rats back into the metabolic cages immediately after dosing. Collect urine at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Measurements:

    • Record the total volume of urine collected at each time point.

    • Analyze urine samples for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the urine output and electrolyte excretion in the this compound-treated groups to the control and standard groups.

Protocol 2: Oral Gavage in Rats
  • Restraint: Gently but firmly restrain the rat to prevent movement.

  • Gavage Needle Measurement: Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib.

  • Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the tube is advanced. Do not force the needle.

  • Administration: Once the needle is in the stomach, slowly administer the this compound suspension/solution.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress after the procedure.

Protocol 3: Non-Invasive Blood Pressure Measurement in Conscious Rats
  • Acclimatization: Acclimatize the rats to the restraining device and the tail-cuff procedure for several days before taking measurements to minimize stress-induced blood pressure elevation.

  • Warming: Warm the rat's tail to increase blood flow, which is necessary for accurate measurement. This can be done using a warming chamber or a heat lamp.

  • Cuff Placement: Place the tail-cuff and a sensor on the rat's tail.

  • Measurement: Inflate and then slowly deflate the cuff. The sensor will detect the return of blood flow, and the system will record the systolic blood pressure.

  • Replicates: Take multiple readings for each animal and average them to ensure accuracy.

Visualizations

Butizide_Mechanism_of_Action cluster_DCT Distal Convoluted Tubule (DCT) Cell cluster_Urine Urine This compound This compound NCC Na+/Cl- Cotransporter (NCC/SLC12A3) This compound->NCC Inhibits Na_out Na+ Cl_out Cl- Interstitial_Fluid Interstitial Fluid Increased_Na_Cl_Excretion Increased Na+ and Cl- Excretion NCC->Increased_Na_Cl_Excretion leads to Na_in Na+ Cl_in Cl- Na_out_label Na+ Cl_out_label Cl- Tubular_Lumen Tubular Lumen Increased_Water_Excretion Increased Water Excretion (Diuresis) Increased_Na_Cl_Excretion->Increased_Water_Excretion causes Na_in_label Na+ Cl_in_label Cl-

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental_Workflow start Start acclimatization Animal Acclimatization (Metabolic Cages, 3 days) start->acclimatization fasting Overnight Fasting (18 hours, water ad libitum) acclimatization->fasting hydration Saline Loading (25 mL/kg, oral gavage) fasting->hydration dosing Drug Administration (Vehicle, Standard, this compound) hydration->dosing collection Urine Collection (0-24 hours) dosing->collection analysis Urine Analysis (Volume, Na+, K+, Cl-) collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for an in vivo diuretic study.

Troubleshooting_Diuretic_Study start Inconsistent or Unexpected Results check_variability High Inter-Animal Variability? start->check_variability check_efficacy Low Diuretic Efficacy? start->check_efficacy check_toxicity Adverse Effects Observed? start->check_toxicity solution_hydration Standardize Hydration Protocol check_variability->solution_hydration Yes solution_acclimatization Improve Acclimatization Period check_variability->solution_acclimatization Yes solution_dose_response Conduct Dose-Response Study check_efficacy->solution_dose_response Yes solution_formulation Optimize Drug Formulation check_efficacy->solution_formulation Yes solution_monitor Enhance Animal Monitoring check_toxicity->solution_monitor Yes solution_reduce_dose Reduce this compound Dose check_toxicity->solution_reduce_dose Yes

Caption: A troubleshooting decision tree for common issues in diuretic studies.

References

Technical Support Center: Butizide Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of butizide in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound aqueous stock solutions?

A1: For short-term storage, it is recommended to store this compound solutions at low temperatures. For long-term storage, this compound has been shown to be stable for up to one month when stored at -20°C.[1] Partial degradation may occur after 3 months under these conditions.[1] It is also advisable to protect solutions from light to prevent potential photodegradation.

Q2: What factors can influence the stability of this compound in my experiments?

A2: The stability of this compound, like other thiazide diuretics, is primarily influenced by pH, temperature, and exposure to light.[1][2] Higher pH values and elevated temperatures significantly increase the rate of degradation.[1][2] this compound is relatively stable at an acidic pH (e.g., pH 2) even at higher temperatures, but degradation accelerates as the pH becomes neutral and alkaline.[2]

Q3: I am observing unexpected degradation of this compound in my assay. What could be the cause?

A3: Unexpected degradation could be due to several factors:

  • pH of the Medium: The physiological pH range of 5.5 to 7.5 is known to be critical for thiazide stability, and significant degradation can occur.[2] Ensure the pH of your experimental buffer is controlled and optimal for stability, preferably on the acidic side if compatible with your experiment.

  • Temperature: Degradation is most rapid at higher temperatures, such as 60°C.[1] If your experiment involves heating, be aware that this can accelerate this compound degradation.

  • Light Exposure: Thiazide diuretics can be susceptible to photodegradation.[1][2] Experiments should be conducted with protection from direct daylight and UV light where possible.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles have been shown to promote the degradation of some thiazide diuretics.[1] It is recommended to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q4: What is the primary degradation product of this compound?

A4: The primary degradation product for many thiazide diuretics upon hydrolysis is 4-amino-6-chloro-1,3-benzenedisulphonamide (ACB).[1][2] It is likely that this compound follows a similar degradation pathway.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Aqueous Solution This compound has limited aqueous solubility, which can be affected by pH and the presence of other solutes.Prepare solutions in a suitable co-solvent if necessary, or adjust the pH. Ensure the concentration is not above its solubility limit under the experimental conditions.
Inconsistent Analytical Results This could be due to ongoing degradation during sample preparation or analysis.Prepare samples immediately before analysis. Use a validated stability-indicating analytical method, such as HPLC, to separate the parent drug from its degradants.[3][4] Analyze all samples from a single study in the same analytical run to minimize variability.[5]
Rapid Loss of this compound Potency The experimental conditions (e.g., high pH, elevated temperature) are likely promoting rapid degradation.Review and optimize the experimental protocol. If possible, lower the pH of the medium and reduce the temperature. Protect the solution from light.[2]

Quantitative Stability Data

Table 1: Influence of pH and Temperature on Thiazide Diuretic Stability

Condition Observation for Thiazide Diuretics Reference
Acidic pH (e.g., pH 2.0) Fairly stable, even at elevated temperatures (up to 60°C for 48 hours).[2]
Neutral pH (e.g., pH 7.0) Degradation is observed and is temperature-dependent. At 60°C, degradation is significant.[1][2]
Alkaline pH (e.g., pH 9.5) Degradation is faster than at neutral or acidic pH. The degradation product ACB is detectable after 48 hours at 60°C.[1]
Elevated Temperature (60°C) Degradation is most rapid at this temperature across various pH levels.[1]

Table 2: Long-Term Storage Stability of this compound

Storage Condition Duration Stability Outcome Reference
-20°C1 WeekStable[1]
-20°C1 MonthStable[1]
-20°C3 MonthsPartial degradation observed[1]
-20°C6 MonthsFurther degradation expected[1]

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol) and then dilute with water to the final desired concentration for the study.[6]

2. Analytical Method:

  • Utilize a stability-indicating HPLC method. A reported method for this compound uses a LiChrosorb RP-8 column with a mobile phase of acetonitrile and 0.05 M phosphate buffer (pH 4) in a 45:55 ratio, with UV detection at 271 nm.[3]

3. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the this compound solution, add 1 mL of 0.1 M HCl.[7]

    • Keep the mixture at room temperature or heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[6]

    • After the specified time, cool the solution (if heated), and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the this compound solution, add 1 mL of 0.1 M NaOH.[7]

    • Keep the mixture at room temperature for a specified period.

    • Neutralize the solution with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the this compound solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).[7][8]

    • Store the solution at room temperature for a specified period, protected from light.

    • Analyze the sample directly.

  • Photolytic Degradation:

    • Expose the this compound solution in a transparent container to a light source that provides both UV and visible light (as per ICH Q1B guidelines).[6]

    • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples at appropriate time points.

4. Sample Analysis:

  • For each time point and condition, inject the prepared sample into the HPLC system.

  • Quantify the amount of remaining this compound and detect the formation of any degradation products by observing new peaks in the chromatogram.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare this compound Stock Solution (1 mg/mL) dilute Dilute to Working Concentration start->dilute acid Acid Hydrolysis (0.1M HCl, 60°C) dilute->acid base Base Hydrolysis (0.1M NaOH, RT) dilute->base oxidation Oxidation (3% H₂O₂, RT) dilute->oxidation photo Photolysis (UV/Vis Light) dilute->photo neutralize Neutralize (Acid/Base Samples) acid->neutralize base->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxidation->hplc photo->hplc neutralize->hplc end Quantify Degradation & Identify Products hplc->end

Workflow for a forced degradation study of this compound.
Simplified Degradation Pathway of Thiazide Diuretics

Degradation_Pathway This compound This compound (Thiazide Structure) ACB 4-amino-6-chloro- 1,3-benzenedisulphonamide (ACB) (Degradation Product) This compound->ACB Hydrolysis (High pH, Temp)

Hydrolytic degradation of thiazides to ACB.

References

Technical Support Center: Butizide Analysis in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butizide analysis using High-Performance Liquid Chromatography (HPLC). This guide provides detailed troubleshooting for common issues encountered during experimental analysis, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Peak Shape Problems

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue that can affect resolution and quantification accuracy.[1] The causes can be broadly categorized as chemical or physical.

Potential Causes and Solutions:

  • Chemical Interactions (Secondary Retention): The primary cause of peak tailing for basic compounds like this compound is often the interaction with acidic residual silanol groups on the silica-based stationary phase.[2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) ensures that the silanol groups are fully protonated, minimizing their ability to interact with the analyte.[2][3]

    • Solution 2: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the this compound molecule.

    • Solution 3: Use a Modern, End-Capped Column: Employ a high-purity silica column that is effectively "end-capped." End-capping chemically derivatizes most of the residual silanol groups, leading to better peak symmetry for basic compounds.[2]

  • Physical or System Issues: These problems typically affect all peaks in the chromatogram, not just the this compound peak.

    • Solution 1: Check for Column Voids: A void or channel in the column packing can disrupt the sample band, causing tailing.[4] This can be confirmed by injecting a neutral compound; if it also tails, a physical problem is likely.[4] Reversing the column and flushing with a strong solvent may sometimes help, but column replacement is often necessary.[2]

    • Solution 2: Inspect for Blocked Frits: A partially blocked inlet frit on the column can cause poor peak shape.[2] Try back-flushing the column (if the manufacturer allows) or replace the frit or column.

    • Solution 3: Minimize Extra-Column Volume: Excessive tubing length or the use of wide-diameter tubing between the column and detector can increase peak dispersion and tailing.[5] Use tubing with a narrow internal diameter (e.g., <0.10 in. i.d.) and keep connections as short as possible.

Q2: My this compound peak is excessively broad. What should I do?

Broad peaks can lead to poor resolution and reduced sensitivity.[6]

Potential Causes and Solutions:

  • Column Contamination or Degradation: Buildup of contaminants on the column can lead to peak broadening.[7]

    • Solution: Wash the column with a strong solvent. If performance does not improve, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can saturate the column, resulting in broad, often asymmetrical peaks.[7]

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Mismatch between Sample Solvent and Mobile Phase: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause the sample band to spread before it reaches the column, leading to broad peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.

G Troubleshooting this compound Peak Tailing start Peak Tailing Observed for this compound q_all_peaks Are ALL peaks tailing? start->q_all_peaks a_physical Likely a Physical Issue q_all_peaks->a_physical  Yes a_chemical Likely a Chemical Interaction (Specific to this compound) q_all_peaks->a_chemical  No   sol_physical1 Check for column void or bed deformation. Replace column if necessary. a_physical->sol_physical1 sol_physical2 Inspect/replace blocked inlet frit. a_physical->sol_physical2 sol_physical3 Minimize extra-column volume (tubing, connections). a_physical->sol_physical3 sol_chemical1 Lower mobile phase pH (e.g., pH < 3) to protonate silanols. a_chemical->sol_chemical1 sol_chemical2 Use a modern, end-capped C8 or C18 column. a_chemical->sol_chemical2 sol_chemical3 Add competing base (e.g., Triethylamine) to mobile phase. a_chemical->sol_chemical3

Caption: A decision tree for troubleshooting this compound peak tailing.

Section 2: Retention Time Issues

Q3: The retention time for this compound is drifting or shifting. Why is this happening?

Unstable retention times compromise the reliability of peak identification and quantification.[8] The first step is to determine if the shift is gradual (drift) or sudden, and if it affects only this compound or all peaks.[9]

Potential Causes and Solutions:

  • Flow Rate Variation (All Peaks Shift Proportionally): If the retention times of all peaks, including the solvent front (t0), are shifting, the problem is likely related to the mobile phase flow rate.[10][11]

    • Solution 1: Check for Leaks: Inspect the system for any leaks, especially around fittings, pump seals, and the injector.[6][11] Even a small, unnoticeable leak can cause the flow rate to drop.[10]

    • Solution 2: Purge the Pump: Air bubbles in the pump head can lead to inconsistent flow rates and pressure fluctuations.[11] Degas the mobile phase thoroughly and purge the pump according to the manufacturer's instructions.

    • Solution 3: Check Pump Seals: Worn pump seals can cause inconsistent flow and leaks.[11] Replace them as part of regular maintenance.

  • Chemical Environment Variation (Shifts are Not Proportional): If the this compound peak shifts while other peaks or the solvent front remain stable, the issue is likely chemical.[10]

    • Solution 1: Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., incorrect solvent ratios, pH, or buffer concentration) is a common cause of retention time shifts.[8] Always prepare fresh mobile phase using precise measurements.

    • Solution 2: Insufficient Column Equilibration: The column needs to be thoroughly equilibrated with the mobile phase before starting an analysis.[8] If equilibration is incomplete, retention times may drift, especially at the beginning of a run sequence.

    • Solution 3: Column Temperature Fluctuations: Unstable column temperature can cause retention times to vary.[8] Use a column oven to maintain a consistent temperature.

    • Solution 4: Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual drift in retention times.[8] If other solutions fail, it may be time to replace the column.

G Investigating Retention Time Shifts start Retention Time Shift Observed q_all_peaks Do all peaks shift proportionally (including t0)? start->q_all_peaks a_flow_rate Indicates Flow Rate Issue q_all_peaks->a_flow_rate  Yes a_chemical Indicates Chemical Environment Change q_all_peaks->a_chemical  No   sol_flow1 Check for system leaks (fittings, seals). a_flow_rate->sol_flow1 sol_flow2 Degas mobile phase and purge pump. a_flow_rate->sol_flow2 sol_flow3 Check for worn pump seals or faulty check valves. a_flow_rate->sol_flow3 sol_chemical1 Ensure consistent mobile phase preparation (pH, composition). a_chemical->sol_chemical1 sol_chemical2 Ensure adequate column equilibration time. a_chemical->sol_chemical2 sol_chemical3 Verify stable column temperature. a_chemical->sol_chemical3 sol_chemical4 Consider column aging or contamination. a_chemical->sol_chemical4

Caption: A workflow for diagnosing the cause of retention time shifts.

Section 3: Baseline Irregularities

Q4: I am seeing "ghost peaks" in my blank injections. What are they and how do I get rid of them?

Ghost peaks are unexpected peaks that appear in a chromatogram, often during blank runs, and do not originate from the injected sample.[12] They can interfere with the detection and quantification of analytes.

Potential Causes and Solutions:

  • Mobile Phase Contamination: Impurities in the solvents (even HPLC-grade) or water can accumulate on the column and elute as ghost peaks, especially during gradient analysis.[13][14]

    • Solution: Use the highest purity solvents available. Filter aqueous mobile phases and prepare them fresh daily.

  • System Contamination (Carryover): Residue from previous, more concentrated samples can adsorb to system components like the injector rotor seal or needle and then slowly leach out in subsequent runs.[15]

    • Solution: Implement a rigorous needle and injector wash protocol using a strong solvent. Flush the entire system to remove contaminants.

  • Sample Preparation Contamination: Impurities can be introduced from vials, caps, filters, or glassware used during sample preparation.[13]

    • Solution: Run a "vial test" by filling a vial with mobile phase and injecting from it to see if the vial is the source of contamination. Ensure all glassware and consumables are clean.

  • Ghost Trap Columns: If ghost peaks from the mobile phase are a persistent issue, a trap column can be installed between the pump/mixer and the injector to remove impurities before they reach the analytical column.[16]

Section 4: System and Pressure Problems

Q5: My HPLC system pressure is abnormally high or fluctuating. What should I check?

System backpressure is a critical indicator of the HPLC's health. Abnormal pressure can signal a blockage or a leak.[17]

Potential Causes and Solutions for High Pressure:

  • Blockage in the System: The most common cause of high backpressure is a blockage.[7]

    • Solution: Systematically isolate the source of the blockage. Start by disconnecting the column and checking the pressure of the system without it. If the pressure drops to normal, the blockage is in the column. If the pressure remains high, the blockage is upstream (e.g., in the injector or connecting tubing). A blocked column inlet frit is a frequent culprit, which can sometimes be cleared by back-flushing or may require column replacement.[6]

Potential Causes and Solutions for Low/Fluctuating Pressure:

  • System Leak: A leak in the system will cause the pressure to be lower than normal or to fluctuate.[6]

    • Solution: Carefully inspect all fittings and connections from the pump to the detector for signs of a leak.

  • Air in the Pump: Air bubbles in the pump head are a common cause of pressure fluctuations and an unstable baseline.[17]

    • Solution: Ensure the mobile phase is properly degassed. Purge the pump to remove any trapped air.

  • Faulty Pump Components: Worn pump seals or malfunctioning check valves can lead to unstable pressure and flow.

    • Solution: Replace these consumable parts as part of a regular maintenance schedule.

Data Presentation: Typical HPLC Parameters

This table summarizes typical starting parameters for this compound analysis based on established methods.[18] Method optimization will be required for specific applications.

ParameterTypical Value/ConditionNotes
Column LiChrosorb® RP-8 (5 µm) or equivalent C8/C18A C8 or C18 reversed-phase column is standard.
Mobile Phase Acetonitrile : 0.05 M Phosphate Buffer (pH 4.0) (45:55 v/v)pH adjustment is critical for peak shape.
Flow Rate 1.0 mL/minAdjust as needed to optimize resolution and run time.
Column Temp. Ambient or controlled at 25-30 °CA column oven provides better retention time stability.
Injection Vol. 10 - 20 µLCan be adjusted based on sample concentration.
Detection UV at 271 nmThis compound has a UV absorbance maximum around this wavelength.[18]
Sample Diluent Mobile PhaseRecommended to avoid peak shape distortion.

Experimental Protocols

Detailed Protocol for this compound HPLC Analysis

This protocol provides a step-by-step methodology for the analysis of this compound.

1. Mobile Phase Preparation (1 Liter)

  • Prepare 0.05 M Phosphate Buffer: Dissolve the appropriate amount of monobasic potassium phosphate in approximately 950 mL of HPLC-grade water. Adjust the pH to 4.0 using phosphoric acid. Add water to a final volume of 1000 mL.

  • Filter the Buffer: Filter the prepared buffer solution through a 0.45 µm membrane filter to remove any particulates.

  • Mix Mobile Phase: In a clean 1 L mobile phase reservoir, combine 550 mL of the filtered phosphate buffer with 450 mL of HPLC-grade acetonitrile.

  • Degas: Thoroughly degas the final mobile phase mixture using an in-line degasser, sonication, or helium sparging to prevent bubble formation.

2. Standard Solution Preparation

  • Primary Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 20, 50 µg/mL) by performing serial dilutions of the primary stock solution with the mobile phase.

3. Sample Preparation

  • Tablet Analysis: Crush a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer to a suitable volumetric flask.

  • Extraction: Add a volume of mobile phase that is approximately 70% of the flask's total volume. Sonicate for 15-20 minutes to ensure complete extraction of the drug.

  • Dilution: Allow the solution to cool to room temperature, then dilute to the final volume with mobile phase.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any undissolved excipients.

4. HPLC System Setup and Execution

  • System Startup: Turn on the HPLC system components and allow the detector lamp to warm up for at least 30 minutes.

  • Column Equilibration: Purge the pump with fresh mobile phase. Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column until a stable baseline is achieved (typically 30-60 minutes).

  • Sequence Setup: Program the injection sequence, including blanks, standard solutions, and prepared samples.

  • Analysis: Begin the injection sequence. Monitor the system pressure and baseline throughout the run for any signs of problems.

  • Data Processing: After the run is complete, integrate the peaks and use the calibration curve generated from the standard solutions to quantify the amount of this compound in the samples.

References

Technical Support Center: Enhancing Butizide Bioavailability for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation and bioavailability assessment of Butizide. While this compound inherently possesses high oral bioavailability, this resource offers troubleshooting guides, frequently asked questions, and detailed experimental protocols for characterization and potential optimization of its delivery in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a thiazide diuretic used in the management of hypertension and edema.[1][2] Its primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubules of the kidneys.[3][4][5] This inhibition leads to increased excretion of sodium, chloride, and water.[2]

Q2: What are the known pharmacokinetic parameters of this compound?

A2: this compound is rapidly absorbed from the gastrointestinal tract with a high oral bioavailability.[1] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Oral Bioavailability85%[1]
Time to Peak Plasma Concentration (Tmax)2.5 hours[1]
Plasma Protein Binding60-80%[1]
MetabolismHepatic[1]
Elimination Half-lifeApproximately 4 hours[1]
Excretion30% unchanged in urine[1]

Q3: Given its high bioavailability, why would a researcher need to improve the bioavailability of this compound?

A3: While an 85% bioavailability is high for many clinical applications, research and development may necessitate further optimization for several reasons:

  • Reducing Variability: Even with high average bioavailability, inter-subject variability can be a concern in sensitive experimental models. Improving the formulation could lead to more consistent absorption.

  • Dose Reduction: For certain toxicological or mechanistic studies, achieving the desired therapeutic effect with a lower dose can be advantageous. Enhancing the absorption of the remaining 15% could facilitate this.

  • Investigating Novel Delivery Systems: Research into novel drug delivery platforms (e.g., targeted delivery, controlled-release) may require reformulation of this compound, with a subsequent need to confirm that bioavailability is maintained or enhanced.

Q4: What are some general strategies to enhance the bioavailability of a compound like this compound?

A4: For compounds where solubility might be a rate-limiting factor for absorption, several techniques can be employed. These are particularly relevant for the portion of this compound that is not absorbed. Strategies include:

  • Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance dissolution rates.[6]

  • Particle Size Reduction (Nanonization): Increasing the surface area of the drug particles by reducing their size can improve dissolution.[7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the solubility of poorly soluble drugs.[8]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution studies.

  • Question: My dissolution profiles for different batches of a custom this compound formulation are highly variable. What could be the cause?

  • Answer:

    • Formulation Inhomogeneity: Ensure that the method of preparation for your formulation (e.g., solid dispersion, physical mixture) results in a homogenous distribution of this compound.

    • Excipient Variability: The source and batch of excipients can influence dissolution. Ensure consistency in your raw materials.

    • Dissolution Medium: The pH and composition of the dissolution medium are critical.[9] Ensure it is prepared consistently and is appropriate for this compound. The stability of this compound in the chosen medium should also be confirmed.[9]

    • Apparatus and Agitation: Verify that the dissolution apparatus is properly calibrated and that the agitation speed is consistent across all experiments.[10] The formation of a "cone" of undissolved powder at the bottom of the vessel can be an issue and may require adjusting the agitation rate.[9]

Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability.

  • Question: My formulation shows rapid in vitro dissolution, but the in vivo bioavailability in my animal model is lower than expected. What could explain this discrepancy?

  • Answer:

    • Gastrointestinal (GI) Tract Instability: this compound could be degrading in the specific pH environments of the GI tract, which may not be fully replicated in your in vitro setup.

    • First-Pass Metabolism: Although this compound is metabolized in the liver, the extent of pre-systemic (first-pass) metabolism could be higher than anticipated in your specific animal model.

    • Transporter Effects: The drug may be a substrate for efflux transporters in the intestinal wall, which actively pump the drug back into the GI lumen, reducing net absorption.

    • Food Effects: The presence or absence of food in animal studies can significantly impact drug absorption. Ensure that feeding schedules are consistent and documented.

Issue 3: High inter-subject variability in animal pharmacokinetic studies.

  • Question: I am observing a wide range of plasma concentrations in my animal subjects after oral administration of a this compound formulation. How can I reduce this variability?

  • Answer:

    • Standardize Administration Technique: Ensure that the gavage technique is consistent and minimizes stress to the animals, as stress can affect GI motility.

    • Fasting and Diet: Implement a consistent fasting period before dosing and control the diet of the animals, as food can alter gastric emptying and intestinal pH.

    • Animal Health and Genetics: Use animals from a reputable supplier and ensure they are of a similar age, weight, and health status. Genetic differences within a strain can also contribute to variability.

    • Formulation Stability: Confirm that your formulation is stable and does not precipitate or degrade upon administration.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a solid dispersion to potentially enhance the dissolution rate of this compound.

  • Materials: this compound, a suitable hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000), and a suitable solvent (e.g., ethanol, methanol).

  • Procedure:

    • Accurately weigh this compound and the chosen carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Dissolve both the this compound and the carrier in a minimal amount of the selected solvent in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

    • Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.

    • Scrape the dried solid dispersion from the flask and store it in a desiccator.

    • The resulting powder can be sieved and characterized for its properties and used in subsequent dissolution and bioavailability studies.

Protocol 2: In Vitro Dissolution Testing

This protocol outlines a standard procedure for assessing the dissolution of a this compound formulation.

  • Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).[10]

  • Dissolution Medium: 900 mL of a physiologically relevant buffer, such as 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid). The temperature should be maintained at 37 ± 0.5°C.[11]

  • Procedure:

    • De-aerate the dissolution medium.

    • Place the specified volume of the medium into each dissolution vessel and allow it to equilibrate to the set temperature.

    • Place a single dose of the this compound formulation into each vessel.

    • Begin rotation of the paddles at a specified speed (e.g., 50 or 75 rpm).

    • At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

    • Filter the samples promptly.

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

    • Calculate the cumulative percentage of drug released at each time point.

Protocol 3: In Vivo Bioavailability Study in a Rat Model

This protocol describes a typical crossover study design to determine the relative bioavailability of a test formulation of this compound.

  • Subjects: Male Sprague-Dawley or Wistar rats (n=6-8 per group), weighing 200-250g.

  • Study Design: A two-period, two-sequence crossover design with a washout period of at least one week between doses.[12]

  • Procedure:

    • Fast the rats overnight (with free access to water) before dosing.

    • On the day of the study, administer the test formulation or a reference formulation (e.g., an aqueous suspension of pure this compound) via oral gavage at a predetermined dose.

    • Collect blood samples (e.g., via the tail vein) at pre-dose (0) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

    • After the washout period, repeat the procedure, with the animals that received the test formulation now receiving the reference formulation, and vice versa.

    • Analyze the plasma samples for this compound concentration using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax (peak plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both formulations.[12]

    • The relative bioavailability of the test formulation is calculated as: (AUC_test / AUC_reference) * 100.

Visualizations

Thiazide_Mechanism_of_Action cluster_interstitium Blood / Interstitium Na+ Na+ NCC Na+/Cl- Symporter (SLC12A3) Na+->NCC Cl- Cl- Cl-->NCC Na_cell Na+ NCC->Na_cell Cl_cell Cl- NCC->Cl_cell Na_K_ATPase Na+/K+ ATPase K_cell K+ Na_K_ATPase->K_cell Na_blood Na+ Na_K_ATPase->Na_blood Na_cell->Na_K_ATPase K_blood K+ K_blood->Na_K_ATPase This compound This compound This compound->NCC Inhibits Bioavailability_Workflow start Start: New this compound Formulation formulation Formulation Development (e.g., Solid Dispersion, Nanoparticles) start->formulation physicochem Physicochemical Characterization (e.g., DSC, XRD, Particle Size) formulation->physicochem dissolution In Vitro Dissolution Testing physicochem->dissolution decision1 Dissolution Profile Acceptable? dissolution->decision1 animal_study In Vivo Bioavailability Study (e.g., Rat Model, Crossover Design) decision1->animal_study Yes optimize Optimize Formulation decision1->optimize No pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) animal_study->pk_analysis decision2 Bioavailability Goal Met? pk_analysis->decision2 end End: Formulation Characterized decision2->end Yes decision2->optimize No optimize->formulation

References

Technical Support Center: Investigating Off-Target Effects of Butizide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Butizide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a thiazide diuretic that primarily acts by inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3, in the distal convoluted tubule of the kidney.[1][2][3] This inhibition leads to decreased sodium reabsorption, resulting in diuresis.[1]

Q2: We are observing cellular effects at this compound concentrations that are inconsistent with NCC inhibition in our kidney cell line. Could this be an off-target effect?

A2: Yes, it is plausible that the observed phenotype is due to an off-target effect. While this compound is a known inhibitor of NCC, like many small molecules, it may interact with other cellular proteins. To investigate this, a systematic approach is recommended:

  • Confirm Target Engagement: First, verify that this compound is engaging its primary target, NCC, in your cell model at the concentrations used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.

  • Dose-Response Analysis: Perform a detailed dose-response curve for the unexpected phenotype. A significant difference between the EC50 for the observed phenotype and the IC50 for NCC inhibition suggests an off-target effect.

  • Use an Orthogonal Inhibitor: Employ a structurally different NCC inhibitor to see if it reproduces the same phenotype. If it does not, this strengthens the hypothesis of a this compound-specific off-target effect.

  • Proteome-Wide Profiling: Consider an unbiased proteomic approach, such as Activity-Based Protein Profiling (ABPP), to identify other potential molecular targets of this compound in your cell lysate.[4][5][6]

Q3: What are potential, plausible off-target pathways for this compound?

A3: Based on the known effects of other thiazide diuretics, potential off-target pathways for this compound in cell culture could include:

  • Calcium Signaling: Thiazides have been shown to affect the expression of apical calcium channels (TRPV5) and calbindins, which are involved in calcium transport.[7] They may also influence intracellular calcium signaling through pathways independent of NCC.

  • Rho-Rho Kinase Pathway: Some thiazide-like diuretics have been shown to inhibit agonist-induced vasoconstriction by affecting the Rho-Rho kinase pathway, suggesting a potential off-target effect on vascular smooth muscle cells.[8]

  • Kinase Signaling: Although not a primary kinase inhibitor, this compound could indirectly affect various kinase signaling pathways. It's important to consider that some kinase inhibitors have non-kinase off-targets, and conversely, other drugs can have off-target effects on kinases.[9][10][11][12]

  • Gene Expression: this compound may alter the expression of various genes unrelated to its primary diuretic effect. For instance, studies on other thiazides have shown effects on osteocalcin secretion in osteoblast-like cells.[13]

Troubleshooting Guides

Problem 1: Unexpected Cell Viability/Cytotoxicity

Symptoms:

  • Significant decrease in cell viability at concentrations where the primary target (NCC) should not induce cell death.

  • Inconsistent results in cell proliferation assays (e.g., MTT, WST-1).

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Off-target mitochondrial toxicity Perform a mitochondrial respiration assay (e.g., Seahorse XF Analyzer) or measure ATP levels.To determine if this compound is impairing mitochondrial function, a known off-target effect of some drugs.[14]
Induction of apoptosis or necrosis Conduct an apoptosis assay (e.g., Annexin V/PI staining) or a cytotoxicity assay (e.g., LDH release).To differentiate between programmed cell death and membrane disruption.
Solvent (e.g., DMSO) toxicity Run a vehicle control with the highest concentration of the solvent used in your experiments.To ensure that the observed effects are due to this compound and not the solvent.
Cell line sensitivity Test this compound on a different cell line that does not express the primary target (NCC) to see if the cytotoxic effect persists.To distinguish between on-target and off-target mediated toxicity.
Problem 2: Inconsistent or Unexpected Phenotypic Readouts

Symptoms:

  • Changes in cell morphology, differentiation, or signaling pathways that are not directly linked to the known function of NCC.

  • High variability in experimental replicates.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Modulation of an unknown signaling pathway Perform a phospho-kinase array or a broad-spectrum kinase inhibitor screen in the presence of this compound.To identify potential off-target kinases or signaling cascades affected by this compound.
Alteration of gene expression Conduct RNA sequencing or qPCR for genes in pathways suspected to be affected based on the observed phenotype.To determine if this compound is causing unexpected changes in gene transcription.
Experimental variability Standardize cell passage number, seeding density, and treatment duration. Ensure consistent reagent quality.To minimize experimental noise and improve the reproducibility of results.
Compound stability Verify the stability and purity of your this compound stock solution.Degradation of the compound could lead to inconsistent results or effects from degradation products.

Data Presentation

Table 1: Hypothetical Comparative Kinase Inhibition Profile of this compound

This table presents hypothetical data to illustrate how to compare the on-target potency of this compound with its potential off-target kinase activities. Actual values would need to be determined experimentally.

KinaseThis compound IC50 (µM)Other Thiazide (e.g., HCTZ) IC50 (µM)Rationale for Inclusion
NCC (On-Target) 0.1 0.5 Primary therapeutic target
ROCK1 (Rho-associated kinase 1)15>50Potential off-target in vascular smooth muscle signaling[8]
PKA (Protein Kinase A)>100>100Commonly involved in renal ion transport regulation
PKCα (Protein Kinase C alpha)2540Implicated in vascular smooth muscle contraction[15]
SPAK (STE20/SPS1-related proline/alanine-rich kinase)510A key regulator of NCC activity[16]

Table 2: Example Data from a Cell Viability Assay (MTT)

This table shows example data from an MTT assay on a human embryonic kidney cell line (HEK293) and a human osteosarcoma cell line (MG-63) to assess potential off-target cytotoxicity.

This compound Concentration (µM)HEK293 Cell Viability (% of Control)MG-63 Cell Viability (% of Control)
0 (Vehicle)100 ± 4.5100 ± 5.2
198 ± 3.895 ± 6.1
1095 ± 5.188 ± 4.9
5085 ± 6.275 ± 7.3
10060 ± 7.855 ± 8.1

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is designed to verify the binding of this compound to its target protein (e.g., NCC) in intact cells.

Materials:

  • Cell line expressing the target protein (e.g., HEK293 cells transfected with NCC)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer with protease inhibitors

  • Antibody against the target protein

  • Secondary antibody for Western blotting

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Heat Shock: Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated proteins. Collect the supernatant containing the soluble protein fraction.

  • Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific to the target protein. A loading control should also be probed.

  • Data Analysis: Quantify the band intensities. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification

This protocol provides a general workflow for identifying potential off-targets of this compound.

Materials:

  • Cell lysate from the cell line of interest

  • This compound

  • Broad-spectrum activity-based probe (e.g., for serine hydrolases or kinases)

  • Streptavidin beads

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Prepare a native cell lysate from your experimental cell line.

  • Inhibitor Treatment: Treat aliquots of the lysate with this compound or vehicle control for a defined period.

  • Probe Labeling: Add the activity-based probe to the treated lysates to label the active enzymes.

  • Enrichment of Labeled Proteins: Use streptavidin beads to pull down the probe-labeled proteins.

  • Proteomic Analysis: Elute the captured proteins and analyze them by mass spectrometry to identify proteins that show reduced probe labeling in the this compound-treated sample compared to the control. These are potential off-targets.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_outcome Potential Outcomes Unexpected_Phenotype Unexpected Cellular Phenotype Observed (e.g., cytotoxicity, morphological change) Dose_Response Dose-Response Curve Unexpected_Phenotype->Dose_Response Orthogonal_Inhibitor Test Orthogonal Inhibitor Unexpected_Phenotype->Orthogonal_Inhibitor Target_Engagement Confirm On-Target Engagement (CETSA) Unexpected_Phenotype->Target_Engagement Artifact Experimental Artifact Unexpected_Phenotype->Artifact Check controls, reagents On_Target_Effect Phenotype is On-Target Dose_Response->On_Target_Effect EC50 ≈ IC50 for on-target Off_Target_Effect Phenotype is Off-Target Dose_Response->Off_Target_Effect EC50 ≠ IC50 for on-target Orthogonal_Inhibitor->On_Target_Effect Phenotype is recapitulated Orthogonal_Inhibitor->Off_Target_Effect Phenotype not recapitulated Off_Target_Screen Screen for Off-Targets (ABPP, Kinase Panel) Target_Engagement->Off_Target_Screen If on-target engagement is confirmed but phenotype is still unexpected Off_Target_Screen->Off_Target_Effect Novel targets identified

Caption: Troubleshooting workflow for investigating unexpected cellular effects of this compound.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound NCC NCC (SLC12A3) This compound->NCC Primary Target Calcium_Signaling Calcium Signaling (e.g., TRPV5 expression) This compound->Calcium_Signaling Potential Off-Target Rho_Kinase Rho-Rho Kinase Pathway This compound->Rho_Kinase Potential Off-Target Gene_Expression Altered Gene Expression This compound->Gene_Expression Potential Off-Target Na_Reabsorption Decreased Na+ Reabsorption NCC->Na_Reabsorption inhibition Diuresis Diuresis Na_Reabsorption->Diuresis

Caption: Overview of this compound's on-target and potential off-target signaling pathways.

References

Technical Support Center: Navigating Challenges in Long-Term Butizide Treatment Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in long-term Butizide treatment studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered in long-term this compound treatment studies?

Long-term studies of this compound, a thiazide diuretic, present several key challenges that can impact study validity and outcomes. These include:

  • Patient Adherence and Dropout: Maintaining patient adherence to daily medication over extended periods is a significant hurdle.[1][2] Factors such as adverse effects, lack of perceived benefit, and complex treatment regimens can contribute to high dropout rates.[1][3]

  • Adverse Metabolic Effects: Chronic this compound use can lead to metabolic disturbances, including hypokalemia (low potassium), hyponatremia (low sodium), hyperglycemia (high blood sugar), and hyperlipidemia (high cholesterol).[4] These effects require careful monitoring and can necessitate dose adjustments or discontinuation of the drug.

  • Diminishing Efficacy (Diuretic Resistance): Over time, some patients may develop a tolerance to the diuretic effects of this compound, a phenomenon known as diuretic resistance. This can lead to a decrease in blood pressure control and require the addition of other antihypertensive agents.

  • Confounding Variables: Long-term studies are susceptible to confounding variables such as changes in diet, lifestyle, and the development of comorbidities, which can influence blood pressure and metabolic parameters independently of the study drug.

Troubleshooting Guides

Issue 1: High Patient Dropout Rate

Symptoms:

  • A higher-than-expected number of participants are withdrawing from the study before completion.

  • Difficulty in maintaining the statistical power of the study due to a diminishing sample size.

Possible Causes:

  • Adverse Effects: Patients may experience side effects such as dizziness, fatigue, or electrolyte imbalances, leading them to discontinue the medication.[1]

  • Lack of Perceived Efficacy: If patients do not observe a noticeable improvement in their condition, they may become non-adherent.[1]

  • Pill Burden: A complex medication regimen with multiple daily doses can be challenging for patients to maintain over the long term.

  • Study Fatigue: Long-term commitment to a clinical trial can be burdensome for participants.

Troubleshooting Steps:

  • Implement a Robust Patient Education Program: Ensure participants fully understand the importance of adherence, potential side effects, and the study's goals.

  • Regular Follow-up and Monitoring: Schedule regular check-ins to monitor for adverse effects and address any patient concerns promptly.

  • Simplify the Dosing Regimen: If possible, utilize a once-daily formulation to reduce pill burden.

  • Provide Supportive Care: Offer resources to help manage side effects, such as dietary advice to counteract electrolyte imbalances.

  • Consider Adaptive Trial Designs: These designs allow for modifications to the trial protocol based on interim data, which can help in managing challenges like high dropout rates.

Quantitative Data on Dropout Rates in Long-Term Antihypertensive Studies:

Study PopulationStudy DurationDropout RateKey Influencing Factors
Mild HypertensionUp to 30 monthsVaries by clinicClinic's attitude towards patient complaints, willingness to adjust medication, and follow-up on missed appointments.[5]
Essential Hypertension2 years50% for new therapy patients, 30% for patients on therapy >6 monthsLower perceived severity of illness, cost and inconvenience of care.[1]
General Hypertension9 months68.03%Ignorance of the patient, busy schedule, change of physician, low economic status.[2]
Outpatient Hypertension Clinic12-24 months56%Current smoking, lower educational level, recent hypertension diagnosis.[3][6]
Issue 2: Emergence of Metabolic Adverse Effects

Symptoms:

  • Laboratory tests reveal hypokalemia, hyponatremia, hyperglycemia, or elevated lipid levels.

  • Patients may report symptoms such as muscle weakness, fatigue (hypokalemia), or increased thirst and urination (hyperglycemia).

Possible Causes:

  • Mechanism of Action: this compound inhibits the sodium-chloride cotransporter in the distal convoluted tubule, which can lead to increased excretion of potassium and retention of calcium. The exact mechanism for hyperglycemia is not fully elucidated but may involve impaired insulin secretion and increased insulin resistance.

  • Patient-Specific Factors: Individuals with pre-existing metabolic conditions or a genetic predisposition may be at higher risk.

Troubleshooting Steps:

  • Baseline and Regular Monitoring: Establish baseline metabolic parameters before initiating treatment and monitor them regularly throughout the study.

  • Dietary Intervention: Advise patients on potassium-rich diets to mitigate hypokalemia.

  • Dose Adjustment: If metabolic abnormalities are detected, consider reducing the dose of this compound.

  • Potassium-Sparing Diuretics: In cases of persistent hypokalemia, the addition of a potassium-sparing diuretic may be warranted.

  • Management of Hyperglycemia: For patients who develop hyperglycemia, lifestyle modifications (diet and exercise) should be recommended. In some cases, antidiabetic medication may be necessary.

Quantitative Data on Thiazide-Induced Metabolic Adverse Events:

Adverse EventIncidence/RiskNotes
Hypokalemia9.3% with definite/probable side effects leading to discontinuation over 5 years in a large hypertension study.[7]Risk is dose-dependent.
HyperlipidemiaShort-term increases in total cholesterol, LDL, and triglycerides.[4]Effects may diminish with long-term therapy.[4]
Sexual Dysfunction8.3% of male participants discontinued treatment due to sexually related side effects in a 5-year study.[7]Includes impotence and decreased libido.[4]
Overall Adverse Events14.3% of new thiazide users developed an adverse event over 9 months compared to 6.0% of non-users.[8]

Experimental Protocols

Protocol for Monitoring Long-Term this compound Efficacy

This protocol outlines the key steps for assessing the long-term efficacy of this compound in a clinical trial setting.

  • Patient Selection:

    • Define clear inclusion and exclusion criteria.

    • Focus on patients with mild to moderate hypertension.

    • Exclude patients with severe renal or hepatic impairment.

  • Baseline Assessment:

    • Obtain a detailed medical history and perform a physical examination.

    • Measure baseline blood pressure (both office and ambulatory blood pressure monitoring).

    • Collect baseline laboratory data, including serum electrolytes, glucose, and lipid panel.

  • Treatment Phase:

    • Randomize patients to receive either this compound or a placebo/active comparator.

    • Start with a low dose of this compound and titrate upwards as needed to achieve target blood pressure.

    • Monitor blood pressure at regular intervals (e.g., weekly for the first month, then monthly).

  • Long-Term Follow-up (e.g., 12-24 months):

    • Continue to monitor blood pressure at regular visits (e.g., every 3 months).

    • Perform ambulatory blood pressure monitoring annually to assess 24-hour blood pressure control.

    • Monitor for adverse events and metabolic changes at each visit.

  • Data Analysis:

    • The primary efficacy endpoint is the change in mean 24-hour ambulatory systolic and diastolic blood pressure from baseline to the end of the study.

    • Secondary endpoints may include the proportion of patients achieving target blood pressure and the incidence of adverse events.

Visualizations

Butizide_Mechanism_of_Action cluster_DCT Distal Convoluted Tubule Cell Lumen Tubular Lumen NCC Na+/Cl- Cotransporter (NCC) (SLC12A3) Lumen->NCC Na+ Cl- Ca_channel Apical Ca2+ Channel (TRPV5) Lumen->Ca_channel Ca2+ Blood Bloodstream Na_K_ATPase Na+/K+ ATPase Blood->Na_K_ATPase 2 K+ NCX Na+/Ca2+ Exchanger (NCX1) Blood->NCX 3 Na+ NCC->Blood Reabsorption (Blocked) Na_K_ATPase->Blood 3 Na+ Kir Renal Outer Medullary Potassium Channel (ROMK) Kir->Lumen K+ Excretion (Increased) Ca_channel->NCX NCX->Blood Ca2+ Reabsorption (Increased) This compound This compound This compound->NCC Inhibits

Caption: Mechanism of action of this compound in the distal convoluted tubule.

Experimental_Workflow cluster_screening Screening & Baseline cluster_treatment Treatment & Follow-up cluster_analysis Data Analysis & Reporting p1 Patient Recruitment (Inclusion/Exclusion Criteria) p2 Informed Consent p1->p2 p3 Baseline Assessment (BP, Labs) p2->p3 p4 Randomization (this compound vs. Control) p3->p4 p5 Dose Titration p4->p5 p6 Regular Follow-up Visits (BP Monitoring, Adverse Events) p5->p6 p7 Annual Ambulatory BP & Metabolic Panels p6->p7 p8 End of Study Visit p7->p8 p9 Data Analysis (Primary & Secondary Endpoints) p8->p9 p10 Study Report & Publication p9->p10

Caption: Experimental workflow for a long-term this compound efficacy study.

References

Technical Support Center: Refining Methods for Assessing Butizide Diuretic Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thiazide diuretic Butizide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for assessing the diuretic activity of this compound?

The assessment of this compound's diuretic activity is based on its ability to increase the rate of urine formation by enhancing the excretion of water and electrolytes, primarily sodium and chloride, from the kidneys.[1] In experimental settings, this is typically measured by comparing urine output and electrolyte concentrations in this compound-treated animal models against a control group and a standard diuretic like furosemide or hydrochlorothiazide.[1]

Q2: Which animal models are most suitable for studying this compound's diuretic effect?

Rats (Wistar or Sprague-Dawley) and mice are commonly used for screening diuretic activity due to their cost-effectiveness and the availability of standardized protocols.[2][3] These animals are typically housed in metabolic cages to allow for accurate collection of urine.[1] For some studies, dogs may also be used as they can provide a different pharmacokinetic profile.[3][4]

Q3: What are the critical parameters to measure in a this compound diuretic activity study?

The key parameters to quantify are:

  • Total urine volume: The most direct measure of diuresis.[5]

  • Urine electrolyte concentrations: Specifically, sodium (Na+), potassium (K+), and chloride (Cl-) levels are crucial for understanding the saluretic and natriuretic effects.[2]

  • Urine pH: Can provide insights into the mechanism of action.[5]

  • Animal body weight: Changes in body weight can indicate fluid loss.[6]

Q4: How can I minimize variability in my experimental results?

To ensure consistency:

  • Acclimatize animals: Allow animals to adapt to metabolic cages for several days before the experiment to reduce stress-induced physiological changes.[7]

  • Fasting: Fast animals for approximately 18 hours before the experiment, with free access to water, to ensure a consistent baseline.[1]

  • Uniform hydration: Administer a saline load (e.g., 15 ml/kg) to all animals before dosing to establish a uniform water and salt balance.[5]

  • Accurate Dosing: Use precise administration techniques, such as oral gavage, to ensure the full dose is delivered.[7]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected diuretic response.

  • Possible Cause: Dehydration or diuretic resistance. Prolonged fluid and electrolyte loss can lead to the body's compensatory mechanisms reducing the diuretic effect.[6]

  • Troubleshooting Steps:

    • Ensure Adequate Hydration: Confirm that a consistent saline load was administered to all animals before the experiment.

    • Evaluate Dose-Response: You may need to adjust the dose of this compound. A higher dose may be required to elicit a significant diuretic effect.

    • Check for Compound Stability: Ensure your this compound stock solution is properly prepared and has not precipitated or degraded.[7]

Problem 2: High variability in electrolyte excretion data.

  • Possible Cause: Inconsistent diet or baseline electrolyte imbalances.

  • Troubleshooting Steps:

    • Standardize Diet: Ensure all animals are on a standardized diet, particularly regarding sodium and potassium intake, for a period before and during the study.[7]

    • Baseline Measurements: Collect baseline urine or blood samples to establish individual electrolyte levels before the experiment. This allows results to be normalized.[6]

Problem 3: Animals show signs of distress (e.g., lethargy, muscle tremors).

  • Possible Cause: Severe dehydration or electrolyte imbalance (e.g., hypokalemia).[6]

  • Troubleshooting Steps:

    • Temporarily suspend dosing: If signs of distress are observed, stop the administration of this compound.

    • Provide Fluid and Electrolyte Replacement: Administer a balanced electrolyte solution, such as Lactated Ringer's solution, to replace fluid and electrolyte loss.[6]

    • Re-evaluate Experimental Design: Consider reducing the dose of this compound or the duration of the experiment. Implement a proactive fluid and electrolyte replacement plan concurrently with this compound treatment.[6]

Data Presentation

Table 1: Example Animal Characteristics and Dosing Information

ParameterControl GroupPositive Control (Hydrochlorothiazide)Test Group (this compound)
Number of Animals666
Mean Body Weight (g)220 ± 10225 ± 12222 ± 11
Saline Load (ml/kg)151515
Dose (mg/kg)N/A10Specify Dose
Route of AdministrationOral GavageOral GavageOral Gavage

Table 2: Example Urine Volume and Electrolyte Excretion Data

ParameterControl GroupPositive Control (Hydrochlorothiazide)Test Group (this compound)
Total Urine Volume (ml)1.5 ± 0.34.2 ± 0.6Enter Data
Urine Na+ (mmol/L)85 ± 10150 ± 15Enter Data
Urine K+ (mmol/L)30 ± 545 ± 7Enter Data
Urine Cl- (mmol/L)110 ± 12180 ± 20Enter Data

Experimental Protocols

Protocol for Assessing Diuretic Activity of this compound in Rats

  • Animal Acclimatization and Preparation:

    • Acclimatize adult male Wistar rats (200-250g) to individual metabolic cages for at least 24 hours before the experiment.[2]

    • Fast the animals for 18 hours with free access to water.[1]

  • Dosing:

    • Administer an oral saline load of 15 ml/kg to each rat.[2]

    • Divide the animals into three groups:

      • Control Group: Receives the vehicle (e.g., normal saline).

      • Positive Control Group: Receives a standard thiazide diuretic like Hydrochlorothiazide (e.g., 10 mg/kg).

      • Test Group(s): Receives this compound at various doses.

    • Administer the respective substances via oral gavage.

  • Urine Collection:

    • Place the animals back into the metabolic cages immediately after dosing.

    • Collect urine for a period of 5 to 24 hours.[1]

    • Record the total volume of urine collected for each animal at the end of the collection period.[2]

  • Biochemical Analysis:

    • Centrifuge the collected urine samples to remove any particulate matter.[2]

    • Analyze the supernatant for the concentration of sodium (Na+), potassium (K+), and chloride (Cl-) using an auto-analyzer or flame photometry.[2][8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_collection Collection & Analysis acclimatization Animal Acclimatization (24h in metabolic cages) fasting Fasting (18h, water ad libitum) acclimatization->fasting saline_load Oral Saline Load (15 ml/kg) fasting->saline_load dosing Oral Administration (Control, Standard, this compound) saline_load->dosing collection Urine Collection (5-24h in metabolic cages) dosing->collection analysis Biochemical Analysis (Volume, Na+, K+, Cl-) collection->analysis

Experimental workflow for this compound diuretic activity assay.

thiazide_moa cluster_tubule Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen (Urine) ncc Na+/Cl- Cotransporter (NCC) NCC na_cl_reabsorption Na+ and Cl- Reabsorption into Blood ncc->na_cl_reabsorption Leads to urine_output Increased Na+, Cl-, and Water in Urine (Diuresis) ncc:port->urine_output This compound This compound This compound->ncc:port Inhibits

Mechanism of action of this compound on the Na+/Cl- cotransporter.

References

Technical Support Center: Minimizing Variability in Butizide Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to minimize variability in animal experiments involving Butizide. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common issues encountered during in vivo studies with this thiazide diuretic.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as thiabutazide) is a thiazide diuretic.[1] Its primary mechanism of action involves the inhibition of the sodium-chloride symporter in the distal convoluted tubule of the kidney. This leads to increased excretion of sodium, chloride, and water, resulting in diuresis.

Q2: What are the common applications of this compound in preclinical research?

This compound is primarily used in preclinical research to investigate its effects on hypertension and edema.[1] It can be used to study the efficacy of new anti-hypertensive agents or to explore the physiological roles of the sodium-chloride symporter.

Q3: What pharmacokinetic parameters of this compound should I be aware of?

General pharmacokinetic parameters for this compound are summarized below. Note that these may vary between animal species.

ParameterValue
Bioavailability85%
Time to Peak Plasma Concentration2.5 hours
Plasma Protein Binding60-80%
Elimination Half-life~4 hours
Excretion30% unchanged in urine
Data sourced from Wikipedia[1]

Q4: Are there known drug interactions that can affect this compound's efficacy?

Yes, several drug interactions can influence the effects of this compound. Co-administration with NSAIDs may reduce its diuretic effect. Its hypotensive effects can be potentiated by other antihypertensive drugs, barbiturates, and tricyclic antidepressants. This compound can also alter blood glucose levels, affecting the efficacy of antidiabetic drugs, and can increase the risk of lithium toxicity.[1]

Troubleshooting Guide

Problem 1: High variability in diuretic response between individual animals in the same group.

  • Possible Cause: Genetic variability within the animal strain.

    • Solution: Ensure that all animals are from the same highly inbred strain. If using an outbred stock, be aware that a higher degree of individual variation is expected. Consider using a larger number of animals per group to increase statistical power.

  • Possible Cause: Differences in baseline hydration status.

    • Solution: Acclimatize animals to standardized housing conditions with ad libitum access to water for at least 48 hours before the experiment. Ensure all animals are well-hydrated prior to this compound administration.

  • Possible Cause: Variations in food consumption and electrolyte intake.

    • Solution: Provide a standardized diet to all animals during the acclimatization and experimental periods. Diets with high sodium content may enhance the diuretic effect, while low-sodium diets may blunt the response.

  • Possible Cause: Stress during handling and dosing.

    • Solution: Handle animals gently and consistently. Acclimatize them to the experimental procedures, such as gavage or injection, to minimize stress-induced physiological changes that can affect renal function.

Problem 2: Weaker than expected diuretic effect in the experimental group.

  • Possible Cause: Incorrect dosage or route of administration.

    • Solution: The optimal dose of this compound can vary between species. Conduct a pilot dose-response study to determine the effective dose for your specific animal model and experimental goals. Oral administration may lead to variable absorption; consider intravenous or intraperitoneal routes for more consistent exposure, though this may alter the pharmacokinetic profile.

  • Possible Cause: Acclimatization to metabolic cages.

    • Solution: If using metabolic cages to collect urine, ensure animals are acclimatized to the cages for a sufficient period before the experiment to reduce stress and ensure normal physiological function.

  • Possible Cause: Co-administration of confounding substances.

    • Solution: Review all administered substances, including vehicle solutions, for any potential interaction with this compound. As mentioned, NSAIDs can reduce the diuretic effect.[1]

Experimental Protocols

1. Assessment of Diuretic Activity in Rats

  • Animals: Male or female Sprague-Dawley or Wistar rats (200-250g).

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with free access to standard chow and water.

  • Acclimatization: Acclimatize animals to metabolic cages for at least 48 hours before the experiment.

  • Procedure:

    • Fast animals overnight (12-18 hours) with free access to water.

    • Administer a saline load (e.g., 25 mL/kg, 0.9% NaCl, oral gavage) to ensure adequate hydration and a baseline urine flow.

    • Divide animals into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like hydrochlorothiazide).

    • Administer this compound or vehicle orally or intraperitoneally.

    • Place animals back into metabolic cages and collect urine at regular intervals (e.g., 2, 4, 6, 8, and 24 hours).

    • Measure the total urine volume for each animal at each time point.

    • Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes.

2. Pharmacokinetic Study of this compound in Rats

  • Animals and Housing: As described above.

  • Procedure:

    • Administer a single dose of this compound via the desired route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a cannulated vessel or sparse sampling from the tail vein.

    • Process blood samples to obtain plasma and store at -80°C until analysis.

    • Analyze plasma samples for this compound concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase animal_selection Animal Selection (Species, Strain, Sex, Age) acclimatization Acclimatization (Housing, Diet, Handling) animal_selection->acclimatization baseline Baseline Measurements (Weight, Hydration Status) acclimatization->baseline grouping Randomization into Groups (Vehicle, this compound, Positive Control) baseline->grouping dosing This compound Administration (Dose, Route, Vehicle) grouping->dosing data_collection Data Collection (Urine Volume, Blood Samples) dosing->data_collection sample_analysis Sample Analysis (Electrolytes, Drug Concentration) data_collection->sample_analysis stat_analysis Statistical Analysis sample_analysis->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

Caption: Workflow for a typical this compound animal experiment.

variability_factors cluster_animal Animal-Related Factors cluster_env Environmental Factors cluster_protocol Protocol-Related Factors variability Experimental Variability genetics Genetics (Strain, Stock) variability->genetics physiology Physiology (Age, Sex, Health Status) variability->physiology behavior Behavior (Stress, Circadian Rhythms) variability->behavior housing Housing (Temperature, Light Cycle) variability->housing diet Diet (Composition, Electrolytes) variability->diet hydration Hydration Status variability->hydration dosing_proc Dosing Procedure (Route, Volume, Timing) variability->dosing_proc drug_prep Drug Preparation (Vehicle, Concentration) variability->drug_prep measurements Measurement Techniques variability->measurements

References

Validation & Comparative

Validating Butizide's In Vivo Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Butizide's in vivo mechanism of action against other thiazide-type diuretics. This compound, a member of the thiazide class of diuretics, exerts its effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron.[1] This inhibition leads to increased urinary excretion of sodium and water, which is the basis for its therapeutic use in conditions such as hypertension and edema.[2] While direct in vivo comparative studies on this compound are limited, this guide synthesizes established knowledge of thiazide diuretic pharmacology and available in vivo data for prominent analogues like hydrochlorothiazide (HCTZ) to provide a robust framework for understanding and validating this compound's action.

Comparative In Vivo Performance

The primary in vivo effect of this compound, like other thiazide diuretics, is an increase in diuresis and natriuresis. This is a direct consequence of its inhibitory action on the NCC transporter in the renal tubules. The following table summarizes the expected in vivo effects of this compound in comparison to the well-characterized thiazide diuretic, hydrochlorothiazide (HCTZ).

ParameterThis compound (Expected)Hydrochlorothiazide (HCTZ)Rationale/Supporting Data
Diuresis (Urine Volume) IncreasedIncreasedInhibition of NCC leads to reduced sodium reabsorption, causing osmotic water retention in the tubules and increased urine output. In vivo studies in rats have demonstrated that HCTZ significantly increases urine volume compared to control groups.
Natriuresis (Urinary Na+ Excretion) IncreasedIncreasedAs the primary target of thiazides, inhibition of NCC directly blocks Na+ reabsorption in the DCT, leading to a significant increase in urinary sodium excretion.[3] In vivo microperfusion studies in rats have confirmed that chlorothiazide, a close analog, inhibits sodium absorption in the distal tubule.[4]
Kaliuresis (Urinary K+ Excretion) IncreasedIncreasedThe increased delivery of sodium to the collecting duct, a downstream segment of the nephron, enhances the activity of the epithelial sodium channel (ENaC) and the renal outer medullary potassium channel (ROMK), leading to potassium secretion. This is a well-documented class effect of thiazide diuretics.[5]
Urinary Cl- Excretion IncreasedIncreasedNCC is a cotransporter, meaning it moves both sodium and chloride ions. Therefore, its inhibition by thiazides results in increased excretion of both electrolytes.[4]
Blood Pressure Reduction DecreasedDecreasedThe initial reduction in blood pressure is due to the diuretic effect, which reduces plasma volume.[6] Long-term, thiazides are thought to lower blood pressure through a reduction in peripheral vascular resistance.[7]

Experimental Protocols for In Vivo Validation

The following is a detailed methodology for a key in vivo experiment to validate the diuretic and natriuretic effects of this compound, based on established protocols for diuretic screening.[8]

Lipschitz Test for Diuretic Activity in Rats

Objective: To quantify the diuretic, natriuretic, and kaliuretic activity of this compound in a rat model.

Materials:

  • Male Wistar rats (150-200g)

  • Metabolic cages designed for the separation and collection of urine and feces

  • This compound

  • Hydrochlorothiazide (HCTZ) as a positive control

  • Vehicle (e.g., 0.9% saline with a suspending agent like 0.5% carboxymethyl cellulose)

  • Oral gavage needles

  • Flame photometer for electrolyte analysis

Procedure:

  • Animal Acclimatization and Fasting: House the rats in a controlled environment for at least one week to acclimatize. Eighteen hours prior to the experiment, withdraw food but allow free access to water to ensure uniform hydration.[9]

  • Grouping: Randomly divide the rats into three groups (n=6 per group):

    • Group 1 (Control): Receives the vehicle.

    • Group 2 (Positive Control): Receives HCTZ (e.g., 10 mg/kg).

    • Group 3 (Test): Receives this compound (dose to be determined based on expected potency).

  • Hydration: Administer 0.9% saline orally (e.g., 25 ml/kg body weight) to all animals to impose a uniform fluid load.[10]

  • Drug Administration: Immediately after hydration, administer the respective substances (vehicle, HCTZ, or this compound) to each group via oral gavage.

  • Urine Collection: Place each rat in an individual metabolic cage. Collect urine at specified time intervals, typically over 5 to 24 hours.[9]

  • Data Collection and Analysis:

    • Measure the total volume of urine for each rat.

    • Analyze the urine samples for sodium (Na+) and potassium (K+) concentrations using a flame photometer.

    • Calculate the total excretion of Na+ and K+.

    • Compare the mean urine output and electrolyte excretion of the this compound-treated group with the control and HCTZ-treated groups using appropriate statistical tests (e.g., ANOVA).

Visualizing the Mechanism and Workflow

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Butizide_Signaling_Pathway cluster_dct Distal Convoluted Tubule Cell cluster_lumen Tubular Lumen This compound This compound NCC Na+/Cl- Cotransporter (NCC) This compound->NCC Inhibits Intracellular Na+\n(decreased reabsorption) Intracellular Na+ (decreased reabsorption) NCC->Intracellular Na+\n(decreased reabsorption) Blocks transport Na_K_ATPase Na+/K+ ATPase Blood Blood Na_K_ATPase->Blood 3 Na+ out ROMK ROMK K+ Channel ROMK->Tubular Lumen K+ Secretion Blood->Na_K_ATPase 2 K+ in Tubular Lumen->NCC Na+, Cl- Increased Na+, Cl- Increased Na+, Cl- (Natriuresis) Increased H2O Increased H2O (Diuresis) Increased K+ Increased K+ (Kaliuresis)

Caption: this compound's mechanism of action in the distal convoluted tubule.

In_Vivo_Validation_Workflow start Start: Animal Acclimatization & Fasting grouping Random Grouping (Control, HCTZ, this compound) start->grouping hydration Oral Saline Hydration grouping->hydration administration Drug Administration (Oral Gavage) hydration->administration collection Urine Collection via Metabolic Cages administration->collection analysis Urine Analysis: - Volume Measurement - Na+ & K+ Concentration collection->analysis comparison Statistical Comparison of Groups analysis->comparison end End: Validation of Diuretic & Natriuretic Effects comparison->end

Caption: Experimental workflow for in vivo validation of this compound.

Mechanism_Comparison cluster_this compound This compound cluster_hctz Hydrochlorothiazide (HCTZ) B_NCC Inhibits NCC B_Diuresis Increased Diuresis B_NCC->B_Diuresis B_Natriuresis Increased Natriuresis B_NCC->B_Natriuresis H_NCC Inhibits NCC B_Kaliuresis Increased Kaliuresis B_Diuresis->B_Kaliuresis Indirectly leads to H_Diuresis Increased Diuresis H_NCC->H_Diuresis H_Natriuresis Increased Natriuresis H_NCC->H_Natriuresis H_Kaliuresis Increased Kaliuresis H_Diuresis->H_Kaliuresis Indirectly leads to

Caption: Logical comparison of this compound and HCTZ mechanisms.

References

A Comparative Guide to the Cross-Validation of Butizide Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods for Butizide

The choice of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the available instrumentation. Below is a summary of key performance parameters for HPLC, HPTLC, and UV spectrophotometry based on available literature for this compound and structurally similar compounds.

Parameter High-Performance Liquid Chromatography (HPLC) High-Performance Thin-Layer Chromatography (HPTLC) UV Spectrophotometry
Principle Separation based on differential partitioning of the analyte between a mobile phase and a stationary phase.Planar chromatographic technique where separation occurs on a high-performance layer.Measurement of the absorption of ultraviolet light by the analyte.
Selectivity High; capable of separating this compound from its impurities and degradation products.Good; can separate multiple components simultaneously.Low; susceptible to interference from other UV-absorbing compounds in the sample matrix.
Sensitivity High (ng/mL to pg/mL levels).Moderate (ng/spot).Low (µg/mL levels).
Linearity Range Wide linear range.Good linearity over a specific concentration range.Generally narrower linear range.
Precision High precision (RSD < 2%).Good precision.Moderate precision.
Accuracy High accuracy.Good accuracy.Moderate accuracy, can be affected by matrix effects.
Analysis Time Relatively longer per sample, but suitable for automation with autosamplers.Faster for multiple samples run simultaneously on the same plate.Very rapid per sample.
Cost Higher initial instrument cost and operational expenses.Lower instrument cost compared to HPLC.Lowest instrument cost.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing analytical methods. Below are generalized methodologies for the analysis of this compound and similar diuretics using HPLC, HPTLC, and UV spectrophotometry.

High-Performance Liquid Chromatography (HPLC)

A common HPLC method for the simultaneous determination of this compound involves a reversed-phase column.[2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or diode array detector.

  • Column: LiChrosorb RP-8 or a similar C8 or C18 column.[2]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M phosphate buffer, pH 4) in a ratio of approximately 45:55 (v/v).[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at the absorption maximum of this compound, which is around 271 nm.[2]

  • Sample Preparation: Tablets are powdered, and a portion equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, and filtered before injection.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput option for the analysis of pharmaceuticals.

  • Instrumentation: HPTLC system including a sample applicator, developing chamber, and a TLC scanner for densitometric analysis.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.[3][4][5]

  • Mobile Phase: A mixture of solvents such as ethyl acetate, methanol, and ammonia in a specific ratio (e.g., 10:0.5:0.5, v/v/v) can be used for similar compounds.[3]

  • Sample Application: A specific volume of the standard and sample solutions are applied as bands on the HPTLC plate.

  • Development: The plate is developed in a saturated chamber with the mobile phase up to a certain distance.

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned at a specific wavelength (e.g., 225 nm for similar thiazides).[3]

UV Spectrophotometry

This is a simpler and more cost-effective method, suitable for routine quality control where high selectivity is not required.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: A suitable solvent in which this compound is soluble and stable, such as methanol or a buffer solution.

  • Procedure:

    • A standard stock solution of this compound is prepared.

    • Serial dilutions are made to prepare calibration standards.

    • The absorbance of the standards and the sample solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

    • A calibration curve is plotted, and the concentration of this compound in the sample is determined.

Visualizing Method Validation and Selection

The following diagrams illustrate the typical workflow for analytical method validation and a decision-making process for selecting an appropriate analytical method for this compound.

Analytical_Method_Validation_Workflow Start Start: Define Analytical Method MethodDevelopment Method Development & Optimization Start->MethodDevelopment ValidationProtocol Establish Validation Protocol MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Documentation Documentation & Validation Report SystemSuitability->Documentation End Validated Method Documentation->End

Caption: General workflow for analytical method validation.

Method_Selection_Logic Start Define Analytical Need Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex UV_Spec UV Spectrophotometry Matrix->UV_Spec Simple Throughput High Throughput Needed? Sensitivity->Throughput Moderate HPLC HPLC Sensitivity->HPLC High Cost Cost Constraints? Throughput->Cost No HPTLC HPTLC Throughput->HPTLC Yes Cost->HPLC Low Cost->HPTLC Moderate Cost->UV_Spec High

Caption: Decision tree for selecting an analytical method for this compound.

References

A Preclinical Comparative Analysis of Butizide and Hydrochlorothiazide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of butizide and hydrochlorothiazide, two thiazide diuretics, based on available preclinical data. The focus is on their pharmacological properties, efficacy in animal models, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound and hydrochlorothiazide are both thiazide diuretics that exert their effects by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubules of the kidney, leading to increased excretion of sodium, chloride, and water. This natriuretic and diuretic effect is central to their antihypertensive action. While extensive preclinical data is available for hydrochlorothiazide, similar detailed studies on this compound are less prevalent in the public domain. However, clinical evidence suggests that this compound is a more potent antihypertensive agent than hydrochlorothiazide. This guide synthesizes the available information to provide a comparative overview.

Data Presentation: Pharmacological and Efficacy Parameters

Due to the limited availability of direct head-to-head preclinical studies, this section presents a summary of known preclinical data for hydrochlorothiazide and available comparative clinical data.

ParameterThis compoundHydrochlorothiazideSource
Mechanism of Action Inhibition of Na+/Cl- cotransporter in the distal convoluted tubuleInhibition of Na+/Cl- cotransporter in the distal convoluted tubule[1]
Animal Models Used Data not readily available in preclinical studiesRats (Spontaneously Hypertensive Rat, L-NAME-induced hypertensive), Dogs, Rabbits[2],[3],[4],[5]
Reported Preclinical Effects Data not readily available in preclinical studiesDiuresis, Natriuresis, Antihypertensive effect, Vasodilation,[2]
Clinical Potency (SBP Reduction of 10 mmHg) 1.4 mg (estimated dose)26.4 mg (estimated dose)[6]
Bioavailability (Human) 85%~65-75%[7]
Plasma Protein Binding (Human) 60-80%40-68%[7]
Elimination Half-life (Human) ~4 hours~6-15 hours[7]

Mechanism of Action and Signaling Pathway

Both this compound and hydrochlorothiazide share a common mechanism of action typical of thiazide diuretics. They primarily act on the distal convoluted tubule of the nephron in the kidney.

Signaling Pathway of Thiazide Diuretics

Thiazide_Mechanism Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Na+_cell Na+ NCC->Na+_cell Cl-_cell Cl- NCC->Cl-_cell Thiazide This compound / Hydrochlorothiazide Thiazide->NCC Inhibition Na_K_ATPase Na+/K+ ATPase K+_cell K+ Na_K_ATPase->K+_cell Na+_inter Na+ Na_K_ATPase->Na+_inter Na+_cell->Na_K_ATPase Cl-_cell->Cl-_inter Chloride Channel K+_inter K+ K+_inter->Na_K_ATPase

Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the diuretic and antihypertensive effects of this compound and hydrochlorothiazide in preclinical models.

Evaluation of Diuretic and Saluretic Activity in Rats

This protocol is designed to assess the diuretic, natriuretic, and saluretic effects of the test compounds.

Experimental Workflow:

Diuretic_Activity_Workflow cluster_prep Animal Preparation cluster_admin Drug Administration and Sample Collection cluster_analysis Data Analysis A1 Fasting of male Wistar rats (18h) with free access to water A2 Group allocation (n=6/group): 1. Vehicle (e.g., 0.9% Saline) 2. This compound (various doses) 3. Hydrochlorothiazide (various doses) 4. Positive Control (e.g., Furosemide) A1->A2 B1 Oral administration of test compounds or vehicle via gavage A2->B1 B2 Placement of rats in individual metabolic cages B1->B2 B3 Urine collection at specific time points (e.g., 0-5h and 5-24h) B2->B3 C1 Measure total urine volume B3->C1 C2 Analyze urine for electrolyte concentrations (Na+, K+, Cl-) using a flame photometer or ion-selective electrodes B3->C2 C3 Calculate diuretic activity, saluretic index, and natriuretic activity C1->C3 C2->C3

Caption: Workflow for evaluating diuretic and saluretic activity in rats.

Detailed Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle.

  • Acclimatization: Rats are acclimatized to metabolic cages for at least 24 hours before the experiment.

  • Fasting: Animals are fasted for 18 hours prior to the experiment but have free access to water.

  • Grouping: Rats are randomly divided into groups (n=6-8 per group):

    • Group I: Vehicle control (e.g., 0.9% saline or a suitable vehicle)

    • Group II-IV: this compound at different dose levels

    • Group V-VII: Hydrochlorothiazide at different dose levels

    • Group VIII: Positive control (e.g., Furosemide 10 mg/kg)

  • Drug Administration: The test compounds and vehicle are administered orally by gavage.

  • Urine Collection: Immediately after administration, rats are placed in individual metabolic cages. Urine is collected at predetermined intervals, typically over 5 and 24 hours.

  • Measurements:

    • Total urine volume is measured for each rat.

    • Urine samples are analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Calculations:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

    • Saluretic Index: (Total Na+ and Cl- excretion of test group) / (Total Na+ and Cl- excretion of control group)

    • Natriuretic Activity: (Total Na+ excretion of test group) / (Total Na+ excretion of control group)

Evaluation of Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol is designed to assess the blood pressure-lowering effects of the test compounds in a genetic model of hypertension.

Experimental Workflow:

Antihypertensive_Activity_Workflow cluster_prep Animal Preparation and Baseline Measurement cluster_treatment Chronic Treatment and Monitoring cluster_analysis Final Analysis A1 Acclimatization of male SHRs (12-14 weeks old) A2 Baseline systolic blood pressure (SBP) and heart rate (HR) measurement via tail-cuff method A1->A2 A3 Group allocation based on baseline SBP: 1. Vehicle Control 2. This compound (various doses) 3. Hydrochlorothiazide (various doses) A2->A3 B1 Daily oral administration of test compounds or vehicle for a specified period (e.g., 4 weeks) A3->B1 B2 Weekly monitoring of SBP and HR B1->B2 C1 Final SBP and HR measurement at the end of the treatment period B2->C1 C2 Calculation of the change in SBP from baseline C1->C2 C3 Statistical comparison between treatment and vehicle groups C2->C3

Caption: Workflow for evaluating antihypertensive activity in SHRs.

Detailed Methodology:

  • Animals: Male Spontaneously Hypertensive Rats (SHR) of 12-16 weeks of age are commonly used. Age-matched Wistar-Kyoto (WKY) rats can serve as normotensive controls.

  • Blood Pressure Measurement: Systolic blood pressure (SBP) and heart rate (HR) are measured using a non-invasive tail-cuff method.

  • Baseline Measurement: Baseline SBP and HR are recorded for all rats before the start of the treatment.

  • Grouping: Animals are randomized into treatment groups based on their baseline SBP to ensure a similar starting blood pressure across groups.

  • Drug Administration: this compound, hydrochlorothiazide, or vehicle is administered orally once daily for a predetermined period, typically 2 to 4 weeks.

  • Monitoring: SBP and HR are monitored weekly throughout the study.

  • Final Measurement: A final blood pressure measurement is taken at the end of the treatment period.

  • Data Analysis: The change in SBP from baseline is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatments with the vehicle control.

Conclusion

Both this compound and hydrochlorothiazide are effective thiazide diuretics with a well-established mechanism of action. While preclinical data for hydrochlorothiazide is abundant, there is a notable lack of published preclinical studies directly comparing it with this compound. The available clinical data strongly suggests that this compound is a more potent antihypertensive agent on a milligram-to-milligram basis. The experimental protocols outlined in this guide provide a robust framework for conducting direct preclinical comparisons of these and other diuretic and antihypertensive compounds. Further preclinical research on this compound would be valuable to fully characterize its pharmacological profile and directly compare its efficacy and safety with hydrochlorothiazide in animal models.

References

Comparative Efficacy of Butizide and Chlorthalidone in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers and drug development professionals.

This guide provides a comprehensive comparison of the efficacy of two thiazide-like diuretics, Butizide and Chlorthalidone, in the management of hypertension. While direct head-to-head clinical trial data is limited, this report synthesizes available evidence on their pharmacokinetics, pharmacodynamics, and clinical outcomes to offer a comparative perspective for research and development.

Mechanism of Action

Both this compound and Chlorthalidone exert their diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- symporter in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing extracellular fluid volume and plasma volume, which in turn lowers blood pressure.[1][2]

Chlorthalidone is noted to have a longer duration of action compared to many other thiazide-like diuretics, which may contribute to more consistent blood pressure control over a 24-hour period.[3] In addition to its primary mechanism, Chlorthalidone may also have vasodilatory effects, contributing to its antihypertensive properties.[1]

Below is a diagram illustrating the common signaling pathway for thiazide-like diuretics.

Mechanism of Action of Thiazide-like Diuretics cluster_DCT Distal Convoluted Tubule Cell cluster_effects Physiological Effects Lumen Lumen Na_Cl_Symporter Na+/Cl- Symporter Lumen->Na_Cl_Symporter Na+, Cl- Blood Blood Na_K_ATPase Na+/K+ ATPase Blood->Na_K_ATPase 2K+ Na_Cl_Symporter->Na_K_ATPase Na+ Increased_Excretion Increased Na+ and Cl- Excretion Na_Cl_Symporter->Increased_Excretion Leads to Na_K_ATPase->Blood 3Na+ Thiazide_Diuretics This compound / Chlorthalidone Thiazide_Diuretics->Na_Cl_Symporter Inhibition Diuresis Diuresis Increased_Excretion->Diuresis Reduced_Volume Reduced Plasma & ECF Volume Diuresis->Reduced_Volume Reduced_BP Reduced Blood Pressure Reduced_Volume->Reduced_BP

Caption: Mechanism of action for this compound and Chlorthalidone.

Quantitative Data Comparison

The following tables summarize the available pharmacokinetic and efficacy data for this compound and Chlorthalidone. It is important to note that the efficacy data for Chlorthalidone is more robust due to a larger number of clinical trials, many of which compare it to hydrochlorothiazide.

Table 1: Pharmacokinetic Properties
ParameterThis compoundChlorthalidone
Bioavailability 85%[4]~64%
Protein Binding 60-80%[4]~75%[5]
Metabolism Hepatic[4]Primarily excreted unchanged
Elimination Half-life ~4 hours[4]40-60 hours[3]
Excretion 30% unchanged in urine[4]Primarily renal
Table 2: Efficacy in Hypertension (Comparative data is limited for this compound)
ParameterThis compoundChlorthalidone
Typical Daily Dose 2.5-10 mg12.5-50 mg
Systolic BP Reduction Data from direct, large-scale trials are limited.In a meta-analysis, chlorthalidone at doses of 12.5 mg to 75 mg/day reduced average systolic blood pressure by 12.0 mmHg compared to placebo.[6]
Diastolic BP Reduction Data from direct, large-scale trials are limited.In the same meta-analysis, diastolic blood pressure was reduced by an average of 4 mmHg.[6]
Cardiovascular Outcomes Data from large outcome trials are not readily available.Multiple studies have shown that chlorthalidone-based regimens are effective in reducing cardiovascular events.[3][7] One retrospective study suggested that chlorthalidone may be superior to hydrochlorothiazide in reducing cardiovascular events.[7]

Experimental Protocols

Detailed experimental protocols for direct comparative studies of this compound and Chlorthalidone are not widely published. However, a general methodology for a randomized, double-blind, placebo-controlled trial to assess the efficacy of these diuretics in hypertension can be outlined based on protocols from similar studies.[8][9]

General Experimental Workflow for a Comparative Antihypertensive Trial

General Workflow for a Comparative Antihypertensive Clinical Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (If on prior antihypertensives) Screening->Washout Baseline Baseline Measurements (BP, Lab tests) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Chlorthalidone) Randomization->GroupB Placebo Placebo Group Randomization->Placebo FollowUp Follow-up Visits (e.g., Weeks 4, 8, 12) GroupA->FollowUp GroupB->FollowUp Placebo->FollowUp DataCollection Data Collection (BP, Adverse Events, Labs) FollowUp->DataCollection Analysis Statistical Analysis DataCollection->Analysis

Caption: A generalized experimental workflow for clinical trials.

1. Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population:

  • Inclusion Criteria: Adults (e.g., 18-75 years old) with a diagnosis of primary hypertension (e.g., systolic blood pressure 140-179 mmHg and/or diastolic blood pressure 90-109 mmHg).[8]
  • Exclusion Criteria: Secondary hypertension, severe renal impairment, history of hypersensitivity to thiazide diuretics, recent cardiovascular events, and pregnancy.

3. Interventions:

  • Group 1: this compound (e.g., 5 mg once daily).
  • Group 2: Chlorthalidone (e.g., 25 mg once daily).
  • Group 3: Placebo.

4. Study Procedures:

  • Screening and Washout: After initial screening and obtaining informed consent, eligible patients currently on antihypertensive medication would undergo a washout period (e.g., 2-4 weeks).
  • Baseline Visit: Baseline measurements including seated office blood pressure, 24-hour ambulatory blood pressure monitoring (ABPM), and laboratory tests (serum electrolytes, creatinine, glucose, uric acid) are recorded.
  • Randomization and Treatment: Patients are randomly assigned to one of the three treatment groups.
  • Follow-up Visits: Patients are followed for a predefined period (e.g., 12 weeks) with visits at regular intervals (e.g., weeks 4, 8, and 12). At each visit, blood pressure is measured, and information on adverse events is collected. Laboratory monitoring is also performed.[8]

5. Endpoints:

  • Primary Efficacy Endpoint: The change from baseline in mean 24-hour systolic and diastolic blood pressure at the end of the treatment period.[8]
  • Secondary Efficacy Endpoints: Change from baseline in office blood pressure, proportion of patients achieving blood pressure control, and changes in diuretic and natriuretic effects.
  • Safety Endpoints: Incidence of adverse events, particularly hypokalemia, hyponatremia, hyperuricemia, and changes in renal function.[10]

Conclusion for the Research Professional

While both this compound and Chlorthalidone are thiazide-like diuretics that effectively lower blood pressure by promoting natriuresis, there are notable differences in their pharmacokinetic profiles. Chlorthalidone's significantly longer half-life suggests a more sustained blood pressure-lowering effect over 24 hours.[3] The clinical evidence for Chlorthalidone's efficacy in reducing cardiovascular events is extensive, making it a well-established agent in hypertension management.[3][7]

For this compound, while it demonstrates good bioavailability and a similar primary mechanism of action, there is a clear need for more robust, large-scale clinical trials to establish its long-term efficacy on cardiovascular outcomes and to provide a direct comparison with other diuretics like Chlorthalidone. The shorter half-life of this compound may necessitate different dosing strategies to achieve consistent 24-hour blood pressure control.

Future research should focus on direct, head-to-head comparative efficacy trials of this compound and Chlorthalidone, with a particular emphasis on 24-hour ambulatory blood pressure monitoring and long-term cardiovascular outcomes. Such studies would provide the definitive data needed to fully assess the comparative therapeutic value of these two agents.

References

A Head-to-Head Comparison of the Diuretic Effects of Butizide and Furosemide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of diuretic therapeutics, butizide, a thiazide diuretic, and furosemide, a potent loop diuretic, are both utilized for their capacity to promote the excretion of water and electrolytes. While both drugs achieve diuresis, their distinct mechanisms of action, sites of action within the nephron, and resultant diuretic profiles warrant a detailed comparison for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their diuretic effects, supported by available experimental data and detailed methodologies.

Mechanism of Action and Pharmacokinetics

This compound, a member of the thiazide class of diuretics, exerts its effect by inhibiting the sodium-chloride cotransporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to a decrease in sodium reabsorption, and consequently, an increase in water excretion.[1] Pharmacokinetically, this compound is reported to be quickly absorbed from the gut with a bioavailability of 85% and has an elimination half-life of approximately four hours.[2]

Furosemide, a loop diuretic, acts on the thick ascending limb of the loop of Henle by blocking the sodium-potassium-chloride cotransporter (NKCC2).[3][4] This action is more potent than that of thiazide diuretics, as this segment of the nephron is responsible for reabsorbing a larger fraction of filtered sodium.[4] Furosemide's bioavailability is more variable than that of this compound.[3] Its half-life is approximately 2 hours, with the therapeutic effect lasting for 6 to 8 hours.[3]

Comparative Diuretic Effects: Quantitative Data

The following table summarizes available quantitative data on the diuretic effects of furosemide. Unfortunately, specific quantitative data for this compound from comparable human clinical trials is not available in the public domain.

ParameterFurosemide (40 mg oral dose)This compound
Urine Volume ~3-4 liters over 3-4 hours (IV dose)[6]Data not available
Sodium Excretion (Natriuresis) 259 mmol over 24 hours[7]Data not available
Potassium Excretion (Kaliuresis) 121 mmol over 24 hours[7]Data not available

Experimental Protocols

The evaluation of diuretic agents in a clinical setting typically follows a standardized protocol to ensure the accuracy and comparability of the results.

General Methodology for Diuretic Evaluation in Healthy Volunteers:

A common study design is a randomized, controlled, crossover trial.[6][7] Key elements of the protocol include:

  • Subject Selection: Healthy adult volunteers are recruited, often with specific inclusion and exclusion criteria such as age, BMI, and normal renal function.[8]

  • Standardization: Subjects adhere to a standardized diet and fluid intake for a period before and during the study to establish a baseline.[9]

  • Drug Administration: A single oral dose of the diuretic or placebo is administered.

  • Urine Collection: Urine is collected at specified intervals over a 24-hour period.[7]

  • Analysis: Urine volume is measured, and urine samples are analyzed for electrolyte concentrations (sodium, potassium, chloride) to determine the total excretion of each.

  • Blood Sampling: Blood samples may be drawn at various time points to analyze plasma drug concentrations and electrolyte levels.

Signaling Pathways and Experimental Workflows

The mechanisms of action of this compound and furosemide involve the direct inhibition of ion transporters in the renal tubules.

Diuretic_Action cluster_nephron Nephron cluster_drugs Diuretics PCT Proximal Convoluted Tubule TAL Thick Ascending Limb of Loop of Henle DCT Distal Convoluted Tubule Na_reabsorption Sodium Reabsorption TAL->Na_reabsorption ↓ Na+ Reabsorption CD Collecting Duct DCT->Na_reabsorption ↓ Na+ Reabsorption Furosemide Furosemide Furosemide->TAL Inhibits NKCC2 This compound This compound This compound->DCT Inhibits NCC Diuresis Increased Urine Output (Diuresis) Na_reabsorption->Diuresis Leads to

Caption: Mechanisms of action of Furosemide and this compound in the nephron.

The following diagram illustrates a typical workflow for a clinical trial evaluating the diuretic effect of a drug.

Diuretic_Trial_Workflow start Start: Recruit Healthy Volunteers screening Screening & Baseline Measurements start->screening randomization Randomization screening->randomization drug_admin Drug Administration (e.g., this compound or Furosemide) randomization->drug_admin Group A placebo_admin Placebo Administration randomization->placebo_admin Group B urine_collection Timed Urine Collection (e.g., 0-24h) drug_admin->urine_collection placebo_admin->urine_collection analysis Urine Volume & Electrolyte Analysis urine_collection->analysis crossover Washout Period & Crossover analysis->crossover crossover->randomization Switch Groups end End: Data Analysis & Comparison crossover->end After all periods

Caption: Workflow of a crossover clinical trial for diuretic evaluation.

Conclusion

Furosemide, a loop diuretic, is pharmacologically more potent than this compound, a thiazide diuretic, due to its site and mechanism of action in the nephron. While quantitative data for a direct comparison of their diuretic effects are lacking, the available evidence suggests that furosemide induces a greater and more rapid diuresis and natriuresis. The choice between these diuretics in a clinical or research setting would depend on the desired magnitude and duration of the diuretic effect. Further head-to-head clinical trials are necessary to provide a definitive quantitative comparison of the diuretic profiles of this compound and furosemide.

References

Benchmarking Butizide Against Novel Diuretic Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the diuretic efficacy and mechanisms of action of the thiazide diuretic Butizide in comparison to emerging novel diuretic agents, supported by preclinical experimental data.

This guide provides a comprehensive comparison of the traditional thiazide diuretic, this compound, with several classes of novel diuretic compounds that have shown promise in preclinical and clinical development. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of mechanisms of action, comparative efficacy data from preclinical studies, and the experimental protocols used to generate this data.

Introduction to Diuretic Classes

Diuretics are a cornerstone in the management of fluid overload and hypertension. Their primary function is to increase urine output (diuresis) and sodium excretion (natriuresis). For decades, thiazide diuretics have been a first-line treatment option. However, the quest for diuretics with improved efficacy and safety profiles has led to the development of novel compounds with distinct mechanisms of action.

This compound , a member of the thiazide class of diuretics, exerts its effect by inhibiting the sodium-chloride (Na+/Cl-) cotransporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to decreased reabsorption of sodium and chloride ions, resulting in increased water excretion.[1] While effective, long-term use of thiazide diuretics can be associated with side effects such as electrolyte imbalances.

Novel diuretic compounds represent a diverse group of agents targeting different segments and transport mechanisms within the nephron. These include:

  • Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors: Initially developed as anti-diabetic agents, these compounds block glucose reabsorption in the proximal tubule, leading to osmotic diuresis.

  • Urea Transporter (UT) Inhibitors: These agents represent a new class of diuretics that target urea transporters, leading to a salt-sparing diuretic effect.[2][3] By inhibiting urea recycling in the kidney, they promote water excretion without significantly affecting electrolyte balance.[2][3]

  • Renal Outer Medullary Potassium Channel (ROMK) Inhibitors: These compounds induce a robust natriuretic diuresis by indirectly inhibiting the Na+-K+-2Cl− cotransporter (NKCC2).[4][5] A potential advantage is their potassium-sparing effect.[4][5]

  • WNK-SPAK/OSR1 Signaling Pathway Inhibitors: This pathway regulates the activity of the Na+/Cl- cotransporter (NCC).[6][7] Inhibitors of this pathway are being explored as a novel approach to induce diuresis and lower blood pressure.[6][7]

Comparative Efficacy: Preclinical Data

To provide a quantitative comparison, this guide utilizes preclinical data from studies in rat models. Due to the limited availability of direct comparative studies involving this compound, hydrochlorothiazide (HCTZ), a structurally and functionally similar thiazide diuretic, is used as a benchmark for comparison against novel diuretic agents.

Table 1: Comparison of Diuretic and Natriuretic Effects in Rats

Compound ClassCompoundDoseUrine Output (mL/24h)Sodium (Na+) Excretion (mEq/24h)Potassium (K+) Excretion (mEq/24h)Citation(s)
Thiazide Diuretic Hydrochlorothiazide10 mg/kg, p.o.11.8 ± 0.71.8 ± 0.10.9 ± 0.05
SGLT2 Inhibitor Ipragliflozin5 mg/kg, p.o.Increased vs. VehicleIncreased vs. VehicleNo significant change[8][9]
Urea Transporter Inhibitor Compound 25a100 mg/kg, p.o.~3 times vehicleNo significant changeNo significant change[3]
ROMK Inhibitor Compound A30 mg/kg, p.o.Significantly IncreasedSignificantly IncreasedNo significant change[4][5]

Note: Data for SGLT2 and ROMK inhibitors are presented qualitatively as the studies did not provide specific 24-hour excretion values in the same format as the HCTZ study. However, they demonstrated a significant increase in urine output and natriuresis compared to their respective vehicle controls.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to assess diuretic efficacy.

Lipschitz Test for Diuretic Activity in Rats

This standard method is used to screen for diuretic activity by measuring urine and electrolyte excretion.[10]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Housing: Animals are housed in metabolic cages designed to separate urine and feces.[11]

  • Acclimatization: Animals are acclimatized to the metabolic cages for a period before the experiment to minimize stress-induced variations.

  • Hydration: Prior to drug administration, animals are fasted overnight with free access to water. A saline load (e.g., 0.9% NaCl at 5 mL/100 g body weight) is administered orally to ensure adequate hydration and a baseline urine flow.[10]

  • Drug Administration:

    • Control Group: Receives the vehicle (e.g., normal saline).[11]

    • Standard Group: Receives a standard diuretic, such as hydrochlorothiazide (10 mg/kg, p.o.).[11]

    • Test Groups: Receive the novel diuretic compounds at various doses.

  • Urine Collection: Urine is collected at specified time intervals, typically over 5 and 24 hours.[10]

  • Analysis:

    • Urine Volume: The total volume of urine for each animal is measured.

    • Electrolyte Concentration: The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine are determined using methods like flame photometry.

    • Diuretic Index: Calculated as the ratio of the urine output of the test group to the urine output of the control group. A value ≥ 1 indicates a positive diuretic effect, while a value > 2 suggests a potent effect.

    • Saluretic Index: The sum of Na+ and Cl- excretion.

    • Natriuretic Index: The ratio of Na+ to K+ excretion (Na+/K+). A higher ratio indicates a more favorable natriuretic effect with less potassium loss.

Signaling Pathways and Experimental Workflows

Visual representations of the mechanisms of action and experimental processes provide a clearer understanding of the concepts discussed.

Caption: Mechanisms of Action for this compound and Novel Diuretic Compounds.

Lipschitz_Test_Workflow start Start acclimatization Acclimatize Rats to Metabolic Cages start->acclimatization fasting Overnight Fasting (Water ad libitum) acclimatization->fasting hydration Oral Saline Load fasting->hydration grouping Divide into Groups (Control, Standard, Test) hydration->grouping admin Administer Vehicle, This compound/HCTZ, or Novel Compound grouping->admin collection Collect Urine (5h and 24h) admin->collection analysis Analyze Urine: - Volume - Na+, K+, Cl- Concentration collection->analysis calculation Calculate: - Diuretic Index - Saluretic Index - Natriuretic Index analysis->calculation end End calculation->end

Caption: Experimental Workflow for the In Vivo Lipschitz Test.

Conclusion

This guide provides a comparative overview of this compound and several classes of novel diuretic compounds. While direct preclinical comparisons with this compound are limited, data from the closely related thiazide diuretic, hydrochlorothiazide, serves as a valuable benchmark. The novel diuretic agents discussed exhibit diverse mechanisms of action, with some, such as urea transporter and ROMK inhibitors, showing promise for a more targeted and potentially safer diuretic effect, particularly concerning electrolyte balance. The provided experimental protocols offer a foundation for designing and interpreting future comparative studies in the field of diuretic drug development. Further head-to-head preclinical and clinical trials are warranted to fully elucidate the comparative efficacy and safety profiles of this compound versus these emerging diuretic therapies.

References

Comparative Analysis of Butizide and Other Thiazide Diuretics for Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antihypertensive effects of butizide and other widely used thiazide and thiazide-like diuretics, including hydrochlorothiazide (HCTZ), chlorthalidone, and indapamide. While direct data on the reproducibility of this compound's antihypertensive effects are limited in publicly available literature, this document aims to offer a valuable comparison based on existing clinical and pharmacological data for related compounds.

Executive Summary

Thiazide diuretics are a cornerstone in the management of hypertension.[1][2] this compound, a member of this class, is used in combination therapy for hypertension.[3] However, extensive clinical trial data, particularly concerning its efficacy as a monotherapy and the reproducibility of its effects, are not as readily available as for other drugs in this category. In contrast, hydrochlorothiazide, chlorthalidone, and indapamide have been subjects of numerous head-to-head comparisons and meta-analyses, providing a robust dataset for evaluating their antihypertensive performance. This guide synthesizes the available information to facilitate a comparative understanding.

Pharmacokinetic and Mechanistic Overview

This compound is a thiazide diuretic that is rapidly absorbed from the gut, with a bioavailability of 85%.[3] It reaches peak plasma concentrations approximately 2.5 hours after administration and has an elimination half-life of about four hours.[3] Plasma protein binding for this compound is reported to be between 60% and 80%.[3]

Like other thiazide diuretics, this compound's primary mechanism of action is the inhibition of the sodium-chloride (Na+/Cl-) cotransporter (NCC), encoded by the SLC12A3 gene, in the distal convoluted tubule of the kidney.[4][5][6] This inhibition leads to increased excretion of sodium and water, which contributes to a reduction in blood pressure.[5][6] The long-term antihypertensive effect is also thought to involve vasodilation.[5]

Comparative Antihypertensive Efficacy

Extensive research has been conducted to compare the antihypertensive efficacy of HCTZ, chlorthalidone, and indapamide. Meta-analyses of head-to-head trials have consistently shown that indapamide and chlorthalidone are more potent in lowering systolic blood pressure than HCTZ at commonly prescribed doses.[7][8][9]

One meta-analysis found that indapamide and chlorthalidone lowered systolic blood pressure more than HCTZ by -5.1 mmHg and -3.6 mmHg, respectively.[7][9] Another study suggested that indapamide and chlorthalidone lowered systolic blood pressure by 54% and 38% more than HCTZ, respectively.[9]

Table 1: Comparison of Antihypertensive Efficacy

DiureticDaily Dose Range (mg)Mean Systolic BP Reduction (vs. Placebo)Mean Diastolic BP Reduction (vs. Placebo)Relative Potency
This compound Data not availableData not availableData not availableData not available
Hydrochlorothiazide (HCTZ) 12.5 - 506 - 11 mmHg[10][11]3 - 5 mmHg[10][11]Baseline
Chlorthalidone 12.5 - 50~12 mmHg[11]~4 mmHg[11]More potent than HCTZ[7][9]
Indapamide 1.25 - 5~9 mmHg[11]~4 mmHg[11]More potent than HCTZ[7][9]

Metabolic Effects and Side Effect Profile

A critical aspect of antihypertensive therapy is the side effect profile of the prescribed medications. Thiazide diuretics are known to cause metabolic disturbances, including changes in serum potassium, sodium, and uric acid levels.

Comparisons between HCTZ, chlorthalidone, and indapamide have revealed some differences in their metabolic effects. While some studies suggest no detectable differences in metabolic adverse effects between HCTZ and indapamide,[7][9] others indicate a higher incidence of hypokalemia with chlorthalidone compared to HCTZ.[12] One study reported a significantly higher incidence of hypokalemia with HCTZ compared to indapamide (63% vs. 9%).[13]

Table 2: Comparative Metabolic Effects

DiureticEffect on Serum PotassiumEffect on Serum SodiumEffect on Serum Uric Acid
This compound Lowers potassium levels[3]Data not availableData not available
Hydrochlorothiazide (HCTZ) Can cause hypokalemiaCan cause hyponatremiaCan cause hyperuricemia
Chlorthalidone Higher incidence of hypokalemia vs. HCTZ[12]Can cause hyponatremiaCan cause hyperuricemia
Indapamide Lower risk of hypokalemia vs. HCTZ[13]Can cause hyponatremiaCan cause hyperuricemia

Experimental Protocols

  • Participant Selection: Recruitment of individuals with a confirmed diagnosis of primary hypertension, often within a specific age range and with defined baseline blood pressure readings.

  • Washout Period: A period where participants discontinue their existing antihypertensive medications to establish a baseline blood pressure.

  • Randomization: Participants are randomly assigned to receive either the investigational drug (e.g., this compound) or a placebo/active comparator.

  • Treatment Phase: Administration of the assigned treatment at a fixed or titrated dose for a predetermined duration.

  • Blood Pressure Monitoring: Regular measurement of office blood pressure and often 24-hour ambulatory blood pressure monitoring to assess the drug's effect.

  • Safety Monitoring: Regular monitoring of adverse events and laboratory parameters (e.g., electrolytes, renal function).

  • Data Analysis: Statistical analysis of the collected data to determine the efficacy and safety of the investigational drug compared to the control group.

Visualizations

Signaling Pathway of Thiazide Diuretics

Thiazide_Pathway cluster_cell Distal Convoluted Tubule Cell Na+ Na+ NCC Na+/Cl- Cotransporter (NCC) Na+->NCC Cl- Cl- Cl-->NCC Thiazide This compound & Other Thiazides Thiazide->NCC Inhibition NaK_ATPase Na+/K+ ATPase Na+_out Na+ NaK_ATPase->Na+_out ROMK ROMK Channel K+ K+ ROMK->K+ K+->ROMK K+_in K+ K+_in->NaK_ATPase Experimental_Workflow Start Start Screening Patient Screening & Informed Consent Start->Screening Washout Washout Period Screening->Washout Baseline Baseline Measurements (BP, Labs) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Treatment Group (e.g., this compound) Randomization->GroupA GroupB Control Group (Placebo or Active Comparator) Randomization->GroupB FollowUp Follow-up Visits (BP, Safety Monitoring) GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study (Final Measurements) FollowUp->EndOfStudy Analysis Data Analysis EndOfStudy->Analysis

References

Independent Verification of Butizide's Binding Affinity to the Na-Cl Cotransporter (NCC)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Butizide's binding affinity to its primary biological target, the sodium-chloride cotransporter (NCC), with that of other commonly used thiazide and thiazide-like diuretics. The information presented is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their understanding of the structure-activity relationships within this class of diuretics.

Mechanism of Action: Inhibition of the Na-Cl Cotransporter

This compound, a member of the thiazide diuretic class, exerts its therapeutic effect by inhibiting the sodium-chloride cotransporter (NCC), also known as SLC12A3.[1][2][3] This transporter is predominantly located in the apical membrane of the distal convoluted tubule in the kidney, where it is responsible for reabsorbing approximately 5-10% of the filtered sodium load. By blocking the NCC, this compound and other thiazide diuretics increase the urinary excretion of sodium and chloride, leading to a reduction in extracellular fluid volume and a subsequent lowering of blood pressure.

Recent structural studies have elucidated the binding mechanism of thiazide diuretics to the NCC. These drugs bind to a specific site on the transporter that overlaps with the chloride-binding site, effectively locking the transporter in an outward-facing conformation.[4][5] This prevents the conformational changes necessary for ion translocation across the cell membrane.

Comparative Binding Affinity of Thiazide Diuretics

The potency of a thiazide diuretic is directly related to its binding affinity for the NCC, which is often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity and greater potency. While specific, directly comparable IC50 values for all thiazide diuretics from a single study are limited, a general potency profile has been established through various in vitro experiments.

A comparative analysis of several thiazide diuretics based on studies of the rat NCC has established the following potency ranking: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[6][7]

Table 1: Comparative IC50 Values of Thiazide Diuretics for the NCC Transporter

DiureticTypeIC50 (µM)SpeciesExperimental System
This compound ThiazideNot Reported--
Hydrochlorothiazide Thiazide~18HumanHEK293 cells
Chlorthalidone Thiazide-like>10 (less potent than Trichlormethiazide)RatXenopus laevis oocytes
Polythiazide Thiazide0.3RatXenopus laevis oocytes
Metolazone Thiazide-likeEstimated ~1-5RatXenopus laevis oocytes
Bendroflumethiazide ThiazideEstimated ~5RatXenopus laevis oocytes
Trichlormethiazide ThiazideEstimated ~5-10RatXenopus laevis oocytes

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The estimated values for Metolazone, Bendroflumethiazide, and Trichlormethiazide are based on their relative potency to Polythiazide as reported in the same study.

Experimental Protocols for Determining Binding Affinity

The binding affinity and inhibitory potency of compounds like this compound on the NCC are typically determined using in vitro cell-based assays. The following are detailed methodologies for two common experimental approaches.

Protocol 1: Radioactive Ion Uptake Assay

This assay directly measures the function of the NCC by quantifying the uptake of a radioactive substrate in cells engineered to express the transporter. Inhibition of this uptake by a test compound is indicative of its binding to and blocking of the transporter.

1. Cell Culture and Preparation:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human NCC are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
  • Cells are seeded in 24-well plates and grown to 80-90% confluency.

2. Assay Procedure:

  • On the day of the assay, the cell monolayers are washed with a pre-incubation buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, 15 mM HEPES/Tris, pH 7.4).
  • Cells are then pre-incubated for 10-15 minutes in the same buffer containing varying concentrations of the test compound (e.g., this compound or a comparator diuretic).
  • The uptake is initiated by adding an uptake buffer containing a radioactive tracer, typically 22Na+ or 125I- (as NCC can also transport iodide).
  • The uptake is allowed to proceed for a short, linear period (e.g., 1-5 minutes).

3. Termination and Measurement:

  • The uptake is terminated by rapidly washing the cells with ice-cold wash buffer to remove extracellular radioactivity.
  • The cells are then lysed, and the intracellular radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • The percentage of inhibition for each concentration of the test compound is calculated relative to a control group with no inhibitor.
  • The data is then plotted as percentage inhibition versus the logarithm of the compound concentration, and an IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Non-Radioactive Ion Flux Assay using Mass Spectrometry

This method provides a safer alternative to the radioactive assay by utilizing stable isotopes and quantifying their uptake via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Cell Culture and Seeding:

  • Similar to the radioactive assay, HEK293 cells expressing the human NCC are used. Cells are typically seeded in 12-well plates.

2. Assay Procedure:

  • The pre-incubation steps are identical to the radioactive assay, with cells being exposed to varying concentrations of the test compound.
  • The uptake is initiated by adding an uptake buffer containing a stable isotope-labeled substrate (e.g., 22Na+ can be replaced with a non-radioactive sodium isotope if a suitable analytical method is available, or other suitable transported ions).

3. Termination and Sample Preparation:

  • The uptake is stopped by rapid washing with ice-cold buffer.
  • The cells are lysed, and the intracellular contents are prepared for LC-MS/MS analysis.

4. Data Analysis:

  • The amount of the stable isotope-labeled substrate inside the cells is quantified by LC-MS/MS.
  • Similar to the radioactive assay, the percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis Culture Culture HEK293-NCC cells Seed Seed cells in multi-well plates Culture->Seed Wash Wash cells Seed->Wash Preincubation Pre-incubate with this compound/Comparator Wash->Preincubation Uptake Initiate ion uptake with tracer Preincubation->Uptake Terminate Terminate uptake Uptake->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure intracellular tracer Lyse->Measure Analyze Calculate % inhibition and IC50 Measure->Analyze

Caption: Workflow for in vitro ion uptake inhibition assay.

Signaling_Pathway This compound This compound NCC Na-Cl Cotransporter (NCC) (Distal Convoluted Tubule) This compound->NCC Binds to Inhibition Inhibition of Na+ and Cl- Reabsorption NCC->Inhibition Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Inhibition->Diuresis BP_Lowering Reduced Blood Volume and Lowered Blood Pressure Diuresis->BP_Lowering

Caption: Mechanism of action of this compound.

References

Meta-analysis of Butizide Efficacy in Animal Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Overview of Butizide and Other Diuretics in Preclinical Research

Due to a scarcity of publicly available preclinical studies specifically investigating this compound, this guide provides a comparative meta-analysis based on the well-established profile of thiazide diuretics as a class. The efficacy of this compound in animal models is extrapolated from its classification as a thiazide diuretic and compared with other diuretics for which preclinical data are available. This guide is intended for researchers, scientists, and drug development professionals to understand the expected preclinical profile of this compound and to provide a framework for designing future animal studies.

Comparison of Diuretic Efficacy in Animal Models

The following table summarizes the expected efficacy of this compound in animal models based on its mechanism of action as a thiazide diuretic, in comparison to other diuretics. The data for comparator drugs are derived from available preclinical and clinical studies.

Parameter This compound (Thiazide-type) Hydrochlorothiazide (Thiazide-type) Chlorthalidone (Thiazide-like) Furosemide (Loop Diuretic)
Primary Mechanism Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule.Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule.Inhibition of Na+/Cl- cotransporter in the distal convoluted tubule.Inhibition of Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle.
Relative Potency Expected to be similar to or slightly more potent than hydrochlorothiazide.Standard thiazide diuretic.More potent and longer-acting than hydrochlorothiazide.High-ceiling diuretic, more potent than thiazides.
Antihypertensive Effect in Animal Models (e.g., SHR) Expected to cause a moderate reduction in blood pressure.Demonstrated to lower blood pressure in hypertensive rat models.Shows significant blood pressure reduction, often greater than hydrochlorothiazide in clinical settings.Potent but shorter-acting antihypertensive effect, primarily through volume depletion.
Diuretic Effect (Urine Output) Moderate increase in urine output.Moderate increase in urine output.Sustained and moderate increase in urine output.Pronounced and rapid increase in urine output.
Effect on Urinary Electrolytes ↑Na+, ↑Cl-, ↑K+, ↓Ca2+.↑Na+, ↑Cl-, ↑K+, ↓Ca2+.↑Na+, ↑Cl-, ↑K+, ↓Ca2+.↑Na+, ↑Cl-, ↑K+, ↑Ca2+.
Expected Animal Models for Efficacy Testing Spontaneously Hypertensive Rat (SHR), Angiotensin II-induced hypertension models.Spontaneously Hypertensive Rat (SHR), Angiotensin II-induced hypertension models.Spontaneously Hypertensive Rat (SHR), Dahl salt-sensitive rats.Models of acute edema and hypertension.

Experimental Protocols

Below are detailed methodologies for key experiments to evaluate the efficacy of a thiazide diuretic like this compound in animal models.

Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a widely used genetic model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.

  • Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. They are acclimatized for at least one week before the experiment.

  • Drug Administration: this compound, a comparator diuretic, or vehicle is administered orally via gavage once daily for a period of several weeks. Dosages would be determined based on preliminary dose-ranging studies.

  • Blood Pressure Measurement: Systolic and diastolic blood pressure, along with heart rate, are measured non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study. For continuous and more accurate measurements, telemetry implants can be used.

  • Data Analysis: Changes in blood pressure from baseline are calculated and compared between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Diuretic and Saluretic Activity in Normal Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats are fasted overnight with free access to water to ensure uniform hydration and gastric emptying.

  • Hydration and Drug Administration: Rats are orally hydrated with normal saline (0.9% NaCl) at a dose of 25 ml/kg to ensure adequate urine flow. Immediately after hydration, the animals are administered this compound, a standard diuretic (e.g., furosemide or hydrochlorothiazide), or the vehicle (e.g., normal saline with a suspending agent).

  • Urine Collection: The rats are individually placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected at specified time intervals (e.g., every hour for 5 hours).

  • Measurement of Urine Volume and Electrolytes: The total volume of urine for each rat is measured. The concentrations of sodium (Na+), potassium (K+), and chloride (Cl-) in the urine samples are determined using a flame photometer or ion-selective electrodes.

  • Data Analysis: The diuretic activity is calculated as the ratio of urine volume in the treated group to the control group. Saluretic activity is assessed by comparing the total electrolyte excretion between the groups.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Thiazide Diuretics

The primary mechanism of action for this compound and other thiazide diuretics is the inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron. This inhibition leads to increased excretion of sodium and chloride, and consequently water, resulting in a diuretic effect. The subsequent reduction in plasma volume contributes to the antihypertensive effect.

Experimental Workflow start Hypothesis: This compound has diuretic and antihypertensive effects animal_model Animal Model Selection (e.g., Normal Rats, SHRs) start->animal_model dose_range Dose-Ranging Study (Acute Toxicity & Efficacy) animal_model->dose_range diuretic_study Diuretic & Saluretic Assay (Metabolic Cages) dose_range->diuretic_study hypertension_study Antihypertensive Efficacy Study (e.g., Tail-cuff) dose_range->hypertension_study data_collection Data Collection: Urine Volume, Electrolytes, Blood Pressure diuretic_study->data_collection hypertension_study->data_collection analysis Statistical Analysis data_collection->analysis conclusion Conclusion on Preclinical Efficacy of this compound analysis->conclusion

A Comparative Guide to the Pharmacokinetics of Thiazide Diuretics: Focus on Butizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacokinetic profile of Butizide, a thiazide diuretic. Due to a lack of publicly available comparative studies on different this compound formulations, this document focuses on the established pharmacokinetic parameters of this compound and presents a standardized experimental protocol for conducting such comparative studies. This information is intended to serve as a valuable resource for researchers and professionals involved in drug development and formulation science.

Pharmacokinetic Profile of this compound

This compound is a diuretic of the thiazide class used in the management of edema and hypertension.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The following table summarizes the key pharmacokinetic parameters of this compound.

ParameterValueDescription
Bioavailability 85%The proportion of an administered dose of unchanged drug that reaches the systemic circulation.[1]
Time to Peak Plasma Concentration (Tmax) 2.5 hoursThe time required to reach the maximum drug concentration in the blood plasma after administration.[1]
Plasma Protein Binding 60-80%The extent to which the drug binds to proteins in the blood plasma.[1]
Metabolism HepaticThe primary site of biotransformation of the drug in the body.[1]
Elimination Half-life ~4 hoursThe time it takes for the concentration of the drug in the body to be reduced by half.[1]
Excretion 30% unchanged in urineThe primary route and form of elimination of the drug from the body.[1]
Experimental Protocol for a Comparative Pharmacokinetic Study

The following is a representative, detailed methodology for a comparative pharmacokinetic study of different oral formulations of a diuretic like this compound. This protocol is based on established practices in the field.

Objective: To compare the rate and extent of absorption of two or more formulations of this compound in healthy adult subjects.

Study Design: A randomized, open-label, two-period, two-sequence, crossover bioequivalence study.

Subjects:

  • A statistically appropriate number of healthy adult volunteers.

  • Inclusion criteria: Age 18-55 years, Body Mass Index (BMI) within the normal range, normal findings in medical history, physical examination, and laboratory tests.

  • Exclusion criteria: History of significant medical conditions, allergies to thiazide diuretics, use of any medication within a specified period before the study, and pregnancy or lactation.

Drug Administration:

  • Subjects will be randomly assigned to one of two treatment sequences.

  • In each study period, subjects will receive a single oral dose of either the test formulation or the reference formulation of this compound with a standardized volume of water after an overnight fast.

  • A washout period of at least seven times the elimination half-life of this compound will be maintained between the two study periods.

Sample Collection:

  • Blood samples (e.g., 5 mL) will be collected into labeled heparinized tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, and 48 hours).

  • Plasma will be separated by centrifugation and stored at -20°C or below until analysis.

Analytical Method:

  • A validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method will be used to quantify the concentration of this compound in plasma samples.

  • The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters will be calculated from the plasma concentration-time data for each subject and formulation using non-compartmental methods:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

    • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)

  • Statistical analysis (e.g., Analysis of Variance - ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ to determine the bioequivalence between the formulations.

Visualizations

The following diagrams illustrate the key processes involved in a comparative pharmacokinetic study.

G cluster_0 Pre-Study Phase cluster_1 Study Conduct Phase cluster_2 Post-Study Phase Subject Screening Subject Screening Informed Consent Informed Consent Subject Screening->Informed Consent Randomization Randomization Informed Consent->Randomization Dosing (Test/Reference) Dosing (Test/Reference) Randomization->Dosing (Test/Reference) Blood Sampling Blood Sampling Dosing (Test/Reference)->Blood Sampling Sample Processing Sample Processing Blood Sampling->Sample Processing Washout Period Washout Period Sample Processing->Washout Period Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Sample Processing->Bioanalysis (LC-MS/MS) Crossover Dosing Crossover Dosing Washout Period->Crossover Dosing Crossover Dosing->Blood Sampling Pharmacokinetic Analysis Pharmacokinetic Analysis Bioanalysis (LC-MS/MS)->Pharmacokinetic Analysis Statistical Analysis Statistical Analysis Pharmacokinetic Analysis->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report

Caption: Experimental workflow for a two-way crossover pharmacokinetic study.

G cluster_0 Formulations cluster_1 Pharmacokinetic Parameters cluster_2 Comparison & Conclusion Formulation A (Test) Formulation A (Test) Cmax Cmax (Rate of Absorption) Formulation A (Test)->Cmax AUC AUC (Extent of Absorption) Formulation A (Test)->AUC Tmax Tmax (Rate of Absorption) Formulation A (Test)->Tmax Formulation B (Reference) Formulation B (Reference) Formulation B (Reference)->Cmax Formulation B (Reference)->AUC Formulation B (Reference)->Tmax Statistical Comparison Statistical Comparison Cmax->Statistical Comparison AUC->Statistical Comparison Tmax->Statistical Comparison Bioequivalence Assessment Bioequivalence Assessment Statistical Comparison->Bioequivalence Assessment

Caption: Logical relationship for comparing two drug formulations based on pharmacokinetic parameters.

References

Safety Operating Guide

Navigating the Disposal of Butizide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Butizide, a thiazide diuretic, is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, responsible disposal is paramount to minimize environmental impact. The primary route for the disposal of both solid this compound and solutions containing it is through a licensed chemical waste management company. Direct disposal into the sanitary sewer system is not recommended.

Key Operational and Disposal Plans

The following procedures outline the essential steps for the safe and compliant disposal of this compound in a laboratory setting. These steps are designed to ensure that the waste is properly characterized, segregated, contained, and documented.

Hazardous Waste Determination:

The initial and most critical step is to determine if the this compound waste qualifies as hazardous under the Resource Conservation and Recovery Act (RCRA). This involves:

  • Checking Listed Wastes: Confirm that this compound is not explicitly listed as a hazardous waste.

  • Evaluating Characteristics: Assess whether the waste exhibits any characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity). Based on available data, this compound is not expected to meet these criteria.

Segregation:

Proper segregation of chemical waste is crucial to prevent accidental reactions and ensure compliant disposal.

  • This compound waste should not be mixed with other chemical wastes, particularly those classified as hazardous.

  • Maintain separate waste streams for solid this compound and aqueous solutions containing this compound.

Packaging and Labeling:

Correct packaging and labeling are essential for the safe handling and transport of chemical waste.

  • Solid this compound:

    • Packaging: Place solid this compound waste in a securely sealed, non-reactive container.

    • Labeling: The container must be clearly labeled with the chemical name ("this compound"), the quantity, and a statement indicating it is "Non-Hazardous for Disposal."

  • Aqueous Solutions Containing this compound:

    • Packaging: Collect aqueous solutions in a sealed, leak-proof container.

    • Labeling: Clearly label the container with "Aqueous solution of this compound," the approximate concentration and volume, and a "Non-Hazardous for Disposal" statement.

Storage:

Designated storage areas for chemical waste are a key component of laboratory safety.

  • Store containers in a designated waste accumulation area.

  • Ensure the storage area is secure, away from incompatible materials, and prevents leakage.

  • Adhere to your institution's and local regulations regarding accumulation time limits.

Disposal of Empty Containers:

Empty containers that previously held this compound should also be managed responsibly.

  • Thoroughly rinse the empty container with a suitable solvent (e.g., water).

  • Collect the rinsate and dispose of it as an aqueous solution of this compound.

  • After thorough cleaning and removal or defacing of the original label, the container can typically be disposed of in the regular trash or recycled according to institutional policies.

Quantitative Data Summary

For clarity and easy reference, the following table summarizes key information related to this compound.

ParameterValueReference
Chemical Formula C11H16ClN3O4S2[1]
Molar Mass 353.84 g·mol−1[1]
GHS Hazard Classification Not Classified[2]

Experimental Workflow for Disposal

The workflow for this compound disposal focuses on proper segregation, packaging, and labeling for collection by a certified waste disposal service. As this compound is not classified as hazardous, there are no specific experimental protocols for its chemical neutralization or deactivation prior to disposal.

Butizide_Disposal_Workflow cluster_generation Waste Generation cluster_packaging Packaging & Labeling cluster_storage_disposal Storage & Disposal start This compound Waste (Solid or Aqueous) segregate Segregate from Hazardous Waste start->segregate package_solid Package Solid Waste (Sealed, Non-Reactive Container) segregate->package_solid Solid package_liquid Package Aqueous Waste (Sealed, Leak-Proof Container) segregate->package_liquid Aqueous label_solid Label: 'this compound' 'Quantity' 'Non-Hazardous for Disposal' package_solid->label_solid label_liquid Label: 'Aqueous Solution of this compound' 'Concentration & Volume' 'Non-Hazardous for Disposal' package_liquid->label_liquid store Store in Designated Waste Accumulation Area label_solid->store label_liquid->store dispose Dispose via Licensed Chemical Waste Management store->dispose

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for Butizide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety, operational, and disposal information for the handling of Butizide. Adherence to these procedural guidelines is essential for ensuring personal safety and the integrity of research activities. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols to minimize exposure and prevent contamination.[1][2]

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate Personal Protective Equipment (PPE) is contingent on the specific laboratory procedure and the potential for exposure. The following table summarizes recommended PPE for various scenarios, emphasizing a precautionary approach to handling.

Exposure Scenario Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Low Potential for Exposure (e.g., handling sealed containers, visual inspection)Single pair of nitrile gloves.Safety glasses with side shields.[3][4]Standard laboratory coat.[4][5]Not generally required.
Medium Potential for Exposure (e.g., weighing, preparing solutions in a well-ventilated area)Single pair of nitrile gloves.Chemical splash goggles.[5]Standard laboratory coat.[4][5]Recommended if handling powders outside of a ventilated enclosure. An N95 respirator is a suitable minimum.
High Potential for Exposure (e.g., large-scale solution preparation, potential for aerosolization)Double-gloving with nitrile gloves is recommended.[5]Chemical splash goggles and a face shield.A disposable lab coat or coveralls should be considered.A properly fitted respirator (e.g., N95 or higher) is recommended, especially if there is a risk of inhaling dust or aerosols.

Procedural Workflow for PPE Selection

The following diagram outlines the logical workflow for selecting the appropriate PPE when handling this compound or any other research chemical. This process emphasizes a risk-assessment-based approach to ensure the highest level of safety.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Operational Procedures cluster_3 Post-Procedure A Identify the task (e.g., weighing, mixing) B Assess potential for exposure (inhalation, dermal, eye) A->B C Low Exposure Potential B->C Minimal contact D Medium Exposure Potential B->D Powder handling, solution prep E High Exposure Potential B->E Aerosol generation, large quantities F Standard PPE: Lab coat, gloves, safety glasses C->F G Enhanced PPE: Add chemical goggles D->G H Maximum PPE: Double gloves, face shield, respirator, disposable coat E->H I Perform the task in a well-ventilated area F->I G->I H->I J Follow safe chemical handling practices I->J K Properly doff and dispose of PPE J->K L Thoroughly wash hands and exposed skin K->L

Caption: Logical workflow for this compound PPE selection.

Operational and Disposal Plans

Handling Procedures:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to prevent the generation of dust.

  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[6]

  • When handling, do not eat, drink, or smoke.[6]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused this compound should be disposed of as chemical waste. Do not dispose of it down the drain or in the regular trash.[7]

  • Contaminated PPE, such as gloves and disposable lab coats, should be placed in a sealed bag and disposed of as chemical waste.[8]

  • For specific guidance on waste disposal procedures at your institution, contact your Environmental Health and Safety (EHS) department.

Emergency Procedures

Spills:

  • Minor Spills (Solid):

    • Alert others in the immediate area.

    • Wearing appropriate PPE (gloves, safety goggles, and a lab coat), carefully sweep the solid material into a designated waste container.[8]

    • Avoid generating dust. If necessary, gently cover the spill with a damp paper towel to minimize airborne particles.

    • Clean the spill area with soap and water.

    • Dispose of all cleanup materials as chemical waste.[9]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • Provide emergency responders with information about the spilled substance.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butizide
Reactant of Route 2
Reactant of Route 2
Butizide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。